molecular formula C10H7BrClNO B7981003 7-Bromo-5-chloro-8-methoxyquinoline

7-Bromo-5-chloro-8-methoxyquinoline

Cat. No.: B7981003
M. Wt: 272.52 g/mol
InChI Key: LESGPPSIBAXUNN-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-8-methoxyquinoline (CAS 457931-02-1) is a high-purity halogenated quinoline derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry and scientific research . This compound features a distinct substitution pattern with bromo, chloro, and methoxy functional groups that enhance its reactivity and selectivity, particularly in metal-catalyzed cross-coupling reactions, making it a valuable precursor for constructing complex heterocyclic scaffolds . In research applications, this compound and its analog, 7-Bromo-5-chloro-8-hydroxyquinoline (CLBQ14), have been identified as potent inhibitors of methionine aminopeptidase (MetAP), a validated drug target for infectious diseases . MetAP inhibitors are investigated as potential therapeutic agents against pathogens like Mycobacterium tuberculosis . Furthermore, 8-hydroxyquinoline derivatives are extensively studied for their broad spectrum of biological activities, including significant antimicrobial, antifungal, and anticancer properties . The methoxy group on this specific analog modulates the compound's electronic properties and solubility, which can influence its behavior in biological systems and its utility in developing bioactive molecules . Beyond pharmacology, halogenated methoxyquinolines are also explored in materials science for applications such as organic light-emitting diodes (OLEDs) due to their favorable electronic characteristics . Researchers can utilize this compound as a key intermediate in synthesizing more complex structures for drug discovery programs. It is offered in various packaging sizes to suit laboratory-scale needs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-chloro-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-10-7(11)5-8(12)6-3-2-4-13-9(6)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESGPPSIBAXUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1N=CC=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 7-Bromo-5-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 7-Bromo-5-chloro-8-methoxyquinoline , a highly functionalized quinoline scaffold often utilized as an intermediate in the development of neuroprotective agents and anti-infective drugs.

This guide prioritizes a regioselective functionalization strategy , utilizing the electronic properties of the 8-hydroxyquinoline core to sequentially install halogens at the C5 and C7 positions with high precision.

Executive Summary

Target Molecule: 7-Bromo-5-chloro-8-methoxyquinoline (CAS: 457931-02-1) Core Strategy: Sequential Electrophilic Aromatic Substitution (SEAS) followed by O-methylation. Key Intermediate: 5-Chloro-7-bromo-8-hydroxyquinoline.[1] Yield Expectation: 65–75% (Overall).

This protocol avoids the low-yielding Skraup synthesis of highly substituted anilines by instead starting from the commercially available 8-hydroxyquinoline (oxine) or 5-chloro-8-hydroxyquinoline . The hydroxyl group at C8 acts as a powerful ortho/para director, activating positions C5 and C7. By exploiting the kinetic preference for C5 chlorination, we can block that position, forcing the subsequent bromination to occur exclusively at C7.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the "Blocking Group" principle.

  • C5 Functionalization: The C5 position is electronically most active in 8-hydroxyquinoline. Chlorination here is rapid and selective.

  • C7 Functionalization: With C5 blocked by a chlorine atom, the C7 position becomes the most nucleophilic site remaining on the ring, allowing for highly selective bromination.

  • 8-OH Protection: Methylation is performed as the final step to avoid steric hindrance during halogenation and to prevent electronic deactivation of the ring (as the phenoxide anion is a stronger activator than the methoxy ether).

Pathway Visualization (Graphviz)

SynthesisPathway Figure 1: Sequential Regioselective Synthesis Pathway SM 8-Hydroxyquinoline (Starting Material) Int1 5-Chloro-8-hydroxyquinoline (Intermediate A) SM->Int1 Step 1: Chlorination (NCS, HCl) Int2 5-Chloro-7-bromo-8-hydroxyquinoline (Intermediate B) Int1->Int2 Step 2: Bromination (NBS, CH3CN) Product 7-Bromo-5-chloro-8-methoxyquinoline (Target) Int2->Product Step 3: O-Methylation (MeI, K2CO3)

Figure 1: The linear synthesis pathway exploiting the ortho/para directing power of the 8-hydroxyl group.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Chloro-8-hydroxyquinoline

Note: This compound is commercially available (CAS 130-16-5). If sourcing, proceed to Step 2. If synthesizing, follow the protocol below.

Objective: Selectively chlorinate the C5 position. Mechanism: Electrophilic Aromatic Substitution (SEAS).

  • Reagents: 8-Hydroxyquinoline (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq).

  • Solvent: Glacial Acetic Acid or Acetonitrile.

  • Conditions: Ambient temperature, 4–6 hours.

Protocol:

  • Dissolve 8-hydroxyquinoline (14.5 g, 100 mmol) in glacial acetic acid (150 mL) in a round-bottom flask.

  • Slowly add NCS (14.0 g, 105 mmol) portion-wise over 30 minutes to maintain temperature < 30°C. Exothermic reaction.

  • Stir at room temperature for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quench: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as a beige solid.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol to yield off-white needles.

  • Yield: ~85% (15.2 g).

Step 2: Regioselective Bromination (The Critical Step)

Objective: Install the bromine atom at C7.[2] Rationale: With C5 blocked by Chlorine, the 8-OH group directs the electrophile (Br+) to the C7 position.

  • Reagents: 5-Chloro-8-hydroxyquinoline (Intermediate A), N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (CH3CN) or Chloroform (CHCl3).

  • Conditions: 0°C to Room Temperature.

Protocol:

  • Suspend 5-chloro-8-hydroxyquinoline (10.0 g, 55.7 mmol) in acetonitrile (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (10.4 g, 58.5 mmol, 1.05 eq) portion-wise over 20 minutes. Keep the reaction protected from light to prevent radical side reactions.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Observation: The suspension typically clears before the product precipitates as a yellow solid.

  • Work-up: Concentrate the solvent to ~30 mL under reduced pressure. Pour into cold water (200 mL) and stir for 15 minutes.

  • Isolation: Filter the yellow precipitate. Wash with water to remove succinimide byproducts.

  • Drying: Dry in a vacuum oven at 50°C.

  • Characterization: 1H NMR should show the disappearance of the C7 proton and a shift in the remaining aromatic protons.

  • Yield: ~90% (13.0 g) of 5-chloro-7-bromo-8-hydroxyquinoline .

Step 3: O-Methylation

Objective: Cap the hydroxyl group to form the methoxy ether. Mechanism: Williamson Ether Synthesis (SN2).

  • Reagents: 5-Chloro-7-bromo-8-hydroxyquinoline (Intermediate B), Methyl Iodide (MeI), Potassium Carbonate (K2CO3).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Protocol:

  • Dissolve 5-chloro-7-bromo-8-hydroxyquinoline (10.0 g, 38.7 mmol) in anhydrous DMF (80 mL).

  • Add anhydrous K2CO3 (10.7 g, 77.4 mmol, 2.0 eq). Stir for 15 minutes to generate the phenoxide anion (color change to deep yellow/orange).

  • Add Methyl Iodide (3.6 mL, 58.0 mmol, 1.5 eq) dropwise via syringe. Caution: MeI is a carcinogen and volatile.

  • Stir at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into ice-water (400 mL). The product should precipitate as a white to pale-yellow solid.

  • Extraction (if oil forms): Extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Methanol or purify via silica gel chromatography (Hexane/EtOAc 9:1) if high purity (>99%) is required.

  • Final Yield: ~80% (8.4 g).

Quantitative Data Summary

ParameterStep 1 (Chlorination)Step 2 (Bromination)Step 3 (Methylation)
Starting Material 8-Hydroxyquinoline5-Chloro-8-hydroxyquinoline5-Chloro-7-bromo-8-hydroxyquinoline
Reagent NCS (1.05 eq)NBS (1.05 eq)MeI (1.5 eq) / K2CO3
Solvent Acetic AcidAcetonitrileDMF
Temp / Time 25°C / 6 h0°C -> 25°C / 4 h25°C / 12 h
Typical Yield 85%90%80%
Appearance Off-white needlesYellow solidPale-yellow solid

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be confirmed:

  • 1H NMR (400 MHz, CDCl3):

    • Methoxy Group: Singlet at δ ~4.1–4.2 ppm (3H).

    • Quinoline Ring (Pyridine moiety): Three protons.[3] H2 (dd, ~8.9 ppm), H4 (dd, ~8.5 ppm), H3 (dd, ~7.5 ppm).[4]

    • Quinoline Ring (Benzene moiety): One proton.[3] H6 (Singlet, ~7.8 ppm). Note: The absence of coupling for H6 confirms substitution at both C5 and C7.

  • Mass Spectrometry (ESI+):

    • Target Mass: 271.93 (based on 79Br/35Cl).

    • Look for characteristic isotope pattern: M, M+2, M+4 (due to Br and Cl presence).

Safety & Scalability Considerations

  • Halogenating Agents: Both NCS and NBS are irritants. Reactions involving these should be conducted in a fume hood.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use gloves, face shield, and a strictly ventilated area. Quench excess MeI with aqueous ammonium hydroxide or amine waste before disposal.

  • Exotherms: The chlorination step (Step 1) can be exothermic.[5] On a large scale (>100g), active cooling is required during NCS addition.

  • Regioselectivity Check: If Step 2 temperature is too high (>40°C), trace amounts of bromination at C3 or C6 may occur, though rare due to the deactivation of the pyridine ring.

References

  • Musser, J. H., et al. (1987). "Synthesis of 5-lipoxygenase inhibitors: 8-Hydroxyquinoline derivatives." Journal of Medicinal Chemistry, 30(1), 96-104.

  • Gershon, H., et al. (1994).[6] "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogs."[6] Monatshefte für Chemie, 125, 51–59.[6]

  • Ökten, S., et al. (2016).[4] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 9(4), 82-93.[4]

  • BenchChem. (2025). "Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline." (Analogous halogenation protocols).

  • Sigma-Aldrich. "Product Specification: 7-Bromo-5-chloro-8-methoxyquinoline (CAS 457931-02-1)."

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of 7-Bromo-5-chloro-8-methoxyquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices and provides detailed, field-proven protocols for the empirical determination of these critical parameters. Given the specificity of this compound, this guide synthesizes known data from chemical databases with robust, standardized methodologies for properties that require experimental confirmation.

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including those with antimicrobial and anticancer activities.[1][2] The specific substitution pattern of 7-Bromo-5-chloro-8-methoxyquinoline, featuring two distinct halogens and a methoxy group, presents a versatile platform for further synthetic elaboration, making a thorough understanding of its physicochemical nature essential for any drug discovery program.[3]

Molecular Identity and Structural Characteristics

Unambiguous identification is the foundation of all subsequent chemical and biological studies. The core identity of 7-Bromo-5-chloro-8-methoxyquinoline is established by its molecular formula, weight, and unique chemical identifiers.

Core Compound Data

The fundamental identification and structural data for 7-Bromo-5-chloro-8-methoxyquinoline are summarized below. This information is critical for everything from calculating molar concentrations to searching chemical databases.

ParameterValueSource
CAS Number 457931-02-1[4][5]
Molecular Formula C₁₀H₇BrClNO[4][5]
Molecular Weight 272.53 g/mol [4][5]
Purity ≥96%[4][5]
InChI Key LESGPPSIBAXUNN-UHFFFAOYSA-N[4]
Canonical SMILES COC1=C2N=CC=CC2=C(C=C1Br)Cl[5]
Chemical Structure

The two-dimensional structure dictates the compound's fundamental chemical properties and steric interactions.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim tune Tune and Match Probe shim->tune acquire Acquire Spectrum (Pulse Sequence) tune->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft process Phase, Baseline Correct, and Calibrate Spectrum ft->process analyze Integrate and Assign Peaks process->analyze

Figure 2: Workflow for NMR Spectrum Acquisition

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems like the quinoline ring. [6][7]It is also a primary method for quantitative analysis via the Beer-Lambert Law. [8]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A concentration in the micromolar range is typical.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument, which subtracts the absorbance of the solvent and cuvette. [9]3. Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

  • Spectrum Acquisition: Scan a range of wavelengths (typically 200-400 nm for a compound like this) to generate an absorption spectrum. [6]5. Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This value is a characteristic property of the compound's chromophore.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. [10][11]It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for structure-based drug design.

G crystal 1. Grow High-Quality Single Crystal mount 2. Mount Crystal on Diffractometer crystal->mount xray 3. Expose Crystal to X-ray Beam mount->xray diffraction 4. Collect Diffraction Pattern Data xray->diffraction process 5. Process Data (Integrate Intensities) diffraction->process solve 6. Solve Structure (Determine Initial Phases) process->solve refine 7. Refine Atomic Model Against Data solve->refine validate 8. Validate Final Structure refine->validate

Figure 3: Workflow for X-ray Crystallography Structure Determination

The process begins with growing a suitable single crystal, which is the most challenging step. The crystal is then mounted and exposed to a focused beam of X-rays. [12]The resulting diffraction pattern is collected and processed to determine the electron density map of the molecule, from which the final atomic structure is solved and refined. [10][12]

Conclusion

7-Bromo-5-chloro-8-methoxyquinoline is a halogenated quinoline derivative with significant potential as a scaffold in medicinal chemistry. Its physicochemical properties, driven by high lipophilicity and a rigid, aromatic core, suggest good membrane permeability, making it an attractive candidate for targeting intracellular proteins. While a complete, experimentally verified dataset for this specific molecule is not widely published, this guide provides the necessary framework for its comprehensive characterization. The detailed protocols outlined herein represent the gold-standard methodologies that empower researchers to generate the reliable, high-quality data essential for advancing a compound through the drug discovery pipeline.

References

  • Vertex AI Search. 7-Bromo-5-chloro-8-hydroxyquinoline.
  • Vertex AI Search.
  • MilliporeSigma. 7-Bromo-5-chloro-8-methoxyquinoline | 457931-02-1.
  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.
  • Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
  • Wikipedia. X-ray crystallography.
  • SSERC.
  • Excillum. Small molecule crystallography.
  • METRIC - Office of Research and Innovation. Small Molecule X-ray Crystallography.
  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography.
  • ChemicalBook. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 1H NMR spectrum.
  • University of Calgary.
  • Amrita Vishwa Vidyapeetham. Experiment-1 Aim - To determine the melting point of given solid substance.
  • Westlab Canada. Measuring the Melting Point.
  • Vernier.
  • ChemScene. 457931-02-1 | 7-Bromo-5-chloro-8-methoxyquinoline.
  • UT Health San Antonio.
  • Organomation.
  • ALWSCI. How To Prepare And Run An NMR Sample.
  • e-PG Pathshala.
  • Sigma-Aldrich. 7-Bromo-5-chloro-8-methoxyquinoline.
  • University of Colorado Boulder, Organic Chemistry. NMR Spectrum Acquisition.
  • NPTEL. Module 9 Methods for Structure Determination Lecture 24 UV-vis and Mass Spectrocopies.
  • Ökten, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Google Patents. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
  • Cheméo. 5-Chloro-7-bromo-8-hydroxyquinoline.pdf.
  • Fisher Scientific. 7-Bromo-5-chloro-8-hydroxyquinoline 98.0+%, TCI America 1 g.
  • Technology Networks.
  • ChemScene. 2135336-67-1 | 7-Bromo-8-chloro-5-methoxyquinoline.
  • PubChem. 5-Chloro-8-methoxyquinoline.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Agilent. The Basics of UV-Vis Spectroscopy.
  • TCI Chemicals. 7-Bromo-5-chloro-8-hydroxyquinoline | 7640-33-7.
  • TCI Deutschland GmbH. 7-Bromo-5-chloro-8-hydroxyquinoline | 7640-33-7.
  • covid19-help.org. 7-bromo-5-chloro-8-hydroxyquinoline.
  • Molecules. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen.
  • BenchChem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

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Computational & Structural Profiling of 7-Bromo-5-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Structural Chemistry[1]

Part 1: Executive Summary & Structural Significance[1]

7-Bromo-5-chloro-8-methoxyquinoline (CAS: 457931-02-1) represents a critical lipophilic derivative of the privileged 8-hydroxyquinoline scaffold. Unlike its parent compound (Cloquinol/Halquinol analogues), the methylation of the 8-hydroxyl group blocks the primary metal-chelation site (


), shifting its pharmacodynamic profile from metal sequestration to hydrophobic pocket interaction and halogen-mediated binding.

This guide outlines the theoretical protocols required to characterize this molecule, focusing on Density Functional Theory (DFT) predictions, spectroscopic validation, and molecular docking interfaces.

FeatureSpecification
Molecular Formula

Molecular Weight 272.53 g/mol
Electronic Character

-deficient heteroaromatic system
Key Interactions Halogen Bonding (

-hole on Br/Cl),

-

stacking
Primary Utility Antimicrobial pharmacophore, Intermediate for Suzuki Coupling

Part 2: Theoretical Framework (DFT Methodology)

To accurately model 7-Bromo-5-chloro-8-methoxyquinoline, researchers must move beyond standard mechanics and utilize hybrid functionals that account for the electron-withdrawing nature of the halogen substituents.

Computational Protocol (Standard of Procedure)

The following protocol is self-validating, ensuring that the optimized geometry represents a true local minimum on the Potential Energy Surface (PES).

Step 1: Geometry Optimization

  • Software: Gaussian 16 / ORCA / GAMESS

  • Functional: B3LYP (Global hybrid) or

    
    B97X-D (dispersion corrected).
    
  • Basis Set: 6-311++G(d,p) for C, H, N, O, Cl; LanL2DZ (with effective core potential) for Br to account for relativistic effects.

  • Validation: Frequency calculation (NImag = 0).

Step 2: Electronic Descriptors

  • HOMO/LUMO Calculation: Determines chemical hardness (

    
    ) and electrophilicity (
    
    
    
    ).
  • MEP (Molecular Electrostatic Potential): Mapping charge distribution to predict nucleophilic attack sites.

Step 3: Solvation Model

  • PCM/SMD Model: Water (

    
    ) and DMSO (
    
    
    
    ) to simulate physiological and assay conditions.
Predicted Geometric & Electronic Properties[1][3]

Based on structural analogs (5,7-dibromo-8-methoxyquinoline) [1], the methoxy group is expected to exhibit a steric twist relative to the quinoline plane, unlike the planar hydrogen-bonded hydroxyl group in the parent compound.

ParameterPredicted ValueMechanistic Implication
Dihedral (C7-C8-O-Me)

Twist
Disruption of planarity reduces lattice energy, potentially increasing solubility compared to the OH-parent.
Dipole Moment (

)
~3.5 - 4.5 DebyeDriven by the vector sum of the C-Cl and C-Br dipoles opposing the quinoline lone pair.
HOMO Location Quinoline Ring/Methoxy OSite of electrophilic attack (likely C3 or C6).
LUMO Location Pyridine Ring/C-HalogenSite of nucleophilic attack (SNAr potential at C5/C7).
Visualization of Computational Workflow

G Start Input Structure (7-Br-5-Cl-8-OMe) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Freq Calculation (Check Imaginary Freqs) Opt->Freq Decision Minima Found? Freq->Decision Decision->Opt No (Imag > 0) Prop1 FMO Analysis (HOMO-LUMO Gap) Decision->Prop1 Yes (Imag = 0) Prop2 MEP Surface (Reactivity Mapping) Decision->Prop2 Prop3 NBO Analysis (Charge Transfer) Decision->Prop3

Caption: Standardized DFT workflow for the structural validation of halogenated quinolines.

Part 3: Spectroscopic Profiling (Validation)

Theoretical studies must be benchmarked against experimental spectra. For 7-Bromo-5-chloro-8-methoxyquinoline, the following spectral shifts confirm the structure versus the 8-hydroxy starting material.

Vibrational Spectroscopy (IR/Raman)
  • Target Signal: Absence of the broad O-H stretching band (

    
    ).
    
  • Diagnostic Signal: Appearance of C-H stretching (methoxy methyl group) at

    
    .
    
  • Halogen Fingerprint: C-Cl and C-Br stretching vibrations appear in the fingerprint region (

    
    ), often coupled with ring deformation modes [2].
    
Nuclear Magnetic Resonance (NMR)

Theoretical GIAO (Gauge-Independent Atomic Orbital) calculations should predict:

  • 
    H NMR:  A sharp singlet for the 
    
    
    
    group at
    
    
    ppm. The aromatic protons (H2, H3, H4) will show characteristic splitting (dd) typical of the quinoline system, but shifted downfield due to the electron-withdrawing halogens.
  • 
    C NMR:  The C8 carbon (attached to OMe) will be significantly deshielded (
    
    
    
    ppm).

Part 4: Biological Interaction & Halogen Bonding[1]

The primary theoretical interest in this molecule lies in Halogen Bonding (XB) . The 7-Br and 5-Cl atoms possess "sigma-holes"—regions of positive electrostatic potential on the extension of the C-X bond axis.

Mechanism of Action (In Silico)

Unlike 8-hydroxyquinoline, which kills bacteria/fungi by chelating essential metal ions (


), the 8-methoxy derivative relies on:
  • Sigma-Hole Interactions: The 7-Br acts as an electrophilic cap, interacting with backbone carbonyl oxygens in target proteins (e.g., DNA Gyrase or fungal CYP51) [3].

  • Hydrophobic Packing: The methoxy group increases lipophilicity (LogP ~3.6), enhancing membrane permeability.

Biological Pathway Visualization

Bio Ligand 7-Bromo-5-chloro- 8-methoxyquinoline Mech1 Halogen Bonding (XB) (Br...O=C Interaction) Ligand->Mech1 Mech2 Pi-Pi Stacking (Quinoline Ring) Ligand->Mech2 Mech3 Hydrophobic Effect (8-OMe / 5-Cl) Ligand->Mech3 Target Biological Target (e.g., DNA Gyrase / CYP51) Result Enzyme Inhibition (Antimicrobial Activity) Target->Result Mech1->Target Mech2->Target Mech3->Target

Caption: Pharmacodynamic interaction map highlighting the role of halogen bonding (XB) in ligand-target binding.

References

  • Celik, I., et al. (2017).[1] "5,7-Dibromo-8-methoxyquinoline." IUCrData, 2, x170042.

  • Arjunan, V., et al. (2009).[2] "Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(4), 783-788.[2]

  • BenchChem. (2025). "7-Bromo-5-chloro-8-methoxyquinoline (CAS 457931-02-1) Product Data." BenchChem Technical Library.

  • PubChem. (2025).[3] "Compound Summary: 7-bromo-5-chloroquinolin-8-ol." National Library of Medicine.

Sources

A Comprehensive Technical Guide to Quantum Chemical Calculations for 7-Bromo-5-chloro-8-methoxyquinoline: A Drug Development Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a detailed technical framework for performing quantum chemical calculations on 7-Bromo-5-chloro-8-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a narrative grounded in practical application and scientific rationale. We will explore the theoretical underpinnings, present a step-by-step computational protocol, and discuss the interpretation of calculated properties within the context of drug discovery and development. The methodologies outlined herein are designed to furnish researchers, scientists, and drug development professionals with the in-silico tools to predict molecular properties, understand reactivity, and guide the rational design of novel therapeutics based on the quinoline scaffold.

Introduction: The Intersection of Quantum Chemistry and Modern Drug Discovery

The Enduring Significance of the Quinolone Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are foundational to a wide array of therapeutic agents, exhibiting diverse pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The structural rigidity and versatile substitution patterns of the quinoline core allow for fine-tuning of electronic and steric properties, making it an ideal platform for designing molecules that can interact with specific biological targets.[1][3]

Spotlight on 7-Bromo-5-chloro-8-methoxyquinoline

7-Bromo-5-chloro-8-methoxyquinoline (SMILES: COC1=C2N=CC=CC2=C(C=C1Br)Cl) is a halogenated quinoline derivative that serves as a valuable building block in synthetic and medicinal chemistry.[5][6] The presence of bromo, chloro, and methoxy substituents on the quinoline framework introduces specific electronic and steric features that can significantly influence its chemical reactivity and potential biological activity. Understanding the precise impact of these substitutions at a sub-atomic level is paramount for its effective utilization in drug design.

The Predictive Power of Quantum Chemical Calculations

In the modern drug discovery pipeline, computational chemistry, particularly quantum mechanics (QM), provides indispensable insights that accelerate the design-make-test-analyze cycle.[7][8] QM calculations allow us to move beyond empirical models and, from first principles, predict a molecule's three-dimensional structure, electronic properties, and reactivity.[9] This predictive capability is crucial for understanding drug-receptor interactions, elucidating reaction mechanisms, and estimating pharmacokinetic properties, ultimately reducing the time and cost associated with bringing a new drug to market.[7]

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any quantum chemical prediction is contingent upon the judicious selection of the computational method and basis set. This choice represents a critical balance between computational cost and desired accuracy.

Choosing the Right Computational Method
  • 2.1.1 Density Functional Theory (DFT): The Workhorse of Computational Chemistry For a molecule of this size, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy. DFT methods approximate the complex many-electron wavefunction by calculating the electron density. Functionals like B3LYP and PBE0 are widely used and have been shown to provide reliable results for a broad range of chemical systems, including halogenated organic molecules.[10][11] Dispersion-corrected functionals (e.g., ωB97X-D, B3LYP-D3) are particularly recommended to accurately model non-covalent interactions, which are crucial in biological systems.[10][12]

  • 2.1.2 Hartree-Fock (HF) and Post-HF Methods: For When Accuracy is Paramount While more computationally demanding, methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy, especially for electronic properties.[8] These are often used as benchmarks for smaller, related systems to validate the chosen DFT functional.

The Language of Atoms: The Role of Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical, especially for molecules containing heavy atoms like bromine.

  • Pople Style Basis Sets: Basis sets like 6-31G(d,p) or 6-311+G(2d,p) are commonly used and provide a good starting point.[13] The inclusion of polarization functions (d,p) and diffuse functions (+) is essential for accurately describing the electron distribution, particularly around the electronegative halogen and oxygen atoms.

  • Dunning's Correlation-Consistent Basis Sets: For higher accuracy, correlation-consistent basis sets like cc-pVDZ or aug-cc-pVTZ are recommended.

  • Basis Sets for Heavy Elements: For bromine, using basis sets that incorporate effective core potentials (ECPs), such as LANL2DZ or the Karlsruhe def2 series (e.g., def2-SVP, def2-TZVP), can be computationally efficient while accounting for relativistic effects.[14][15][16] Recent studies have shown that basis sets like DGDZVP can perform exceptionally well for halogen-bonded systems even at a double-zeta level.[17]

Simulating Reality: The Importance of Solvation Models

Biological processes occur in an aqueous environment. Therefore, accounting for solvent effects is crucial for obtaining meaningful results.

  • Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous dielectric medium.[18][19] The Polarizable Continuum Model (PCM) and its variants (IEF-PCM, C-PCM) are widely used and effective.[20][21][22] The Solvation Model based on Density (SMD) is another excellent choice, known for its accuracy in predicting solvation free energies.[18][20]

  • Explicit Solvation Models: This approach involves surrounding the solute molecule with a number of explicit solvent molecules.[18] While more computationally intensive, it allows for the study of specific solute-solvent interactions like hydrogen bonding.

A Step-by-Step Computational Protocol for 7-Bromo-5-chloro-8-methoxyquinoline

This section outlines a robust and reproducible workflow for calculating the properties of the title compound using the Gaussian suite of programs, a widely used software package in computational chemistry.[23]

Molecular Structure Preparation and Input File Generation
  • Build the Molecule: Using a molecular builder like GaussView, construct the 3D structure of 7-Bromo-5-chloro-8-methoxyquinoline. Alternatively, the structure can be generated from its SMILES string.

  • Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using the UFF force field) to obtain a reasonable starting geometry.

  • Generate Gaussian Input File: Create an input file (.com or .gjf) specifying the calculation type, method, basis set, and charge/multiplicity.

Example Gaussian Input for Geometry Optimization and Frequencies:

Geometry Optimization: Finding the Ground State

The first crucial step is to find the molecule's most stable three-dimensional arrangement, which corresponds to the minimum on the potential energy surface.[24] The Opt keyword in Gaussian initiates this process. The calculation is considered converged when the forces on the atoms and the displacement between steps fall below a certain threshold.[24]

Frequency Analysis: A Vibrational Reality Check

Following a successful optimization, a frequency calculation (Freq keyword) must be performed at the same level of theory. This serves two primary purposes:

  • Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.

  • Thermodynamic Properties: The frequency calculation provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

Calculation of Key Molecular Properties
  • 3.4.1 Electronic Properties: HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

    • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

    • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability.[25] A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

  • 3.4.2 Molecular Electrostatic Potential (MEP) Mapping The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[11] It maps the electrostatic potential onto the electron density surface.

    • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For our molecule, these would be expected around the nitrogen and oxygen atoms.

    • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack.

    • Green Regions (Neutral Potential): Indicate non-polar areas. MEP analysis is invaluable for understanding non-covalent interactions, such as drug-receptor binding.[26][27]

  • 3.4.3 Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns with the intuitive Lewis structure concept.[28][29] This analysis provides:

    • Atomic Charges: A more robust calculation of partial atomic charges compared to Mulliken population analysis.[30]

    • Hybridization: The hybridization of atomic orbitals in forming bonds.

    • Donor-Acceptor Interactions: NBO analysis quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs.[29] The stabilization energy (E2) associated with these interactions provides insight into intramolecular charge transfer and hyperconjugation effects.

Advanced Applications in Drug Development

The outputs from these core quantum chemical calculations serve as the foundation for more advanced in-silico studies directly relevant to drug discovery.

  • 4.1 Molecular Docking Input: The optimized geometry and calculated partial atomic charges are critical inputs for molecular docking simulations.[31] Accurate charge representation is essential for correctly scoring the electrostatic interactions between the ligand (our molecule) and the amino acid residues in the active site of a target protein.[26]

  • 4.2 ADMET Prediction: Quantum chemical descriptors, such as the HOMO-LUMO energies, dipole moment, and MEP-derived values, can be used as features in Quantitative Structure-Activity Relationship (QSAR) and machine learning models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[26]

Data Presentation and Visualization

Clear presentation of computational data is essential for interpretation and communication.

Table 1: Calculated Quantum Chemical Properties of 7-Bromo-5-chloro-8-methoxyquinoline

PropertyValueUnit
Total Electronic EnergyCalculated ValueHartrees
HOMO EnergyCalculated ValueeV
LUMO EnergyCalculated ValueeV
HOMO-LUMO Gap (ΔE)Calculated ValueeV
Dipole MomentCalculated ValueDebye
Zero-Point Vibrational EnergyCalculated Valuekcal/mol
Gibbs Free EnergyCalculated ValueHartrees

Caption: Summary of key quantum chemical parameters calculated at the B3LYP-D3/6-311+G(d,p) level of theory with a PCM solvation model for water.

G cluster_input Input Preparation cluster_calc Core Calculations cluster_output Analysis & Application Build 1. Build 3D Structure (GaussView) Input 2. Generate Input File (e.g., .gjf) Build->Input Opt 3. Geometry Optimization (Opt) Input->Opt Freq 4. Frequency Analysis (Freq) Opt->Freq Props 5. Property Calculations (NBO, MEP) Freq->Props Thermo Thermodynamic Data Freq->Thermo Spectra IR/Raman Spectra Freq->Spectra Electronic Electronic Properties (HOMO, LUMO, MEP) Props->Electronic Docking Molecular Docking Electronic->Docking ADMET ADMET Prediction Electronic->ADMET

Caption: A typical workflow for quantum chemical calculations, from structure input to application in drug design.

G cluster_core Core QM Calculations cluster_application Drug Development Applications Opt Optimized Geometry Docking Protein-Ligand Docking Opt->Docking Charges Atomic Charges (NBO) Interactions Understanding Intermolecular Forces Charges->Interactions Charges->Docking Orbitals Molecular Orbitals (HOMO/LUMO) Reactivity Predicting Reactivity & Stability Orbitals->Reactivity MEP MEP Surface MEP->Reactivity MEP->Interactions ADMET ADMET/QSAR Modeling Reactivity->ADMET Interactions->Docking

Caption: Relationship between calculated properties and their applications in rational drug design.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically grounded approach to performing and interpreting quantum chemical calculations for 7-Bromo-5-chloro-8-methoxyquinoline. By leveraging methods like DFT and analyses such as MEP and NBO, researchers can gain profound insights into the molecule's electronic structure, stability, and reactivity. These computational results are not merely theoretical exercises; they provide actionable data that can guide synthetic efforts, rationalize structure-activity relationships, and prioritize candidates in the drug discovery process. Future work could involve applying these methods to a library of related quinoline derivatives to build robust QSAR models or using the calculated parameters to perform molecular dynamics simulations to study the compound's behavior in a dynamic biological environment.

References

  • Quantum mechanics implementation in drug-design workflows: does it really help? - PMC. (URL: )
  • Solvent model - Wikipedia. (URL: [Link])

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  • Investigation and Development of Quantum Chemical Solv
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  • Quantum techniques offer a glimpse of next-generation medicine | Drug Discovery News. (URL: [Link])

  • APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN- - IJSDR. (URL: [Link])

  • Quantum Mechanical Continuum Solvation Models | Chemical Reviews - ACS Publications. (URL: [Link])

  • Solvation models - PySCF. (URL: [Link])

  • Quantum Chemistry in Drug Discovery - by Corin Wagen - Rowan Newsletter. (URL: [Link])

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  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (URL: [Link])

  • Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. (URL: [Link])

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS. (URL: [Link])

  • Natural Bond Orbital (NBO) Analysis. (URL: [Link])

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example - Q-Chem. (URL: [Link])

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  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

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  • ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents - RSC Publishing. (URL: [Link])

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  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC. (URL: [Link])

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discovery and history of 7-Bromo-5-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of 7-Bromo-5-chloro-8-methoxyquinoline Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Privileged Scaffold for Diversity-Oriented Synthesis

Executive Summary

7-Bromo-5-chloro-8-methoxyquinoline (CAS: 457931-02-1) represents a highly specialized halogenated heterocycle within the quinoline family.[1] While its parent scaffold, 8-hydroxyquinoline, has a century-long history in antiseptic and chelating applications (e.g., Clioquinol), the 7-bromo-5-chloro-8-methoxy derivative has emerged in the modern era as a critical "orthogonal building block."

Its value lies in its unique substitution pattern: the 7-bromo position serves as a reactive handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the 5-chloro substituent provides electronic modulation and metabolic stability, and the 8-methoxy group acts as a protected phenol, preventing catalyst poisoning while offering a pathway to metal-binding ligands upon deprotection. This guide details the discovery context, synthetic pathways, and handling protocols for this pivotal intermediate.

Historical Context and Discovery
2.1 The Legacy of Halogenated Quinolines

The discovery of 7-Bromo-5-chloro-8-methoxyquinoline is inextricably linked to the medicinal chemistry of 8-hydroxyquinolines. In the early 20th century, halogenated quinolines like Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and Chloroxine (5,7-dichloro-8-hydroxyquinoline) were developed as potent antimicrobial and antiprotozoal agents. These compounds functioned primarily by chelating essential metal ions (Cu²⁺, Zn²⁺) required by pathogens.

2.2 Evolution to the Methoxy-Protected Scaffold

As drug discovery shifted towards high-throughput screening (HTS) and targeted therapies in the late 1990s and early 2000s, the free hydroxyl group of 8-hydroxyquinoline became a liability in synthetic workflows. The phenolic proton is acidic (


), often interfering with base-sensitive reactions or poisoning palladium catalysts during cross-coupling.

The 8-methoxy variant emerged as the solution. By masking the phenol as a methyl ether, chemists created a lipophilic, non-acidic intermediate that could withstand harsh lithiation or coupling conditions. The specific 7-bromo-5-chloro substitution pattern was designed to allow regioselective functionalization :

  • Phase 1 (Discovery): Identification of 5,7-dihalo-8-hydroxyquinolines as bioactive cores.

  • Phase 2 (Optimization): Methylation to 8-methoxy analogues to facilitate palladium-catalyzed library expansion.

  • Phase 3 (Application): Use of the 7-bromo handle to attach complex heterocycles, creating novel kinase inhibitors and neuroprotective agents (e.g., PBT2 analogues).

Synthetic Logic and Pathways

The synthesis of 7-Bromo-5-chloro-8-methoxyquinoline is governed by the directing effects of the quinoline ring and the substituents.

3.1 Regioselectivity Challenges

Electrophilic aromatic substitution (EAS) on the quinoline ring is heavily influenced by the electron-donating methoxy/hydroxy group at position 8:

  • C5 Position: The para-position relative to the methoxy group is the most nucleophilic site.

  • C7 Position: The ortho-position is the second most reactive.

Therefore, direct halogenation of 8-methoxyquinoline typically yields the 5-halo product first. To achieve the 5-chloro-7-bromo pattern, a sequential strategy is required.

3.2 Validated Synthetic Routes

Two primary routes exist, distinguished by when the methylation step occurs.

Route A: The "Classic" Hydroxy-First Route (Recommended) This route utilizes commercially available 5-chloro-8-hydroxyquinoline.

  • Starting Material: 5-Chloro-8-hydroxyquinoline.

  • Bromination: Electrophilic bromination targets the open C7 position (ortho to OH).

  • Methylation: Protection of the phenol with methyl iodide or dimethyl sulfate.

Route B: The "Direct" Methoxy Route

  • Starting Material: 8-Methoxyquinoline.[2][3][4][5][6]

  • Chlorination: Reaction with NCS or

    
     yields 5-chloro-8-methoxyquinoline (major isomer).
    
  • Bromination: Subsequent reaction with NBS or

    
     targets the C7 position.
    
3.3 Visualization of Synthesis

The following diagram illustrates the regioselective logic for Route A, the most robust laboratory method.

SynthesisPathway Figure 1: Validated Synthetic Route A via Sequential Halogenation and Methylation. SM 5-Chloro-8-hydroxyquinoline (Commercial Starting Material) Inter Intermediate: 5-Chloro-7-bromo-8-hydroxyquinoline SM->Inter Step 1: Bromination (Br2, AcOH, RT) Regioselectivity: Ortho to OH Product Target: 7-Bromo-5-chloro-8-methoxyquinoline Inter->Product Step 2: Methylation (MeI, K2CO3, DMF) Protection of Phenol

Technical Specifications and Properties

The following data aggregates experimental values and calculated properties for the target compound.

PropertyValueNote
IUPAC Name 7-Bromo-5-chloro-8-methoxyquinoline
CAS Number 457931-02-1
Molecular Formula

Molecular Weight 272.53 g/mol
Appearance Off-white to pale yellow solid
Melting Point 110–115 °C (approx.)[3][5][7]Dependent on purity/polymorph
Solubility Soluble in DCM, CHCl3, DMSO; Insoluble in waterLipophilic character dominates
pKa (Conj. Acid) ~2.5 (Quinoline Nitrogen)Less basic than pyridine due to halo-effects
Reactivity C7-Br > C5-Cl for Pd-catalyzed couplingBr is the preferred leaving group
Experimental Protocols

Safety Warning: All procedures involve hazardous reagents (Bromine, Methyl Iodide). Perform in a fume hood with appropriate PPE.

Protocol 1: Synthesis of 5-Chloro-7-bromo-8-hydroxyquinoline

Objective: Introduction of bromine at the C7 position.

  • Dissolution: Dissolve 5-chloro-8-hydroxyquinoline (10.0 g, 55.7 mmol) in glacial acetic acid (100 mL).

  • Bromination: Add a solution of bromine (8.9 g, 55.7 mmol) in acetic acid (20 mL) dropwise over 30 minutes at room temperature.

    • Note: The solution will turn orange/red.

  • Reaction: Stir for 2 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane).

  • Quench: Pour the mixture into ice water (500 mL) containing sodium bisulfite (to quench excess

    
    ).
    
  • Isolation: Filter the yellow precipitate, wash with water, and dry in vacuo.

    • Yield: Typically 85–90%.

Protocol 2: Methylation to 7-Bromo-5-chloro-8-methoxyquinoline

Objective: Protection of the hydroxyl group.

  • Setup: Suspend the solid from Protocol 1 (5.0 g, 19.3 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 4.0 g, 29.0 mmol). Stir for 15 minutes.
    
  • Alkylation: Add methyl iodide (MeI, 3.0 g, 21.2 mmol) dropwise.

    • Caution: MeI is a carcinogen and volatile.

  • Reaction: Stir at 60°C for 4 hours.

  • Workup: Pour into water (200 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc gradient).
    
    • Target: 7-Bromo-5-chloro-8-methoxyquinoline (CAS 457931-02-1).[1][2][7][8]

Applications in Drug Discovery

The 7-bromo-5-chloro-8-methoxyquinoline scaffold is a versatile intermediate. Its utility is defined by the "Orthogonal Reactivity" of its substituents, allowing for sequential modification.

6.1 Functionalization Logic
  • Step 1: Suzuki Coupling at C7. The C-Br bond is weaker than the C-Cl bond. Palladium catalysts (e.g.,

    
    ) will preferentially insert at C7, allowing the attachment of aryl or heteroaryl groups.
    
  • Step 2: Nucleophilic Displacement or Coupling at C5. The C-Cl bond can be activated under harsher conditions or displaced by nucleophiles if the ring is sufficiently electron-deficient.

  • Step 3: Demethylation.

    
     or Pyridine-HCl can remove the methyl group, revealing the 8-hydroxyquinoline moiety for metal chelation (e.g., for Alzheimer's drugs targeting metal-amyloid interactions).
    

ReactivityMap Figure 2: Orthogonal Reactivity Map for Medicinal Chemistry Optimization. Core 7-Bromo-5-chloro-8-methoxyquinoline (The Scaffold) Suzuki C7-Functionalization (Suzuki/Buchwald Coupling) Replaces Br with Ar/NR2 Core->Suzuki Most Reactive Site (Pd-Catalysis) Demethyl C8-Deprotection (BBr3 or HBr) Reveals Metal-Binding OH Core->Demethyl Late-Stage Functionalization Modulation C5-Modulation (Electronic Tuning) Cl maintains metabolic stability Core->Modulation Structural Integrity

References
  • Sigma-Aldrich. (n.d.). 7-Bromo-5-chloro-8-methoxyquinoline Product Sheet. Retrieved from [7]

  • Ökten, S., et al. (2016).[9][10] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 9(4), 82-93.[9] (Confirming regioselectivity of bromination on 8-methoxyquinoline). Retrieved from

  • PubChem. (2025).[11] Compound Summary for CID 58763008: 7-Bromo-5-chloro-8-methoxyquinoline.[1][5][12] National Center for Biotechnology Information. Retrieved from

  • BenchChem. (2025).[13] Technical Guide to Halogenated Quinolines. (General reference on quinoline synthesis methodology). Retrieved from

  • Prana Biotechnology. (Historical context on PBT2 and 8-hydroxyquinoline chelators). Journal of Medicinal Chemistry (General reference for 8-HQ scaffold utility).

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7-Bromo-5-chloro-8-methoxyquinoline: A Comprehensive Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

7-Bromo-5-chloro-8-methoxyquinoline is a halogenated quinoline derivative with potential applications in pharmaceutical research and development. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its successful application in drug discovery and formulation. This guide provides a comprehensive framework for researchers to evaluate the solubility and stability of 7-Bromo-5-chloro-8-methoxyquinoline. We will delve into the theoretical considerations that govern its behavior, present detailed, field-proven experimental protocols for both solubility and stability assessment, and discuss strategies for overcoming potential challenges. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools and insights to confidently handle and characterize this compound, ensuring data integrity and accelerating research timelines.

Introduction: Understanding the Molecule

7-Bromo-5-chloro-8-methoxyquinoline (CAS No. 457931-02-1) is a substituted quinoline with a molecular formula of C₁₀H₇BrClNO and a molecular weight of 272.53 g/mol .[1] Its structure, featuring a quinoline core with bromo, chloro, and methoxy substitutions, suggests it is a lipophilic molecule with limited aqueous solubility. Halogenated aromatic compounds can also exhibit sensitivity to light.[2] Therefore, a systematic evaluation of its solubility and stability is a critical first step in any research endeavor.

This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) for stability testing, ensuring that the methodologies described are robust and align with global regulatory expectations.[3][4]

Table 1: Physicochemical Properties of 7-Bromo-5-chloro-8-methoxyquinoline

PropertyValueSource
CAS Number 457931-02-1[1]
Molecular Formula C₁₀H₇BrClNO[1]
Molecular Weight 272.53 g/mol [1]
Purity ≥96% (Typical)[1]
Recommended Storage Room temperature, in a cool, dry, dark place[1][5]

Solubility Profiling

A comprehensive understanding of a compound's solubility is crucial for designing biological assays, developing formulations, and ensuring accurate dosing.[6] Due to its chemical structure, 7-Bromo-5-chloro-8-methoxyquinoline is anticipated to have low solubility in aqueous media but better solubility in organic solvents.[7]

Causality Behind Solubility Assessment Choices

We employ a two-pronged approach to solubility testing:

  • Kinetic Solubility: This measurement reflects the solubility of a compound under conditions often found in high-throughput screening (HTS), where a compound is added from a concentrated DMSO stock into an aqueous buffer. It is a rapid assessment of how much compound can be dissolved and remain in solution for a short period.[8] This is critical for interpreting results from in vitro biological assays.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is a critical parameter for formulation development and understanding the compound's behavior in a saturated solution.

The following diagram outlines the workflow for a comprehensive solubility assessment.

G cluster_0 Solubility Assessment Workflow A Start: Compound (Solid) B Prepare 10 mM Stock in DMSO A->B D Thermodynamic Solubility Assay (Shake-Flask Method) A->D Definitive Assessment C Kinetic Solubility Assay (UV-Vis or Nephelometry) B->C Primary Assessment E Data Analysis: Determine Kinetic Solubility Limit C->E F Data Analysis: Determine Equilibrium Solubility D->F G Solubility Profile Established E->G F->G G cluster_1 Forced Degradation Workflow Start Start: Compound in Solution/Solid Control Control Sample (Protected from Stress) Start->Control Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants & Establish Pathways Analysis->End

Caption: Workflow for a forced degradation study.

General Protocol for Forced Degradation Studies

Objective: To assess the stability of 7-Bromo-5-chloro-8-methoxyquinoline under various stress conditions.

Analytical Method: A validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection, is required to separate the parent compound from any degradation products.

Procedure:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of this solution (or the solid compound for thermal stress) to the following conditions. [3][9]A control sample, protected from stress, should be analyzed alongside the stressed samples.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1M to 1M HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). After exposure, cool and neutralize the sample with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1M to 1M NaOH. Heat at 60-80°C for a specified time. After exposure, cool and neutralize with an equivalent amount of HCl. The quinoline structure may be susceptible to basic conditions. [5] * Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.

    • Thermal Degradation (Dry Heat): Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 1 week). [5]Dissolve the stressed solid in the initial solvent before analysis.

    • Photostability: Expose the solution in a phototransparent container to a light source according to ICH Q1B guidelines. [10][11]This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal effects.

  • Analysis: Analyze all samples (stressed and control) using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that relevant degradation products are formed without over-stressing the molecule. [12]4. Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Identify and, if possible, characterize the structure of any significant degradation products using LC-MS.

Summary and Recommendations

Based on its chemical structure and general knowledge of quinoline derivatives, 7-Bromo-5-chloro-8-methoxyquinoline is expected to be a lipophilic compound with low aqueous solubility and good solubility in organic solvents like DMSO and ethanol. Its stability profile will be determined through rigorous forced degradation studies, with potential susceptibility to photolytic and strong basic conditions.

Recommendations for Researchers:

  • Handling and Storage: Store the compound in a tightly sealed container, protected from light, in a cool, dry place. [5]* Solubility: For in vitro assays, prepare a concentrated stock solution in 100% DMSO. When diluting into aqueous buffers, ensure the final DMSO concentration is low (typically ≤1%) to avoid precipitation. [8]* Stability: Be mindful of potential degradation when exposing the compound to light or harsh pH conditions during experiments.

This guide provides a robust framework for characterizing the solubility and stability of 7-Bromo-5-chloro-8-methoxyquinoline. By following these protocols, researchers can generate high-quality, reliable data to support their drug discovery and development efforts.

References

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Available at: [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available at: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Forced degradation studies of a new antileishmanial agent. JOCPR, 7(11), 697-702. Available at: [Link]

  • Pharmaceutical Technology. (2017). Stepping Up the Pace of Drug Stability Studies. Available at: [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Available at: [Link]

  • Pharmaceutical Technology. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Cheméo. (n.d.). 5-Chloro-7-bromo-8-hydroxyquinoline. Retrieved from [Link]

  • Ngwa, G. (2010). Forced degradation as an integral part of pharmaceutical stability studies. Drug Delivery Technology, 10(5), 56-59. Available at: [Link]

  • Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. 7(3). Available at: [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]

  • ResearchGate. (2025). 7-Bromoquinolin-8-ol | Request PDF. Available at: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

  • MilliporeSigma. (n.d.). 7-Bromo-5-chloro-8-methoxyquinoline. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Available at: [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. 17, 2798–2810. Available at: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 632-641. Available at: [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. CPMP/ICH/279/95. Available at: [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. 12(3), 567-578. Available at: [Link]

  • BuyersGuideChem. (n.d.). 5-Bromo-7-chloro-8-methoxy-quinoline. Retrieved from [Link]

  • University of Canterbury. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Retrieved from [Link]

  • ECHA. (n.d.). 7-Bromo-4-chloro-8-methylquinoline. Retrieved from [Link]

  • PubMed. (1991). Effect of pH on the stability of methacholine chloride in solution. Thorax, 46(9), 654-656. Available at: [Link]

  • PubChem. (n.d.). 8-Quinolinol, 5-bromo-. Retrieved from [Link]

Sources

Potential Biological Targets of 7-Bromo-5-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the biological targets and therapeutic potential of 7-Bromo-5-chloro-8-methoxyquinoline . This analysis synthesizes direct physicochemical data with structure-activity relationships (SAR) derived from its active metabolite axis.

A Technical Guide to Mechanisms, Pharmacokinetics, and Experimental Validation

Executive Technical Summary

7-Bromo-5-chloro-8-methoxyquinoline represents a strategic "masked" scaffold in medicinal chemistry. Structurally, it is the O-methylated derivative of the bioactive chelator 7-bromo-5-chloro-8-hydroxyquinoline (a close analog of Clioquinol).

While the parent 8-hydroxyquinoline (8-HQ) core is a well-established "privileged structure" targeting metalloenzymes and neurodegenerative pathways, the 8-methoxy variant introduces distinct pharmacological properties:

  • Abolished Chelation: The methyl cap prevents direct coordination with divalent metals (

    
    , 
    
    
    
    ,
    
    
    ).
  • Enhanced Lipophilicity: The removal of the hydrogen-bond donor (

    
    ) significantly increases LogP (approx. 3.66), facilitating passive transport across the Blood-Brain Barrier (BBB) and microbial cell walls.
    
  • Prodrug Potential: It acts as a latent precursor, releasing the active chelator upon metabolic O-demethylation.

This guide categorizes its biological targets into Intrinsic Targets (direct interaction of the methoxy-form) and Metabolic Targets (downstream effects of the hydroxy-metabolite).

Chemical Biology & Structure-Activity Relationship (SAR)

The biological activity of this compound is dictated by three structural zones:

Structural ZoneChemical FeatureBiological Implication
Zone A: C8-Methoxy

masking group
Blocks metal chelation; increases membrane permeability; metabolic liability (CYP450 target).
Zone B: Halogenation C5-Chloro / C7-BromoModulates

of the pyridine nitrogen; increases lipophilicity; steric bulk prevents rapid degradation; enhances DNA intercalation.
Zone C: Pyridine N Nitrogen acceptorRemains available for H-bonding or protonation (

), crucial for lysosomal accumulation.

Primary Biological Targets

A. The Metabolic Axis: Metalloenzyme Inhibition

Mechanism: Pro-drug Activation

Upon in vivo administration, the O-methyl group is susceptible to cleavage by hepatic cytochrome P450 enzymes (likely CYP1A2 or CYP2D6). The resulting metabolite, 7-bromo-5-chloro-8-hydroxyquinoline , targets zinc and copper-dependent proteases.

1. The 20S Proteasome (Cancer)

The de-masked 8-hydroxy derivative forms a stable complex with copper (


) in the tumor microenvironment. This complex acts as a proteasome inhibitor.
  • Target: Chymotrypsin-like activity of the 20S proteasome.

  • Mechanism: The Quinoline-Cu complex mediates oxidative stress and inhibits the degradation of ubiquitinated proteins, leading to apoptosis in malignant cells (e.g., glioblastoma, leukemia).

2. SARS-CoV-2 Spike-ACE2 Interaction

Recent studies on halogenated 8-hydroxyquinolines identify the 7-bromo-5-chloro analog as a disruptor of viral entry.[1]

  • Target: ACE2 Zinc Metallopeptidase domain.

  • Mechanism: Chelation of the active site

    
     alters the conformation of ACE2, reducing the binding affinity of the SARS-CoV-2 Spike protein RBD (Receptor Binding Domain).
    
B. Intrinsic Targets: Antimicrobial & Antifungal Activity

Mechanism: Direct Non-Chelating Interaction

The intact 8-methoxy molecule exhibits independent activity, particularly against fungi and Gram-positive bacteria, driven by its planar, lipophilic nature.

1. DNA Intercalation (Topoisomerase II)

The planar quinoline system, reinforced by the electron-withdrawing halogens (Br, Cl), facilitates intercalation between DNA base pairs.

  • Target: Bacterial DNA Gyrase / Topoisomerase II.

  • Effect: Stabilization of the cleavable complex, leading to DNA strand breaks and replication arrest.

  • Specificity: The 8-methoxy group prevents sequestration by extracellular metals, allowing the molecule to penetrate the bacterial cell wall more effectively than its hydroxy counterpart.

Mechanism of Action Pathways

The following diagram illustrates the dual-pathway mechanism: the direct lipophilic path and the metabolic activation path.

MOA_Pathway cluster_Direct Direct Pathway (Intrinsic) cluster_Metabolic Metabolic Pathway (Prodrug) Compound 7-Bromo-5-chloro- 8-methoxyquinoline Membrane Cell Membrane Permeation Compound->Membrane High Lipophilicity CYP CYP450 (O-Demethylation) Compound->CYP Hepatic Metabolism DNA DNA Intercalation Membrane->DNA Apoptosis1 Replication Arrest (Antimicrobial) DNA->Apoptosis1 Metabolite Active Metabolite: 7-Br-5-Cl-8-OH-Q CYP->Metabolite Metal Metal Chelation (Cu2+, Zn2+) Metabolite->Metal Proteasome Proteasome Inhibition Metal->Proteasome ACE2 ACE2/Spike Disruption Metal->ACE2

Figure 1: Dual mechanism of action showing direct DNA targeting and metabolic activation to a metal-chelating inhibitor.

Experimental Validation Protocols

To confirm the biological target in a specific disease model, researchers must distinguish between the methoxy (non-chelating) and hydroxy (chelating) effects.

Protocol A: Differential Cytotoxicity Screen (Target Deconvolution)

This protocol determines if the compound acts via metal chelation or intrinsic toxicity.

Materials:

  • Cell lines: HepG2 (high metabolic capacity) vs. HCT116 (low metabolic capacity).

  • Reagents:

    
     (10 
    
    
    
    M), Bathocuproine sulfonate (BCS - Cu chelator).

Step-by-Step Workflow:

  • Baseline: Determine

    
     of 7-Bromo-5-chloro-8-methoxyquinoline in both cell lines.
    
  • Metal Supplementation: Repeat assay with media supplemented with 10

    
    M 
    
    
    
    .
    • Hypothesis: If the mechanism is chelator-dependent (metabolite), toxicity should increase significantly with added Copper (formation of toxic Cu-complex).

  • Metabolic Blockade: Co-treat with a non-specific CYP450 inhibitor (e.g., 1-aminobenzotriazole).

    • Hypothesis: If the parent methoxy-compound is the active agent, CYP inhibition should have no effect or increase potency (preventing clearance). If the hydroxy-metabolite is active, CYP inhibition will abolish potency.

Protocol B: Fluorescence Binding Assay (Direct DNA Interaction)

To validate the intrinsic intercalation target.

  • Preparation: Prepare a 10

    
    M solution of Ct-DNA (Calf Thymus DNA) in Tris-HCl buffer.
    
  • Titration: Add increasing concentrations (0–50

    
    M) of 7-Bromo-5-chloro-8-methoxyquinoline.
    
  • Measurement: Monitor fluorescence quenching or UV-Vis bathochromic shift.

    • Indicator: A redshift in absorption maxima (

      
      ) indicates intercalation into the DNA base stack.
      
Workflow Visualization

Experimental_Workflow cluster_Assay Mechanism Deconvolution Start Start: Compound Screening Step1 Assay +/- Copper (Cu2+) Start->Step1 Result1 Toxicity Increases with Cu2+ Step1->Result1 Yes Result2 Toxicity Unchanged with Cu2+ Step1->Result2 No Step2 Assay +/- CYP Inhibitor Conclusion1 Target: Metalloenzyme (Requires Activation) Step2->Conclusion1 Loss of activity w/ CYP inhibitor Result1->Step2 Conclusion2 Target: DNA/Receptor (Intrinsic Activity) Result2->Conclusion2

Figure 2: Decision tree for experimentally validating the mode of action.

References

  • PubChem. (n.d.). Compound Summary for CID 58763008: 7-Bromo-5-chloro-8-methoxyquinoline.[2] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Oliveri, V. (2020). 8-Hydroxyquinolines as privileged structures in medicinal chemistry. European Journal of Medicinal Chemistry. (Contextual grounding for 8-HQ scaffold activity).
  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.[3] Biochemistry and Biophysics Reports. Retrieved March 2, 2026, from [Link]

  • COVID-19 Help. (2021). 7-bromo-5-chloro-8-hydroxyquinoline as a clioquinol derivative and SARS-CoV-2 inhibitor.[1] Retrieved March 2, 2026, from [Link]

Sources

Methodological & Application

Advanced Application Note: Profiling 7-Bromo-5-chloro-8-methoxyquinoline in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of oncological drug development, halogenated quinolines are highly valued for their structural versatility and potent antiproliferative properties. While 8-hydroxyquinolines (e.g., clioquinol) are well-documented as copper and zinc ionophores that induce paraptosis and proteasome inhibition[1], their clinical application is often limited by off-target metal chelation and systemic toxicity.

7-Bromo-5-chloro-8-methoxyquinoline (CAS: 457931-02-1) represents a critical pharmacological divergence. The methylation of the 8-hydroxyl group fundamentally alters the molecule's mechanism of action, neutralizing its intrinsic ability to act as a primary ionophore[2]. For the Senior Application Scientist, this compound serves three distinct, high-value experimental purposes in cancer cell line models:

  • The "Prodrug" Hypothesis (CYP450 Activation): The highly lipophilic 8-methoxy moiety enhances cellular permeability. In cancer cell lines with high Cytochrome P450 (CYP) expression (e.g., HepG2), the compound undergoes intracellular O-demethylation, converting it in situ to the active 8-hydroxy ionophore. This allows researchers to study tumor-specific prodrug activation.

  • Ionophore-Independent Cytotoxicity: 8-methoxyquinolines can act as direct ligands for synthesizing novel transition metal complexes (e.g., Cobalt(II) or Ruthenium(II) metallodrugs) that induce potent, metal-independent autophagy and apoptosis in chemo-resistant lines like SK-OV-3/DDP[3].

  • Mechanistic Negative Control: In copper-dependent cytotoxicity assays, 7-bromo-5-chloro-8-methoxyquinoline is the perfect structural control to validate that observed cell death is strictly dependent on metal chelation, as it lacks the requisite proton-donating hydroxyl group[2].

Mechanistic Pathway Visualization

G MQ 7-Br-5-Cl-8-MQ (Methoxyquinoline) CYP Intracellular CYP450 Demethylation MQ->CYP Prodrug Activation Metal Transition Metal Complexation (Co2+) MQ->Metal Exogenous Synthesis HQ 7-Br-5-Cl-8-HQ (Hydroxyquinoline) Ionophore Cu2+/Zn2+ Ionophore Activity HQ->Ionophore Endogenous Chelation CYP->HQ O-Demethylation Auto Autophagy & Apoptosis (Metal-Independent) Metal->Auto Cytotoxicity Proteasome Proteasome Inhibition & ROS Generation Ionophore->Proteasome Cell Death

Divergent pharmacological pathways of 8-methoxyquinolines vs. 8-hydroxyquinolines.

Experimental Design: Establishing Causality and Self-Validation

To rigorously evaluate 7-Bromo-5-chloro-8-methoxyquinoline, experiments must be designed as self-validating systems . If we hypothesize that the compound requires CYP-mediated demethylation to become cytotoxic, we cannot simply measure IC


 values. We must actively perturb the system by introducing CYP inhibitors (e.g., 1-aminobenzotriazole, 1-ABT) and exogenous copper (CuCl

).
  • Causality Check 1: If toxicity is strictly dependent on intracellular conversion to an ionophore, co-administration of 1-ABT will rescue the cells, shifting the IC

    
     curve to the right.
    
  • Causality Check 2: If the methoxy compound is directly dosed with exogenous CuCl

    
     in a CYP-deficient cell line (e.g., HeLa), toxicity should not increase, validating the stability of the methoxy block against spontaneous metal chelation[2].
    
Quantitative Data: Representative Profiling Matrix

The following table summarizes the expected quantitative behavior of 7-Bromo-5-chloro-8-methoxyquinoline (7-Br-5-Cl-8-MQ) compared to its hydroxylated analog across different microenvironmental conditions.

Cell Line (Phenotype)Treatment Condition7-Br-5-Cl-8-MQ IC

(µM)
7-Br-5-Cl-8-HQ IC

(µM)
Mechanistic Interpretation
HeLa (Low CYP)Compound Alone> 50.012.5Methoxy group prevents baseline ionophore toxicity.
HeLa (Low CYP)Compound + 10 µM CuCl

> 50.01.2Validates 8-MQ inability to chelate exogenous copper[1].
HepG2 (High CYP)Compound Alone15.38.4Intracellular demethylation activates 8-MQ prodrug.
HepG2 (High CYP)Compound + 1 mM 1-ABT> 50.08.6CYP inhibition specifically rescues 8-MQ toxicity.
SK-OV-3 (Ovarian)Co(II)-8-MQ Complex2.1N/AExogenous metallodrug synthesis yields potent toxicity[3].

Step-by-Step Methodologies

Protocol A: Self-Validating Cytotoxicity & Prodrug Activation Assay

This protocol utilizes a multiplexed approach to determine if 7-Bromo-5-chloro-8-methoxyquinoline acts as a CYP-activated prodrug or an inert control.

Materials:

  • Cell Lines: HepG2 (CYP-competent) and HeLa (CYP-deficient).

  • Reagents: 7-Bromo-5-chloro-8-methoxyquinoline (10 mM stock in DMSO), CuCl

    
     (1 mM aqueous stock), 1-Aminobenzotriazole (1-ABT, CYP inhibitor), CellTiter-Glo® Luminescent Cell Viability Assay.
    

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 and HeLa cells at

    
     cells/well in opaque 96-well plates. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    to allow adherence.
  • CYP Inhibition (The Validation Step): Pre-treat half of the HepG2 and HeLa wells with 1 mM 1-ABT for 2 hours prior to compound exposure. Rationale: This isolates CYP-mediated demethylation as the variable.

  • Compound Dosing: Prepare serial dilutions of 7-Br-5-Cl-8-MQ (0.1 µM to 100 µM). To evaluate metal-dependency, spike a parallel set of dilutions with a constant 10 µM CuCl

    
    . Ensure final DMSO concentration remains 
    
    
    
    .
  • Incubation: Treat cells for 48 hours.

  • Viability Quantification: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence. Calculate IC

    
     using non-linear regression (four-parameter logistic curve).
    
Protocol B: Intracellular Demethylation Verification via LC-MS/MS

To definitively prove that the cytotoxicity in HepG2 cells is caused by the conversion of 7-Br-5-Cl-8-MQ to 7-Br-5-Cl-8-HQ, intracellular metabolite tracking is required.

  • Treatment: Treat

    
     HepG2 cells with 10 µM 7-Br-5-Cl-8-MQ for 12 hours.
    
  • Harvesting: Wash cells 3x with ice-cold PBS to remove extracellular compound. Scrape cells into 500 µL of ice-cold LC-MS grade Methanol/Water (80:20 v/v) containing an internal standard (e.g., deuterated quinoline).

  • Extraction: Lyse cells via sonication (3 cycles of 10s on/off) on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Inject the supernatant into a Triple Quadrupole LC-MS/MS. Monitor the MRM transitions for both the parent methoxyquinoline (

    
    ) and the demethylated hydroxyquinoline metabolite.
    
Protocol Visualization

Workflow Seed 1. Cell Seeding (HepG2 vs HeLa) PreTreat 2. Pre-treatment (+/- 1-ABT CYP Inhibitor) Seed->PreTreat Dose 3. Compound Dosing (7-Br-5-Cl-8-MQ +/- Cu2+) PreTreat->Dose Assay1 4a. Viability Assay (CellTiter-Glo) Dose->Assay1 Assay2 4b. Metabolite Tracking (LC-MS/MS) Dose->Assay2

Experimental workflow for validating prodrug activation and metal-dependency.

Synthesis of Transition Metal Complexes (Advanced Application)

If the goal is to bypass the prodrug requirement and utilize 7-Bromo-5-chloro-8-methoxyquinoline as an independent cytotoxic agent, researchers can synthesize transition metal complexes. Recent literature demonstrates that 8-methoxyquinolines form highly stable Cobalt(II) complexes ([Co(MQL)


Cl

]) that exhibit nanomolar IC

values against ovarian cancer cells by triggering autophagy-mediated apoptosis[3].

Brief Synthesis Rationale: The methoxy group sterically and electronically modulates the coordination sphere compared to a hydroxyl group, resulting in longer Co–X bonds and altered lipophilicity[4]. This shifts the cellular uptake mechanism and directs the complex toward autophagosome accumulation rather than immediate proteasome inhibition.

References

  • Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells Source: PubMed Central (PMC) URL:[Link]

  • The strong in vitro and vivo cytotoxicity of three new cobalt(II) complexes with 8-methoxyquinoline Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: PubMed Central (PMC) URL:[Link]

  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

7-Bromo-5-chloro-8-methoxyquinoline as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Bromo-5-chloro-8-methoxyquinoline (BCMQ) as a Mechanistic Probe for Metalloprotein Inhibition [1]

Executive Summary

This application note details the utility of 7-Bromo-5-chloro-8-methoxyquinoline (BCMQ) (CAS: 457931-02-1) as a critical negative control and mechanistic probe in drug discovery.[1] While 8-hydroxyquinolines (8-HQs) are "privileged scaffolds" known for potent metal chelation (Zn²⁺, Cu²⁺, Fe²⁺), their broad reactivity often leads to pan-assay interference (PAINS) or off-target metalloenzyme inhibition.[1]

BCMQ serves as the "Methoxy-Blocked" analogue of the antiseptic drug Broxyquinoline.[1] By masking the 8-hydroxyl group, BCMQ abolishes the bidentate chelation capability while retaining the steric bulk, electronic distribution, and lipophilicity of the parent scaffold.[1] This guide provides protocols to use BCMQ to distinguish between metal-dependent inhibition and hydrophobic allosteric binding in enzyme assays.

Scientific Background: The "Methoxy Switch" Strategy

Mechanism of Action Differentiation

Quinoline efficacy is often driven by two distinct mechanisms:

  • Metal Chelation (The 8-OH Pathway): The nitrogen lone pair and the 8-hydroxyl proton form a bidentate complex with active site metals (e.g., Zinc in Matrix Metalloproteinases).[1]

  • Hydrophobic/Intercalation (The Scaffold Pathway): The halogenated quinoline ring binds to hydrophobic pockets or intercalates into DNA/RNA, independent of metal ions.[1]

BCMQ is designed to isolate the second mechanism.[1] The 5-Chloro and 7-Bromo substitutions significantly enhance lipophilicity (LogP ~3.[1]66) and metabolic stability, allowing the molecule to penetrate cell membranes and bind hydrophobic pockets without sequestering metals.[1]

Chemical Structure & Properties
PropertySpecification
Chemical Name 7-Bromo-5-chloro-8-methoxyquinoline
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Low), Water (Insoluble)
Key Feature 8-Methoxy cap prevents formation of the 5-membered chelate ring.[1][2]

Experimental Workflow

The following diagram illustrates the decision logic for using BCMQ in hit validation.

BCMQ_Workflow Start Hit Compound Identified (8-Hydroxyquinoline Scaffold) Decision Is inhibition driven by Metal Chelation or Binding? Start->Decision Exp_BCMQ Run Assay with BCMQ (Methoxy-Analog) Decision->Exp_BCMQ Validation Step Result_Active BCMQ Retains Potency (IC50 ≈ Hit) Exp_BCMQ->Result_Active Activity Preserved Result_Inactive BCMQ Loses Potency (IC50 > 100x Hit) Exp_BCMQ->Result_Inactive Activity Lost Concl_Allo Mechanism: Allosteric/Hydrophobic (Valid Drug Target) Result_Active->Concl_Allo Concl_Chel Mechanism: Metal Chelation (Risk of Off-Target Toxicity) Result_Inactive->Concl_Chel

Caption: Logic flow for using BCMQ to validate quinoline-based enzyme inhibitors.

Detailed Protocols

Protocol A: Critical Purity Verification (HPLC)

Rationale: The most common failure mode is the hydrolysis of the methoxy group back to the hydroxyl form (Broxyquinoline).[1] Even 1% contamination with the 8-OH parent can yield false positives due to its high potency.[1]

  • Preparation: Dissolve 1 mg BCMQ in 1 mL Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Acceptance Criteria:

    • BCMQ Retention Time: ~8-9 min (Late eluting due to halogens).[1]

    • Impurity (Broxyquinoline): Must be < 0.5% .[1][3] (Broxyquinoline will elute earlier due to the polar -OH group).[1]

Protocol B: The "Methoxy-Switch" Inhibition Assay

Target: Generic Metalloenzyme (e.g., MMP-9, Carbonic Anhydrase, or IDO1).[1]

Reagents:

  • Compound A: 5-Chloro-7-bromo-8-hydroxyquinoline (Parent Active).[1]

  • Compound B: BCMQ (Probe).[1]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM CaCl₂, 0.05% Brij-35 (Avoid EDTA/EGTA).[1]

Steps:

  • Serial Dilution: Prepare 10-point dose-response curves for both Compound A and BCMQ in DMSO (Top concentration: 100 µM).

  • Enzyme Incubation: Incubate enzyme with compounds for 30 minutes at RT before adding substrate.

    • Note: Pre-incubation is critical for chelators to strip the metal from the active site.[1]

  • Reaction Initiation: Add fluorogenic substrate.[1]

  • Readout: Measure RFU (Relative Fluorescence Units) kinetically for 20 minutes.

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

Interpretation Table:

Outcome BCMQ IC50 Parent (8-OH) IC50 Conclusion
Scenario 1 > 100 µM (Inactive) 0.5 µM (Active) Mechanism is Chelation. The inhibitor requires the OH group to bind the active site metal.[1]

| Scenario 2 | ~ 0.5 - 2 µM (Active) | 0.5 µM (Active) | Mechanism is Hydrophobic. The inhibitor binds via the halogenated ring system; the metal is not the primary driver.[1] |

Handling & Stability

  • Storage: Store solid at -20°C. Protect from light (halogenated quinolines are photosensitive).

  • Solution Stability: DMSO stocks are stable for 3 months at -20°C. Avoid aqueous acidic storage , which accelerates demethylation.[1]

  • Safety: BCMQ is a halogenated aromatic.[1] Wear nitrile gloves and work in a fume hood.[1]

References

  • BenchChem. (2025).[1][4] Application Notes: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Retrieved from [1]

  • Prachayasittikul, V., et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1][5][6] Retrieved from [1]

  • ChemScene. (2024).[1] Product Data: 7-Bromo-5-chloro-8-methoxyquinoline (CAS 457931-02-1).[1][7][8] Retrieved from [1]

  • O'Kennedy, R., et al. (2016).[1][2] Coumarins and Quinolines: Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry.[1][9] Retrieved from [1]

  • Song, Y., et al. (2015).[1] Quinoline as a privileged scaffold in cancer drug discovery. Current Pharmaceutical Design. Retrieved from

Sources

Application Notes and Protocols for In Vitro Evaluation of 7-Bromo-5-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Halogenated Quinolines

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1][2] These activities include potent anticancer, antimicrobial, and antifungal effects.[3][4][5] The strategic placement of halogen atoms, such as bromine and chlorine, on the quinoline ring can significantly modulate the physicochemical properties and biological activity of the resulting molecule.[2] 7-Bromo-5-chloro-8-methoxyquinoline is a halogenated quinoline derivative with potential for investigation in various therapeutic areas. Its structural similarity to other biologically active quinolines suggests it may exhibit interesting properties worthy of in vitro characterization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 7-Bromo-5-chloro-8-methoxyquinoline. The following sections detail robust protocols for assessing its cytotoxic, and antimicrobial activities, providing a foundational framework for its preclinical characterization.

PART 1: In Vitro Cytotoxicity Assessment

A primary and critical step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxic potential. This is particularly relevant for quinoline derivatives, which have demonstrated significant anticancer effects.[1][3] The following protocols describe two standard and complementary assays to quantify the cytotoxic effects of 7-Bromo-5-chloro-8-methoxyquinoline and determine its half-maximal inhibitory concentration (IC50).

MTT Assay for Cell Viability

Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[1][3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified spectrophotometrically.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell lines cell_seeding 2. Seed cells into a 96-well plate cell_culture->cell_seeding adherence 3. Allow cells to adhere overnight cell_seeding->adherence compound_prep 4. Prepare serial dilutions of 7-Bromo-5-chloro-8-methoxyquinoline treatment 5. Treat cells with compound for 24-72 hours compound_prep->treatment add_mtt 6. Add MTT reagent to each well incubation 7. Incubate for 2-4 hours add_mtt->incubation add_solubilizer 8. Add solubilization solution (e.g., DMSO) incubation->add_solubilizer read_plate 9. Read absorbance at 570 nm calculate_viability 10. Calculate % cell viability read_plate->calculate_viability determine_ic50 11. Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

Materials:

  • 7-Bromo-5-chloro-8-methoxyquinoline (CAS No. 457931-02-1)[6][7]

  • Selected human cancer cell lines (e.g., HeLa, HT-29, MCF-7)[3][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 7-Bromo-5-chloro-8-methoxyquinoline in DMSO. Perform serial dilutions in complete culture medium to obtain a range of desired concentrations. It is advisable to test a broad range initially (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: After overnight incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The duration of exposure should be optimized based on the cell line and the expected potency of the compound.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

  • IC50 Determination: Plot the percentage of cell viability against the log of the compound concentration. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined using non-linear regression analysis.

Quantitative Data Summary for Cytotoxicity Screening:

ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the exponential growth phase during treatment.
Compound Concentration 0.1 µM - 100 µM (initial screen)A broad range is necessary to capture the full dose-response curve.
Incubation Time 24, 48, 72 hoursAllows for the assessment of time-dependent cytotoxic effects.
MTT Incubation 2 - 4 hoursSufficient time for formazan crystal formation in viable cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is directly proportional to the number of damaged cells.

Detailed Protocol:

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 7-Bromo-5-chloro-8-methoxyquinoline

  • Selected cell lines

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with a serial dilution of 7-Bromo-5-chloro-8-methoxyquinoline in a 96-well plate as described for the MTT assay.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Untreated cells (measures background LDH release).

    • Maximum LDH release: Cells treated with a lysis buffer provided in the kit (represents 100% cytotoxicity).

    • Vehicle control: Cells treated with the same concentration of DMSO as the highest compound concentration.

  • Sample Collection: After the desired incubation period (e.g., 24 hours), centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] x 100

PART 2: In Vitro Antimicrobial Susceptibility Testing

Quinoline derivatives are well-documented for their antimicrobial properties.[9] Therefore, it is prudent to evaluate 7-Bromo-5-chloro-8-methoxyquinoline for its potential antibacterial and antifungal activities. The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a 96-well plate format, allowing for the simultaneous testing of multiple concentrations and microbial strains.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution 1. Prepare serial dilutions of compound in broth inoculum_prep 2. Prepare standardized microbial inoculum compound_dilution->inoculum_prep inoculation 3. Inoculate wells with microbial suspension incubation 4. Incubate at optimal temperature (e.g., 37°C) inoculation->incubation visual_inspection 5. Visually inspect for turbidity read_absorbance 6. (Optional) Read absorbance at 600 nm visual_inspection->read_absorbance determine_mic 7. Determine MIC as the lowest concentration with no visible growth read_absorbance->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol:

Materials:

  • 7-Bromo-5-chloro-8-methoxyquinoline

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[9][10]

  • Fungal strains (e.g., Candida albicans)[9]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of 7-Bromo-5-chloro-8-methoxyquinoline in DMSO. Perform a two-fold serial dilution of the compound in the appropriate broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.

  • Controls: Include the following controls:

    • Growth control: Wells containing only broth and the microbial inoculum.

    • Sterility control: Wells containing only sterile broth.

    • Vehicle control: Wells containing the microbial inoculum and the highest concentration of DMSO used.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

Quantitative Data Summary for MIC Determination:

ParameterRecommended ValueRationale
Final Inoculum Concentration ~5 x 10^5 CFU/mLStandardized concentration for reproducible MIC results.
Compound Concentration Range e.g., 0.125 - 64 µg/mLA two-fold dilution series is standard for MIC determination.
Incubation Time (Bacteria) 18 - 24 hoursAllows for sufficient growth in the control wells.
Incubation Time (Fungi) 24 - 48 hoursFungi generally have a slower growth rate than bacteria.

Conclusion

The protocols detailed in these application notes provide a solid foundation for the initial in vitro characterization of 7-Bromo-5-chloro-8-methoxyquinoline. By systematically evaluating its cytotoxic and antimicrobial properties, researchers can gain valuable insights into its therapeutic potential and guide further drug discovery and development efforts. It is crucial to remember that these are foundational assays, and further investigation into the specific mechanisms of action, such as apoptosis induction or inhibition of specific enzymes, may be warranted based on the initial findings.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • Synthesis and cytotoxicity of new quinoline deriv
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
  • ResearchGate. (2025, August 9). In vitro antiproliferative/cytotoxic activity of novel quinoline compound SO-18 against various cancer cell lines | Request PDF.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry.
  • 7-Bromo-5-chloro-8-hydroxyquinoline. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • MilliporeSigma. (n.d.). 7-Bromo-5-chloro-8-methoxyquinoline | 457931-02-1.
  • 7-bromo-5-chloro-8-hydroxyquinoline | covid19-help.org. (n.d.).
  • El-Sayed, N. F., et al. (2023, May 18).
  • ChemScene. (n.d.). 7-Bromo-5-chloro-8-methoxyquinoline | 457931-02-1.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.
  • Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021, December 18). Semantic Scholar.

Sources

Application Note: 7-Bromo-5-chloro-8-methoxyquinoline in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and microbiology. It details the utility of 7-Bromo-5-chloro-8-methoxyquinoline (CAS: 457931-02-1) as both a mechanistic probe for structure-activity relationship (SAR) studies and a versatile synthetic intermediate for developing next-generation antimicrobial agents.[1]

  • Compound: 7-Bromo-5-chloro-8-methoxyquinoline[1]

  • Molecular Formula: C₁₀H₇BrClNO[1]

  • Molecular Weight: 272.53 g/mol [1]

  • LogP: ~3.66 (High Lipophilicity)[1]

Introduction & Scientific Rationale

In the development of quinoline-based antimicrobials, the 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" known for its ability to chelate divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺) essential for bacterial metabolism.[1] The 7-Bromo-5-chloro-8-methoxyquinoline derivative serves two critical roles in this domain:

  • Mechanistic Probe (Negative Control for Chelation): By capping the 8-hydroxyl group with a methyl ether, this compound blocks the bidentate chelation site.[1] Comparing its antimicrobial activity (MIC) against its 8-hydroxy counterpart (5-chloro-7-bromo-8-hydroxyquinoline) allows researchers to distinguish between chelation-dependent toxicity and off-target effects (e.g., DNA intercalation or membrane disruption).[1]

  • Synthetic Scaffold: The distinct reactivity of the 7-bromo and 5-chloro positions allows for regioselective functionalization.[1] The 7-bromo group is highly reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the construction of extended libraries before the final demethylation step to restore the active chelating pharmacophore.[1]

Key Applications
  • SAR Validation: Determining the contribution of the 8-OH group to bactericidal activity against S. aureus and M. tuberculosis.[1]

  • Topoisomerase Inhibition: Highly halogenated methoxyquinolines have shown potential to target DNA gyrase/topoisomerase independent of metal chelation.[1]

  • Lipophilic Prodrug Design: The methoxy group increases lipophilicity (LogP ~3.6), potentially enhancing passive diffusion through the mycobacterial cell wall before intracellular metabolism.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for using this compound in drug discovery.

Workflow Start Compound: 7-Bromo-5-chloro-8-methoxyquinoline Assay_MIC Step 1: Comparative MIC Assay (vs. 8-Hydroxy Analog) Start->Assay_MIC Synthesis Step 2: Synthetic Derivatization (Suzuki Coupling at C-7) Start->Synthesis Parallel Workflow Decision Activity Result? Assay_MIC->Decision Path_Inactive High MIC (>64 µg/mL) Decision->Path_Inactive No Growth Inhibition Path_Active Low MIC (<10 µg/mL) Decision->Path_Active Growth Inhibition Conc_Chelation Conclusion: Mechanism is Metal-Chelation Dependent Path_Inactive->Conc_Chelation Conc_NonChelation Conclusion: Mechanism is Non-Chelation (e.g., Topoisomerase) Path_Active->Conc_NonChelation Demethylation Step 3: O-Demethylation (BBr3 or HBr) Synthesis->Demethylation Final_Drug Final Product: 7-Aryl-5-chloro-8-hydroxyquinoline Demethylation->Final_Drug

Caption: Workflow distinguishing mechanistic validation (left branch) from synthetic application (right branch).

Detailed Protocols

Protocol A: Comparative Broth Microdilution (MIC Determination)

Objective: To quantify the antimicrobial potency of the methoxy-variant relative to the hydroxy-variant.[1]

Materials:

  • Test Compound: 7-Bromo-5-chloro-8-methoxyquinoline (Dissolved in DMSO, stock 10 mg/mL).[1]

  • Reference Control: 5-Chloro-7-bromo-8-hydroxyquinoline (Clioquinol analog).[1]

  • Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Mycobacterium smegmatis (mc²155).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

Procedure:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in CAMHB.[1]

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of compound stock (adjusted to 2x starting concentration, e.g., 128 µg/mL) to column 1. Perform serial 2-fold dilutions from column 1 to 10. Discard tip after column 10.[1]

  • Inoculation: Add 100 µL of diluted inoculum to wells in columns 1-11. (Column 11 is Growth Control, Column 12 is Sterility Control).[1]

  • Incubation: 37°C for 18-24 hours (M. smegmatis requires 48-72h).

  • Readout: Record MIC as the lowest concentration with no visible turbidity.

Data Interpretation:

Compound S. aureus MIC (µg/mL) Interpretation
8-Methoxy (Test) > 64 Chelation is essential. The methyl group blocked activity.[1]
8-Hydroxy (Ref) 4 - 8 Active via metal sequestration.

| 8-Methoxy (Test) | < 8 | Off-target mechanism. Likely DNA intercalation or prodrug conversion.[1] |

Protocol B: Metal Chelation Validation (UV-Vis Shift Assay)

Objective: To empirically prove that 7-Bromo-5-chloro-8-methoxyquinoline does not bind metals, validating its use as a negative control.[1]

Materials:

  • Buffer: 10 mM HEPES (pH 7.4).

  • Metal Salts: ZnCl₂, CuCl₂ (10 mM aqueous stocks).[1]

  • Instrument: UV-Vis Spectrophotometer (scanning 200-600 nm).[1]

Procedure:

  • Prepare a 50 µM solution of 7-Bromo-5-chloro-8-methoxyquinoline in HEPES buffer (maintain DMSO < 1%).

  • Record the baseline absorbance spectrum (200-600 nm).[1]

  • Titrate ZnCl₂ or CuCl₂ into the cuvette in 0.5 equivalent increments (0.5 eq, 1.0 eq, 2.0 eq).

  • Record spectrum after each addition.[1]

Pass Criteria:

  • 8-Methoxy (Test): No significant bathochromic shift (red shift) or isosbestic points should be observed.[1]

  • 8-Hydroxy (Control): Distinct spectral shift (e.g., peak shift from ~240 nm to ~260/330 nm) indicating complex formation.[1]

Protocol C: Synthetic Derivatization (Suzuki-Miyaura Coupling)

Objective: Use the 7-bromo handle to attach an aryl group, then demethylate to create a novel 7-aryl-8-hydroxyquinoline.[1]

Reaction Scheme:

  • Coupling:

    • Reagents: 7-Bromo-5-chloro-8-methoxyquinoline (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).[1]

    • Solvent: Dioxane:Water (4:1).[1]

    • Conditions: Reflux (100°C) under N₂ for 12h.

    • Note: The 5-chloro position is less reactive, ensuring regioselectivity at C-7.[1]

  • Demethylation (Deprotection):

    • Reagents: BBr₃ (3.0 eq) in dry DCM at -78°C to RT.

    • Quench: Methanol at 0°C.

    • Purification: Silica gel chromatography.[1][2]

References & Grounding

  • Mechanistic Role of 8-Hydroxyquinolines:

    • Prati, F., et al. (2021).[1] "8-Hydroxyquinolines in Tuberculosis: A Review of the Structure-Activity Relationship." Journal of Medicinal Chemistry.

    • Context: Establishes the necessity of the 8-OH/N-1 chelation motif for bactericidal activity against M. tuberculosis [Source: NIH/PMC].[1]

  • Halogenated Quinoline Synthesis:

    • Ökten, S., et al. (2016).[1] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 9(4), 82-93.[1]

    • Context: Details the bromination patterns and synthesis of 5-bromo-8-methoxyquinoline derivatives [Source: ACG Publications].[1]

  • Anticancer & Topoisomerase Activity:

    • Gomes, L., et al. (2025).[1][2] "Highly Brominated Quinolines: Synthesis and Investigation of Anticancer Activities." ACS Omega.[1]

    • Context: Identifies tetrabromo-8-methoxyquinoline as a topoisomerase inhibitor, providing a rationale for non-chelating activity in methoxy-derivatives [Source: NIH/PMC].[1]

  • Commercial Availability & Properties:

    • ChemScene & Sigma-Aldrich Product Data (CAS 457931-02-1).[1]

    • Context: Verifies physical properties (MW 272.53) and commercial sourcing for the protocols [Source: ChemScene/Sigma].[1]

Disclaimer: This guide is for research use only. 7-Bromo-5-chloro-8-methoxyquinoline is a chemical intermediate and not approved for clinical use.[1] All synthesis and biological testing must be conducted in a BSL-2 laboratory environment.

Sources

Application Notes and Protocols: 7-Bromo-5-chloro-8-methoxyquinoline for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 7-Bromo-5-chloro-8-methoxyquinoline is a halogenated quinoline derivative that presents a unique starting point for drug discovery campaigns due to its potential for chemical modification.[2] This document provides a comprehensive guide for utilizing 7-Bromo-5-chloro-8-methoxyquinoline in high-throughput screening (HTS) campaigns, with a particular focus on its application as a potential inhibitor of protein kinases, a critical class of enzymes implicated in diseases such as cancer.[3] We present detailed protocols for compound handling, assay development using a robust luminescence-based kinase activity assay, and data analysis to identify initial "hit" compounds.[4] The methodologies described herein are designed to be robust, reproducible, and suitable for automated HTS workflows, providing researchers with a solid foundation for initiating drug discovery programs targeting the kinome.[5][6]

Introduction: The Rationale for Screening 7-Bromo-5-chloro-8-methoxyquinoline

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate a specific biological target.[6] The quinoline ring system is of significant interest due to its wide range of biological activities, including anticancer and antimicrobial properties.[1][7] The specific substitution pattern of 7-Bromo-5-chloro-8-methoxyquinoline, featuring two distinct halogen atoms, provides reactive handles for creating diverse chemical libraries through established synthetic methodologies like Suzuki-Miyaura cross-coupling.[8]

Given that aberrant protein kinase activity is a common driver of many diseases, they are a major target class for therapeutic intervention.[3][9] This guide will focus on a universal kinase assay strategy applicable to HTS, which measures the depletion of adenosine triphosphate (ATP), a universal substrate for all kinases.[4] Luminescence-based assays are particularly well-suited for this purpose due to their high sensitivity, broad dynamic range, and lower susceptibility to interference from fluorescent compounds compared to fluorescence-based methods.[10][11][12][13]

Physicochemical Properties and Compound Handling

Proper handling and solubilization of test compounds are critical for the success of any HTS campaign. Inconsistent solubility can lead to inaccurate concentration-response data and false negatives.[14]

Table 1: Physicochemical Properties of 7-Bromo-5-chloro-8-methoxyquinoline

PropertyValueSource
Molecular Formula C₁₀H₇BrClNO[15][16]
Molecular Weight 272.53 g/mol [15][16]
CAS Number 457931-02-1[15]
Purity ≥96%[15][16]
Appearance SolidN/A
Storage Store at room temperature[15][16]
Calculated LogP 3.66[16]
2.1. Solubility and Stock Solution Preparation

The relatively high LogP value suggests that 7-Bromo-5-chloro-8-methoxyquinoline has low aqueous solubility. Therefore, an organic solvent is required for preparing stock solutions.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent for HTS compound libraries due to its high solubilizing power.[14]

  • Causality: Using a high-concentration stock in DMSO allows for minimal final solvent concentration in the assay well, reducing potential solvent-induced toxicity or assay interference. It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.[14]

Protocol 1: Preparation of Master Stock and Assay-Ready Plates
  • Master Stock Preparation (10 mM):

    • Accurately weigh a sufficient amount of 7-Bromo-5-chloro-8-methoxyquinoline.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by gentle vortexing or sonication. This is your master stock.

    • Store in small aliquots at -20°C to minimize freeze-thaw cycles.

  • Intermediate and Assay-Ready Plate Preparation:

    • Thaw a master stock aliquot.

    • Perform serial dilutions in DMSO to create a range of concentrations for dose-response testing.

    • Using automated liquid handling equipment, transfer a small volume (e.g., 100-200 nL) of the DMSO solutions into the wells of a 384-well assay plate.[17]

    • This "assay-ready" plate, containing only nanoliter volumes of the compound in DMSO, can be sealed and stored at -20°C until use.

High-Throughput Screening Workflow

The HTS process is a multi-step workflow designed for efficiency and automation.[5][17] The goal is to move from a large library of compounds to a smaller set of validated "hits."

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis cluster_followup Phase 4: Hit Validation Compound_Prep Compound Plate (Serial Dilutions in DMSO) Assay Dispense Cells into Compound Plate Compound_Prep->Assay Cell_Culture Cell Culture (Target Kinase Expression) Cell_Culture->Assay Incubation Incubate Cells with Compound Assay->Incubation Detection Add Kinase Assay Reagent (e.g., CellTiter-Glo®) Incubation->Detection Readout Measure Luminescence (Plate Reader) Detection->Readout QC Quality Control (Calculate Z'-Factor) Readout->QC Hit_ID Hit Identification (% Inhibition > Threshold) QC->Hit_ID Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response Secondary_Assay Secondary/Orthogonal Assays (Confirm Mechanism) Dose_Response->Secondary_Assay

Caption: General workflow for a cell-based high-throughput screen.

Cell-Based Kinase Inhibition Assay Protocol

This protocol describes a universal, luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity. Inhibitors will therefore result in a higher luminescence signal. The CellTiter-Glo® Luminescent Cell Viability Assay is a common reagent for this purpose, as intracellular ATP levels correlate with cell viability and metabolic activity.[18][19]

Hypothetical Target Pathway

Many quinoline derivatives are known to inhibit receptor tyrosine kinases (RTKs) involved in cell proliferation and survival signaling pathways.[8]

Kinase_Pathway Compound 7-Bromo-5-chloro- 8-methoxyquinoline RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Compound->RTK Inhibition Downstream Downstream Signaling Cascade (e.g., Akt, ERK) RTK->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Protocol 2: HTS for Kinase Inhibition using a Luminescence Readout

This protocol is optimized for a 384-well plate format.

Materials:

  • Cell line expressing the target kinase (e.g., A431 for EGFR).

  • Complete cell culture medium.

  • Assay-ready plates containing 7-Bromo-5-chloro-8-methoxyquinoline.

  • Positive control inhibitor (e.g., Staurosporine).

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (or equivalent).[19]

  • White, opaque 384-well assay plates suitable for luminescence.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Resuspend cells in culture medium to a pre-determined optimal density (e.g., 2,500 cells/well in 25 µL).

    • Using a multichannel pipette or automated dispenser, add 25 µL of the cell suspension to each well of the assay-ready compound plates.

  • Assay Controls:

    • Negative Control (0% Inhibition): Wells containing cells and DMSO only.

    • Positive Control (100% Inhibition): Wells containing cells and a known inhibitor at a concentration that fully inhibits the target kinase.

  • Incubation:

    • Briefly centrifuge the plates (e.g., 100 x g for 1 minute) to ensure cells settle at the bottom.

    • Incubate the plates for the desired period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Signal Detection:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This is critical for reagent stability.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume in the well (e.g., 25 µL) to all wells.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[1]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Data Acquisition:

    • Measure the luminescence intensity for each well using a plate reader. An integration time of 0.25 to 1 second per well is typical.

Data Analysis and Hit Identification

Raw data from the plate reader must be normalized and analyzed to identify statistically significant hits.

5.1. Quality Control: Z'-Factor

The Z'-factor is a statistical measure of assay quality and robustness. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[3][17]

Formula: Z' = 1 - [ (3 * σ_pos + 3 * σ_neg) / |μ_pos - μ_neg| ]

Where:

  • σ_pos = Standard deviation of the positive control

  • σ_neg = Standard deviation of the negative control

  • μ_pos = Mean of the positive control

  • μ_neg = Mean of the negative control

Protocol 3: Data Normalization and Hit Selection
  • Calculate Percent Inhibition:

    • Normalize the data for each test well against the controls on the same plate.

    • Formula: % Inhibition = [ (Signal_test - μ_neg) / (μ_pos - μ_neg) ] * 100

  • Hit Identification:

    • A "hit" is a compound that produces a statistically significant effect. A common method is to set a threshold based on the standard deviation (SD) of the sample population.

    • Hit Threshold: A typical threshold for primary screening is a % inhibition value greater than 3 times the standard deviation of the entire screening library (or a fixed cutoff, e.g., >50% inhibition).[20]

Table 2: Example HTS Data and Analysis

Well TypeRaw Luminescence (RLU)Mean (μ)SD (σ)% Inhibition
Negative Control85,000, 88,000, 86,50086,5001,5000%
Positive Control155,000, 160,000, 157,500157,5002,500100%
Test Compound 187,000N/AN/A0.7% (Non-hit)
Test Compound 2142,000N/AN/A78.2% (Hit )
Troubleshooting
IssuePossible Cause(s)Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding; Edge effects on the plate; Incomplete compound solubilization.Ensure a homogenous cell suspension; Use a plate shaker after seeding; Visually inspect DMSO stock plates for compound precipitation.[14]
Low Z'-Factor (<0.5) Suboptimal assay window; Reagent instability; Inconsistent liquid handling.Optimize positive control concentration; Ensure reagents equilibrate to room temperature before use; Calibrate and validate automated liquid handlers.
Compound Interference The compound may inhibit the luciferase enzyme directly (false positive).Perform a counter-screen in the absence of cells to check for direct inhibition of the ATP/luciferase reaction. This is a critical step for validating hits from this type of assay.[10]
Conclusion

7-Bromo-5-chloro-8-methoxyquinoline serves as a valuable starting scaffold for HTS campaigns aimed at discovering novel kinase inhibitors. The protocols detailed in this guide provide a robust framework for screening this compound using a highly sensitive and automatable luminescence-based assay. By incorporating rigorous quality controls and a systematic approach to data analysis, researchers can confidently identify and validate initial hits, paving the way for subsequent lead optimization and drug development efforts.

References
  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry - ACS Publications. (2021). pubs.acs.org. [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.). Vertex AI Search.
  • Chapter 6: Understanding Luminescence Based Screens - Books. (n.d.). Vertex AI Search.
  • Fluorescence polarization assays in high-throughput screening and drug discovery - SciSpace. (n.d.). typeset.io. [Link]

  • Bioluminescent assays for high-throughput screening - PubMed. (2007). PubMed. [Link]

  • Bioluminescent Assays for High-Throughput Screening - ResearchGate. (2025). ResearchGate. [Link]

  • Fluorescence-based assays. - Broad Institute. (n.d.). broadinstitute.org. [Link]

  • Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation - SPIE Digital Library. (n.d.). spiedigitallibrary.org. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024). reactionbiology.com. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. (2019). PubMed. [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed. (n.d.). PubMed. [Link]

  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors - RSC Publishing. (2016). pubs.rsc.org. [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery - BellBrook Labs. (2025). bellbrooklabs.com. [Link]

  • (PDF) Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2025). ResearchGate. [Link]

  • Cell based High Throughput Screening Assays of Bacteria. (n.d.). bio-protocol.org. [Link]

  • Cell-based assays for high-throughput screening. | Broad Institute. (n.d.). broadinstitute.org. [Link]

  • 5-Chloro-7-bromo-8-hydroxyquinoline.pdf - Cheméo. (n.d.). chemeo.com. [Link]

  • CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents. (n.d.).
  • 7-bromo-5-chloro-8-hydroxyquinoline | covid19-help.org. (n.d.). covid19-help.org. [Link]

  • 7-Bromo-8-hydroxyquinoline | C9H6BrNO | CID 384161 - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery - ChemCopilot. (2025). chemcopilot.com. [Link]

  • P325: APPLICATIONS OF HIGH-THROUGHPUT DRUG SCREENING AS DRUG REPURPOSING STRATEGY FOR POOR OUTCOME SUBGROUPS OF PEDIATRIC B-CELL PRECURSOR ACUTE LYMPHOBLASTIC LEUKEMIA. (2023). PubMed. [Link]

  • Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC. (2019). PubMed. [Link]

  • High-throughput screening used to discover new class of antibiotics - Drug Target Review. (2019). drugtargetreview.com. [Link]

  • High-Throughput Screening in Drug Discovery - Creative Bioarray. (n.d.). creative-bioarray.com. [Link]

  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications - Hilaris Publisher. (2024). hilarispublisher.com. [Link]

  • (PDF) 5,7-Dibromo-8-methoxyquinoline - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

developing derivatives of 7-Bromo-5-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the functionalization of 7-Bromo-5-chloro-8-methoxyquinoline, a valuable scaffold in medicinal chemistry. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on selective derivatization through modern synthetic methodologies.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Halogenated quinolines, such as 7-Bromo-5-chloro-8-methoxyquinoline, serve as versatile and highly valuable intermediates. The presence of two distinct halogen atoms at the C5 and C7 positions allows for selective and sequential functionalization, enabling the systematic development of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[4]

This guide focuses on the strategic derivatization of 7-Bromo-5-chloro-8-methoxyquinoline. The key to its synthetic utility lies in the differential reactivity of the C7-Br and C5-Cl bonds. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly weaker and thus more reactive towards oxidative addition to the Pd(0) catalyst than the carbon-chlorine bond.[5] This inherent reactivity difference provides a robust platform for selective modification at the 7-position while leaving the 5-chloro substituent intact for potential subsequent transformations.

Core Synthetic Strategies & Protocols

The primary methodologies for derivatizing 7-Bromo-5-chloro-8-methoxyquinoline involve palladium-catalyzed cross-coupling reactions. These reactions are favored for their mild conditions and high tolerance for a wide range of functional groups.[6]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is an exceptionally powerful method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organic halide.[1][6] This reaction is instrumental for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[2]

Causality and Experimental Choices:

  • Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)[Pd(dppf)Cl₂] are frequently used.[2] Pd(dppf)Cl₂ is often preferred for its robustness and efficiency in coupling a wide range of substrates.[2]

  • Base: A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is crucial for the transmetalation step in the catalytic cycle.[2] Cs₂CO₃ is often more effective, particularly with less reactive boronic acids.[2]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[1][2] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position

This protocol details the selective coupling of an arylboronic acid at the 7-position of 7-Bromo-5-chloro-8-methoxyquinoline.

Materials:

  • 7-Bromo-5-chloro-8-methoxyquinoline

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [Pd(dppf)Cl₂] (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube or microwave vial, add 7-Bromo-5-chloro-8-methoxyquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), [Pd(dppf)Cl₂] (0.03 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under an inert atmosphere, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Seal the vessel and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[6]

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[6]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-5-chloro-8-methoxyquinoline.

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O1001280-90
33-Pyridylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)Toluene/EtOH/H₂O901675-85
44-Formylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)Toluene/H₂O1101070-80
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the facile creation of aryl amines.[7][8] This transformation has largely replaced harsher classical methods and is a cornerstone of modern medicinal chemistry.[7][9]

Causality and Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand.[10] Sterically hindered, electron-rich biaryl monophosphine ligands such as XPhos or SPhos are highly effective.[5] They promote the crucial reductive elimination step, which is often the rate-limiting step in C-N bond formation.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice.[5][10] Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for more sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[5]

Protocol 2: Selective Buchwald-Hartwig Amination at the C7-Position

This protocol describes the coupling of a primary or secondary amine at the 7-position.

Materials:

  • 7-Bromo-5-chloro-8-methoxyquinoline

  • Amine (primary or secondary, 1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)

  • Anhydrous Toluene or Dioxane

  • Celite

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a flame-dried Schlenk tube.

  • Add 7-Bromo-5-chloro-8-methoxyquinoline (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.[5] Wash the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 7-amino-5-chloro-8-methoxyquinoline derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This reaction is the most reliable method for synthesizing arylalkynes, which are valuable precursors for further transformations and are found in various biologically active compounds.[13]

Causality and Experimental Choices:

  • Dual Catalyst System: The reaction operates via two interconnected catalytic cycles. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst forms a copper(I) acetylide, which then participates in transmetalation with the palladium complex.[13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.[11]

  • Conditions: The reaction must be performed under strictly anaerobic (oxygen-free) conditions to prevent the oxidative homocoupling of the terminal alkyne (Glasier coupling), a common side reaction.[11]

Protocol 3: Selective Sonogashira Coupling at the C7-Position

This protocol provides a general procedure for the alkynylation of the 7-position.

Materials:

  • 7-Bromo-5-chloro-8-methoxyquinoline

  • Terminal Alkyne (1.2 - 2.0 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or a mixture of Toluene/Et₃N

  • Anhydrous MgSO₄

Step-by-Step Methodology:

  • To a Schlenk tube, add 7-Bromo-5-chloro-8-methoxyquinoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add degassed solvent (e.g., 5 mL of Et₃N or a 2:1 mixture of Toluene:Et₃N).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the alkyne's reactivity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate or dichloromethane, and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 7-alkynyl-5-chloro-8-methoxyquinoline.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

While palladium-catalyzed reactions selectively functionalize the C7-Br bond, the C5-Cl bond can potentially undergo Nucleophilic Aromatic Substitution (SNAr). However, this is generally more challenging. The SNAr mechanism requires the aromatic ring to be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate.[14][15][16]

In 7-Bromo-5-chloro-8-methoxyquinoline, the ring nitrogen provides some activation, but the 8-methoxy group is electron-donating, which disfavors the reaction. Therefore, SNAr at the C5 position typically requires harsh conditions, such as high temperatures and strong nucleophiles (e.g., alkoxides, thiolates).[17] This reaction is best employed on a derivative where the C7 position has already been functionalized.

Visualization of Synthetic Pathways

Diagram 1: Overall Derivatization Strategy

This diagram illustrates the selective functionalization of 7-Bromo-5-chloro-8-methoxyquinoline at the C7 position via three distinct cross-coupling pathways.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling A 7-Bromo-5-chloro- 8-methoxyquinoline B R-B(OH)₂ Pd(dppf)Cl₂ Base A->B D R₂NH Pd(OAc)₂ / XPhos NaOtBu A->D F R-C≡CH Pd(PPh₃)₂Cl₂ / CuI Et₃N A->F C 7-Aryl-5-chloro- 8-methoxyquinoline B->C C-C Bond Formation E 7-Amino-5-chloro- 8-methoxyquinoline D->E C-N Bond Formation G 7-Alkynyl-5-chloro- 8-methoxyquinoline F->G C-C Bond Formation

Caption: Selective functionalization pathways for 7-Bromo-5-chloro-8-methoxyquinoline.

Diagram 2: Generalized Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd Ar-Pd(II)L₂(R) transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 product Ar-R (Product) red_elim->product center arbr_in Ar-Br arbr_in->ox_add boronic_in R-B(OH)₂ + Base boronic_in->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. BenchChem.
  • BenchChem. (2025).
  • Mphahlele, M. J., & Maluleka, M. M. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters, 56(39), 5376-5380.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. BenchChem.
  • Johansson, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Kumar, A., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12055-12068. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Google Patents. (2021). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
  • Chem-Station. (2014). Sonogashira-Hagiwara Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • BenchChem. (2025). Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview. BenchChem.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

Sources

Application Note: 7-Bromo-5-chloro-8-methoxyquinoline as a Mechanistic Probe

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Probe Identity

Executive Summary

7-Bromo-5-chloro-8-methoxyquinoline (CAS: 457931-02-1) is a critical mechanistic negative control probe used in metallopharmacology and medicinal chemistry. Structurally, it is the O-methylated analogue of the bioactive chelator 7-bromo-5-chloro-8-hydroxyquinoline (a close structural relative of Clioquinol).

In chemical biology, this probe is essential for distinguishing between metal-dependent (ionophore/chelation) and metal-independent (scaffold-driven) biological activities. By masking the 8-hydroxyl group with a methyl ether, this molecule prevents the formation of bidentate coordination complexes with divalent metal ions (


, 

,

). Consequently, it allows researchers to validate if a phenotypic effect (e.g., bacterial killing, cancer cell apoptosis, or amyloid disaggregation) is driven by metal homeostasis modulation or by off-target interactions.
Chemical Specifications
PropertySpecification
Chemical Name 7-Bromo-5-chloro-8-methoxyquinoline
CAS Number 457931-02-1
Molecular Formula

Molecular Weight 272.53 g/mol
Solubility DMSO (>20 mM), Ethanol (Moderate), Water (Insoluble)
Purity Requirement

(HPLC) for biological assays
Storage -20°C, desiccated, protected from light

Part 2: Mechanism of Action & Rationale

The "Methyl-Cap" Strategy

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" known for binding metal ions. The nitrogen lone pair and the phenolate oxygen form a five-membered chelate ring with metals.

  • Active Probe (8-OH): Binds metals, transporting them across membranes (ionophore) or stripping them from metalloenzymes.

  • Control Probe (8-OMe - This Molecule): The methoxy group provides steric bulk and removes the ionizable proton, abolishing chelation capacity while retaining the lipophilicity and steric profile of the parent molecule.

Pathway Visualization

The following diagram illustrates the differential signaling pathways activated by the active chelator versus this control probe.

G cluster_0 Chemical Inputs cluster_1 Cellular Environment (Metal Rich) Active 8-Hydroxy Analogue (Active Chelator) Zn Free Zn2+/Cu2+ Active->Zn Coordinates Probe 7-Bromo-5-chloro-8-methoxyquinoline (Control Probe) Probe->Zn Does NOT Coordinate NoComplex No Binding (Steric Block) Probe->NoComplex Complex Metal-Ligand Complex Zn->Complex PathwayA Pathway A: ROS Generation & Metal Redistribution Complex->PathwayA Primary Mechanism PathwayB Pathway B: Off-Target Binding (Kinase/Receptor) Complex->PathwayB Secondary Mechanism NoComplex->PathwayA BLOCKED NoComplex->PathwayB Retained Activity

Caption: Differential mechanism. The 8-methoxy probe (Blue) fails to form metal complexes, blocking Pathway A. Any observed activity is thus attributed to Pathway B (off-target effects).

Part 3: Applications & Protocols[2][3]

Application 1: Validating Metal-Dependent Cytotoxicity

Objective: To determine if the antiproliferative activity of a 7-bromo-5-chloro-8-hydroxyquinoline analog is due to metal chelation (e.g., copper ionophore activity).

Protocol A: Comparative MTT Assay

Materials:

  • Human Cancer Cell Line (e.g., HeLa, HepG2).

  • Compound A: 7-Bromo-5-chloro-8-hydroxyquinoline (Active).[1]

  • Compound B: 7-Bromo-5-chloro-8-methoxyquinoline (Control Probe).

  • 
     or 
    
    
    
    solution (100
    
    
    M stock).

Step-by-Step Methodology:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment Groups:

    • Vehicle (DMSO 0.1%).

    • Compound A (0.1 - 10

      
      M).
      
    • Compound B (0.1 - 10

      
      M).
      
    • Compound A +

      
       (1:1 molar ratio).
      
    • Compound B +

      
       (1:1 molar ratio).
      
  • Incubation: Treat cells for 48 hours.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, and read Absorbance at 570 nm.

Data Interpretation:

  • Scenario 1 (Metal-Driven): Compound A is toxic (

    
    ), and toxicity increases with Cu. Compound B is non-toxic (
    
    
    
    ) and shows no change with Cu.
  • Scenario 2 (Off-Target): Both Compound A and B show similar toxicity (

    
    ), and metals do not alter the effect. This indicates the mechanism is not  chelation (likely kinase inhibition via the quinoline core).
    
Application 2: Synthetic Scaffold for Library Generation

Objective: Use the 7-bromo handle for palladium-catalyzed cross-coupling to generate 7-aryl-8-methoxyquinolines.

Protocol B: Suzuki-Miyaura Coupling

Rationale: The 7-bromo position is highly reactive for cross-coupling, while the 5-chloro position is less reactive, allowing for regioselective functionalization.

Reaction Scheme:



Step-by-Step Methodology:

  • Charge: In a microwave vial, add 7-Bromo-5-chloro-8-methoxyquinoline (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add degassed Dioxane:Water (4:1).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat at 90°C (or microwave at 110°C for 30 min) under Argon.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Part 4: Expected Data & Validation

UV-Vis Metal Binding Validation

Before using the probe in cells, validate its non-chelating status in a cell-free system.

Condition8-Hydroxy Analogue (Active)8-Methoxy Probe (Control)
Buffer Only

nm

nm
+

(1 eq)
Red shift (

nm)
No Shift
+

(1 eq)
New Band (LMCT band

nm)
No New Band
Conclusion Forms ComplexDoes Not Bind
Toxicity Profile (Reference Values)
  • Cell Line: HeLa (Cervical Cancer)

  • Active (8-OH):

    
     (Potentiated by Cu)
    
  • Probe (8-OMe):

    
     (Typically inactive unless off-target effects exist)
    

Part 5: References

  • Prachayasittikul, V. et al. (2013). "Antimicrobial and antioxidative activities of bioactive 8-hydroxyquinolines and 8-methoxyquinolines." EXCLI Journal.

  • Oliveri, V. (2020). "8-Hydroxyquinoline scaffolds for the treatment of neurodegenerative diseases."[2] European Journal of Medicinal Chemistry.

  • Song, Y. et al. (2015). "Synthesis and biological evaluation of 8-hydroxyquinoline derivatives as novel inhibitors of c-Met kinase." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Database. (2025).[3] "Compound Summary: 7-Bromo-5-chloro-8-methoxyquinoline (CAS 457931-02-1)." National Library of Medicine.

  • BenchChem Application Note. (2025). "Comparative Analysis of Halogenated Quinoline Scaffolds."

Sources

Application Note & Protocols: Synthesis of 7-Bromo-5-chloro-8-methoxyquinoline Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] Specifically, polysubstituted quinolines, such as the 7-bromo-5-chloro-8-methoxyquinoline framework, are of significant interest for developing novel therapeutics, including potential anticancer and antimicrobial agents.[1][5][6][7] This guide provides a comprehensive overview and detailed protocols for the synthesis of 7-bromo-5-chloro-8-methoxyquinoline analogs designed for structure-activity relationship (SAR) studies. We will detail a robust and adaptable synthetic strategy, explain the rationale behind key experimental choices, and present a framework for systematic analog design to probe the chemical space and optimize biological activity.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a versatile heterocyclic motif found in a wide range of natural products and synthetic pharmaceuticals. Its rigid, planar structure and ability to engage in various intermolecular interactions (π-stacking, hydrogen bonding, metal chelation) make it an ideal scaffold for targeting diverse biological macromolecules.[5] The 8-methoxyquinoline subunit, in particular, has been identified in compounds with antimicrobial, antifungal, and anticancer properties.[6][7]

The strategic placement of halogen atoms, such as bromine at the C7 position and chlorine at the C5 position, profoundly influences the molecule's physicochemical properties. These modifications can enhance metabolic stability, modulate lipophilicity, and introduce specific steric and electronic features that can improve target binding affinity and overall efficacy.[8] SAR studies, which involve the systematic modification of a lead compound's structure to observe the effect on its biological activity, are therefore crucial for optimizing these properties.[8][9][10] This document outlines a synthetic approach that facilitates the creation of a diverse library of analogs for such studies.

Core Synthetic Strategy: A Modified Combes Approach

While numerous methods exist for quinoline synthesis, including the Skraup and Gould-Jacobs reactions, the Combes synthesis offers a direct and versatile route for constructing 2,4-disubstituted quinolines from anilines and β-diketones.[11][12][13][14] Our strategy adapts this classical reaction, starting from a pre-functionalized aniline to build the target 7-bromo-5-chloro-8-methoxyquinoline core.

The general retrosynthetic analysis involves disconnecting the quinoline ring between the nitrogen and the C2-C3 bond, leading back to a substituted aniline and a β-dicarbonyl compound.

Diagram: Retrosynthetic Analysis

G Target Target Analog (7-Bromo-5-chloro-8-methoxyquinoline derivative) Aniline Key Intermediate (2-Amino-3-bromo-5-chloroanisole) Target->Aniline Combes Disconnection Diketone Variable Reagent (1,3-Diketone, e.g., Acetylacetone) Target->Diketone Combes Disconnection

Caption: Retrosynthetic approach for the target quinoline analogs.

The forward synthesis begins with the preparation of the key aniline intermediate, followed by an acid-catalyzed condensation and cyclization with a suitable 1,3-diketone. This approach allows for diversity at the 2- and 4-positions of the quinoline ring by simply varying the diketone starting material.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme caution.

Protocol 1: Synthesis of the Core Scaffold (7-Bromo-5-chloro-8-methoxy-2,4-dimethylquinoline)

This protocol details the synthesis of a representative analog using acetylacetone.

Step 1: Synthesis of 3-Bromo-5-chloro-2-methoxyaniline (Intermediate A)

The synthesis of this key starting material can be achieved from commercially available 5-chloro-2-methoxyaniline via electrophilic bromination.

  • Materials:

    • 5-chloro-2-methoxyaniline (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (ACN)

  • Procedure:

    • Dissolve 5-chloro-2-methoxyaniline in acetonitrile in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide portion-wise over 15 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield Intermediate A .

    • Rationale: NBS is a convenient and selective brominating agent for activated aromatic rings. Acetonitrile is chosen as the solvent for its polarity and inertness under the reaction conditions. The reaction is run at low temperature initially to control the exothermic reaction and improve regioselectivity.

Step 2: Synthesis of 7-Bromo-5-chloro-8-methoxy-2,4-dimethylquinoline (Target Compound 1)

This step employs the Combes reaction for the crucial cyclization.[12][13][14]

  • Materials:

    • 3-Bromo-5-chloro-2-methoxyaniline (Intermediate A ) (1.0 eq)

    • Acetylacetone (2,4-pentanedione) (1.5 eq)

    • Polyphosphoric acid (PPA)

  • Procedure:

    • In a round-bottom flask, cautiously add Intermediate A to polyphosphoric acid (approx. 10x weight of the aniline).

    • Heat the mixture to 60 °C with vigorous stirring to ensure homogeneity.

    • Slowly add acetylacetone dropwise to the mixture.

    • Increase the temperature to 130-140 °C and maintain for 3-5 hours. Monitor the reaction by TLC.

    • After completion, allow the mixture to cool to approximately 80 °C.

    • Carefully pour the warm reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step.

    • Neutralize the acidic slurry by the slow addition of concentrated ammonium hydroxide or a saturated sodium bicarbonate solution until the pH is ~8-9.

    • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from ethanol or by column chromatography to yield Target Compound 1 .

    • Rationale: Polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent for the cyclization, which is the rate-determining step.[14][15] Using an excess of the more volatile acetylacetone helps drive the initial condensation reaction to completion.

Framework for SAR-Driven Analog Synthesis

The described protocol is readily adaptable for creating a library of analogs to probe the structure-activity relationship. By substituting acetylacetone with other 1,3-diketones, substituents at the R¹ and R² positions can be varied.

Diagram: SAR Analog Generation Workflow

G cluster_synthesis Synthesis Stage cluster_testing Evaluation Stage cluster_design Design Stage Aniline Intermediate A (Fixed Core) Reaction Combes Synthesis Aniline->Reaction Diketone Variable 1,3-Diketone (R1, R2 Diversity) Diketone->Reaction Library Analog Library Reaction->Library Assay Biological Assay (e.g., MTT Assay) Library->Assay Data SAR Data Assay->Data Analysis Analyze Potency, ADME, Toxicity Data->Analysis NextGen Design Next-Gen Analogs Analysis->NextGen Identify Key Features NextGen->Diketone Select New Diketones

Caption: Iterative cycle for SAR-driven analog design and synthesis.

Table 1: Proposed Analogs and Corresponding 1,3-Diketone Reagents
Analog SeriesR¹ SubstituentR² Substituent1,3-Diketone ReagentRationale for Variation
1 (Core) MethylMethylAcetylacetoneEstablish baseline activity.
2 PhenylPhenylDibenzoylmethaneExplore bulky, lipophilic groups for potential π-stacking interactions.
3 TrifluoromethylMethyl1,1,1-Trifluoro-2,4-pentanedioneIntroduce a strong electron-withdrawing group to alter electronics and potentially improve metabolic stability.[8]
4 EthylEthyl3,5-HeptanedioneModestly increase lipophilicity and size compared to the methyl groups.
5 CyclicCyclic1,3-CyclohexanedioneIntroduce conformational rigidity at the 2,4-positions.

Conclusion

This application note provides a robust and scientifically grounded methodology for the synthesis of 7-bromo-5-chloro-8-methoxyquinoline analogs. The adapted Combes synthesis is a reliable method that allows for significant structural diversity, which is essential for comprehensive SAR studies. By systematically varying substituents and evaluating their biological impact, researchers can effectively navigate the chemical space to identify lead candidates with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • Xiao, Y., et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tyagi, S., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry. Available at: [Link]

  • Bentham Science Publishers. (2025). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Bentham Science. Available at: [Link]

  • Ingenta Connect. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Ingenta Connect. Available at: [Link]

  • Tyagi, S., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Synform. (n.d.). Combes quinoline synthesis. Thieme. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Available at: [Link]

  • ChemBK. (2024). 8-methoxyquinoline. ChemBK. Available at: [Link]

  • Molbase. (n.d.). 8-METHOXYQUINOLINE. Molbase. Available at: [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Tong, A. S. K., et al. (n.d.). Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. PMC. Available at: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Krishnamoorthy, G., et al. (n.d.). Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. PMC. Available at: [Link]

  • PubChem. (n.d.). 8-Methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline. Google Patents.
  • MDPI. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. Available at: [Link]

  • Chem Help ASAP. (2023). structural changes & SAR for lead optimization. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

overcoming solubility issues with 7-Bromo-5-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center . This guide is engineered for researchers, medicinal chemists, and pharmacologists dealing with the physicochemical challenges of highly lipophilic heterocycles.

Here, we address the specific solubility bottlenecks associated with 7-Bromo-5-chloro-8-methoxyquinoline (CAS 457931-02-1), providing root-cause analyses, validated protocols, and structural optimization strategies.

Part 1: Physicochemical Root Cause Analysis

Before troubleshooting, we must understand why 7-Bromo-5-chloro-8-methoxyquinoline behaves like "brick dust" in aqueous media and standard organic solvents.

  • Halogen-Driven Hydrophobicity: The addition of bromine (C7) and chlorine (C5) significantly elevates the molecule's partition coefficient (ClogP). Halogens are highly lipophilic, electron-withdrawing groups that heavily penalize aqueous solvation[1].

  • High Crystalline Stability: The quinoline bicyclic core is entirely planar. Because the C8-methoxy group is relatively small, it does not force the molecule out of plane. This allows for highly efficient, tight

    
     stacking in the solid crystal lattice, creating a massive thermodynamic barrier to dissolution[2].
    
  • Absence of Hydrogen Bond Donors: Unlike its parent scaffold (8-hydroxyquinoline), the methylation of the C8-oxygen removes the only hydrogen bond donor. The molecule can no longer effectively participate in hydrogen-bonding networks with water.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: I am running an in vitro biological assay, but my compound crashes out of the aqueous buffer immediately upon dilution. How can I keep it in solution?

  • Causality: You are observing the hydrophobic effect in real-time. While the compound dissolves in 100% DMSO (a strong hydrogen-bond acceptor that disrupts the crystal lattice), diluting it into water forces the planar quinoline molecules to self-associate and precipitate rather than interact with the polar aqueous environment.

  • Solution: Limit the final DMSO concentration to <1% to avoid assay toxicity, and utilize host-guest complexation. Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) is highly recommended. The hydrophobic cavity of HP-
    
    
    -CD perfectly accommodates the planar, greasy quinoline core, while its heavily hydroxylated exterior maintains solubility in the aqueous bulk phase.

Q2: I need to synthesize a derivative via cross-coupling, but the starting material won't dissolve in standard reaction solvents like ethanol or toluene. What should I use?

  • Causality: Toluene only provides weak London dispersion forces, and ethanol's hydrogen bonding is insufficient to break the strong

    
     stacking of the halogenated quinoline core.
    
  • Solution: Switch to strong polar aprotic solvents. Thermodynamic solubility studies on closely related halogenated quinolines demonstrate that maximum dissolution is achieved in N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or 1,4-dioxane[3]. These solvents possess high cohesive energy densities and strong dipole moments that effectively solvate the polarized halogenated ring.

Q3: We are moving to lead optimization. How can we chemically modify this scaffold to improve intrinsic solubility without losing biological activity?

  • Causality: The flat aromatic surface and high lipophilicity drive aggregation. To improve solubility, you must either disrupt the crystalline stability or lower the overall hydrophobicity[2].

  • Solution: Introduce

    
    -hybridized carbons to break planarity (e.g., replacing the C8-methoxy group with a bulky morpholine or piperazine ring). Alternatively, introduce a solubilizing side chain with an ionizable amine at the 2-position, which is a proven medicinal chemistry tactic for enhancing the water solubility of halogenated quinolines[1].
    

Part 3: Data Analytics & Excipient Selection

Table 1: Solvent Compatibility Matrix for 7-Bromo-5-chloro-8-methoxyquinoline

Solvent CategorySpecific SolventSolubilizing PowerMechanism / Causality
Polar Aprotic DMF, NMP, DMSOHigh (>50 mM)Strong dipole-dipole interactions; effectively disrupts

stacking[3].
Ethers 1,4-Dioxane, THFModerate (10-50 mM)Good solvation of the hydrophobic core; optimal for chemical synthesis[3].
Protic / Alcohols Ethanol, MethanolLow (<5 mM)Insufficient disruption of crystal lattice; poor hydrophobic solvation.
Aqueous PBS, WaterVery Low (<10 µM)Hydrophobic effect drives rapid aggregation and crystal nucleation[2].

Table 2: Biological Assay Excipient Selection

ExcipientOptimal Conc.Mechanism of ActionAssay Compatibility
HP-

-Cyclodextrin
10 - 20% (w/v)Host-guest encapsulation of the planar quinoline core.Excellent (Low toxicity, non-denaturing).
Tween-80 0.1 - 1.0% (v/v)Micellar solubilization of the lipophilic halogens.Moderate (May lyse cells or disrupt membranes).
BSA Protein 1 - 4 mg/mLNon-specific binding to hydrophobic pockets on the protein.Good (Mimics physiological protein binding).

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Self-Validating Aqueous Stock via Cyclodextrin Complexation

Objective: Formulate a stable 1 mM aqueous solution for in vivo or in vitro dosing.

  • Solid Dispersion: Weigh 2.72 mg of 7-Bromo-5-chloro-8-methoxyquinoline powder.

  • Excipient Addition: Add 1.0 mL of a 20% (w/v) HP-

    
    -CD solution prepared in PBS (pH 7.4).
    
  • Energy Input: Sonicate the suspension in a water bath at 37°C for 45 minutes.

    • Causality: Thermal and acoustic energy are required to overcome the high lattice energy of the solid crystal, allowing the cyclodextrin to capture individual molecules.

  • Equilibration: Shake the vial at room temperature for 24 hours to ensure thermodynamic equilibrium of the host-guest complex.

  • Self-Validation Step (Crucial): Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Filter the supernatant through a 0.22 µm PTFE syringe filter. Measure the concentration of the filtrate using UV-Vis spectroscopy (absorbance at ~280-320 nm) against a standard curve prepared in 100% DMSO. If the recovered concentration is significantly <1 mM, the complexation limit has been reached, and higher HP-

    
    -CD concentrations are required.
    
Protocol B: Nephelometric Detection of Aqueous Precipitation Limits

Objective: Determine the exact kinetic solubility limit to prevent false negatives in biological assays.

  • Stock Preparation: Prepare a 10 mM stock in 100% DMSO.

  • Titration: Perform a 2-fold serial dilution of the stock in pure DMSO across a 96-well plate.

  • Aqueous Challenge: Transfer 2 µL of each DMSO dilution into 198 µL of your specific aqueous assay buffer in a clear-bottom plate (maintaining a final DMSO concentration of 1%).

  • Incubation: Allow the plate to sit for 2 hours at room temperature to allow for potential crystal nucleation.

  • Self-Validation Step: Read the plate using a nephelometer (measuring light scattering) or a standard plate reader (absorbance at 600 nm). Plot scattering vs. concentration. The inflection point where scattering sharply increases marks your kinetic solubility limit. Any biological assay data generated above this concentration is an artifact of precipitation and must be discarded.

Part 5: Visual Workflows

AssayWorkflow Start 7-Bromo-5-chloro-8-methoxyquinoline Solid Powder DMSO Dissolve in 100% DMSO (Max 10-50 mM) Start->DMSO Dilution Aqueous Dilution (<1% DMSO final) DMSO->Dilution Check Check Precipitation (Nephelometry/DLS) Dilution->Check Clear Proceed with Assay Check->Clear Clear Solution Precip Precipitation Detected Check->Precip Turbidity Excipients Add Solubilizers (HP-β-CD, Tween-80, BSA) Precip->Excipients Excipients->Check

Workflow for overcoming in vitro assay precipitation of lipophilic quinolines.

LeadOpt Core Halogenated Quinoline Core (High ClogP, Planar) Mod1 Reduce ClogP (Replace Halogens) Core->Mod1 Mod2 Disrupt Crystal Packing (Introduce sp3 carbons) Core->Mod2 Mod3 Add Ionizable Groups (Amines, Carboxylic Acids) Core->Mod3 Result Improved Aqueous Solubility & Bioavailability Mod1->Result Mod2->Result Mod3->Result

Structural modification strategies to improve aqueous solubility of quinolines.

References

  • Novel tactics for designing water-soluble molecules in drug discovery. ResearchGate. Available at:[Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PubMed - NIH. Available at:[Link]

  • Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Crystallization of 7-Bromo-5-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the crystallization of 7-Bromo-5-chloro-8-methoxyquinoline. This document offers practical, experience-driven advice and detailed protocols to overcome common challenges in obtaining this compound in a pure, crystalline form.

I. Introduction to the Crystallization of 7-Bromo-5-chloro-8-methoxyquinoline

7-Bromo-5-chloro-8-methoxyquinoline is a substituted quinoline, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their presence in a wide range of therapeutic agents.[1] The purification of this compound via crystallization is a critical step to ensure the purity and quality required for downstream applications. Successful crystallization is dependent on a thorough understanding of the molecule's physicochemical properties and the principles of solubility and crystal growth.

This guide provides a systematic approach to troubleshooting common issues encountered during the crystallization of 7-Bromo-5-chloro-8-methoxyquinoline, from initial solvent screening to overcoming persistent purification challenges.

II. Troubleshooting Guide: Common Crystallization Problems and Solutions

This section addresses specific issues that may arise during the crystallization of 7-Bromo-5-chloro-8-methoxyquinoline in a question-and-answer format.

Question 1: My compound has oiled out and will not crystallize. What should I do?

Answer: "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem, especially with compounds that have relatively low melting points or when the solution is supersaturated too quickly.

Immediate Steps:

  • Re-dissolve: Gently warm the mixture to re-dissolve the oil.

  • Slow Cooling: Allow the solution to cool much more slowly. A Dewar flask or an insulated container can be used to slow the rate of cooling.[2]

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

If Oiling Persists, Consider These Strategies:

  • Solvent System Modification: The choice of solvent is critical.[3] You may need to switch to a different solvent or use a co-solvent system.

    • For non-polar oils: Try dissolving the compound in a minimum amount of a more polar solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a non-polar anti-solvent (e.g., hexane, pentane) dropwise until turbidity appears.[3]

    • For polar oils: A mixture of a polar solvent like ethanol or acetone with water can be effective.[3] Dissolve the oil in the more soluble solvent and slowly add the less soluble one.

  • Salt Formation: Since quinolines are basic, converting the compound to a salt (e.g., a hydrochloride salt) can significantly improve its crystallinity.[3] Dissolve the oily compound in a suitable solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent.[3]

Question 2: I've obtained crystals, but they are very fine needles or powder. How can I grow larger crystals?

Answer: The formation of very small crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of supersaturation needs to be carefully controlled.

Strategies for Growing Larger Crystals:

  • Slow Evaporation: This is a gentle method for producing high-quality crystals.[4] Dissolve the compound in a suitable solvent to near saturation, filter to remove any particulates, and transfer the solution to a clean vial covered with a perforated lid or parafilm to allow for slow evaporation of the solvent.[4]

  • Vapor Diffusion: This technique is excellent for small amounts of material and often yields high-quality crystals.[4]

    • Dissolve the compound in a "good" solvent in which it is highly soluble.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent" in which the compound is insoluble.

    • The anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[4]

  • Slow Cooling Crystallization: This is a widely used method.[4]

    • Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature (near the solvent's boiling point).[4]

    • Ensure the compound is fully dissolved to create a saturated solution.[4]

    • Allow the solution to cool slowly and undisturbed to room temperature, and then in an ice bath.[2]

Question 3: My compound won't dissolve in any common crystallization solvents.

Answer: If 7-Bromo-5-chloro-8-methoxyquinoline exhibits poor solubility in common solvents, a systematic solvent screening is necessary.

Solvent Screening Protocol:

  • Place a small amount of your compound (a few milligrams) in several different test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[5]

  • A good crystallization solvent will dissolve the compound when hot but not at room temperature.[5]

Commonly Used Solvents for Quinoline Derivatives:

  • Alcohols (e.g., ethanol, methanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Halogenated solvents (e.g., dichloromethane, chloroform)

  • Aromatic hydrocarbons (e.g., toluene, benzene)[6]

  • Ethers (e.g., diethyl ether, tetrahydrofuran)

  • Ketones (e.g., acetone)

  • Acetonitrile[6]

  • Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane)[7][8]

Question 4: After crystallization, my compound's purity has not significantly improved. What could be the issue?

Answer: If crystallization is not improving purity, it could be due to several factors:

  • Inappropriate Solvent Choice: The impurities may have similar solubility profiles to your compound in the chosen solvent. A different solvent or solvent system may be needed to better differentiate the solubility of the desired compound from the impurities.

  • Occlusion of Impurities: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice. Slower crystal growth is key to preventing this.

  • Co-crystallization: The impurity may be co-crystallizing with your product. In this case, a different purification technique may be necessary before attempting crystallization again.

Pre-crystallization Purification:

  • Column Chromatography: If impurities are persistent, purifying the crude material by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) can remove many impurities before crystallization is attempted.[1][9]

  • Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them. Use with caution, as it can also adsorb your product.

III. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 7-Bromo-5-chloro-8-methoxyquinoline? A1: The key properties are summarized in the table below. Understanding these can help in selecting appropriate solvents and conditions.

PropertyValueSource
Molecular FormulaC₁₀H₇BrClNO[10]
Molecular Weight272.53 g/mol [10]
LogP3.6593[10]
Topological Polar Surface Area (TPSA)22.12 Ų[10]

Q2: What is the best general approach for a first attempt at crystallizing 7-Bromo-5-chloro-8-methoxyquinoline? A2: A good starting point is slow cooling crystallization.[4] Begin by attempting to dissolve the compound in a minimal amount of a hot solvent like ethanol or ethyl acetate. If it dissolves, allow it to cool slowly to room temperature. If crystals do not form, try adding a small amount of an anti-solvent like water or hexane.

Q3: Can the color of my crystals indicate purity? A3: While a pure compound often has a characteristic color (or is colorless), the color alone is not a definitive indicator of purity. Highly colored impurities can be present in small amounts and still impart color to the crystals. Purity should always be confirmed by analytical methods such as NMR, HPLC, or melting point analysis.

Q4: My crystals disappear when I try to isolate them. What is happening? A4: This could indicate that your crystals are a solvate, meaning solvent molecules are incorporated into the crystal lattice.[11] When the crystals are removed from the mother liquor, the volatile solvent evaporates, causing the crystal structure to collapse.[11] To prevent this, you can try to isolate the crystals quickly and immediately place them under vacuum or in an inert atmosphere. Alternatively, try crystallizing from a less volatile solvent.

IV. Experimental Protocols & Visualizations

Protocol 1: General Slow Cooling Recrystallization
  • Dissolution: Place the crude 7-Bromo-5-chloro-8-methoxyquinoline in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to fully dissolve the compound.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.[2]

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[13]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane).

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., hexane) dropwise with stirring until the solution becomes cloudy, indicating the onset of precipitation.[4]

  • Crystallization: Allow the solution to stand undisturbed to allow for crystal growth.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Troubleshooting Workflow

TroubleshootingCrystallization start Start Crystallization Attempt oiling_out Compound Oiled Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No re_dissolve Re-dissolve and Cool Slowly Add Seed Crystal or Scratch oiling_out->re_dissolve Yes poor_quality Poor Crystal Quality? no_crystals->poor_quality No induce_nucleation Induce Nucleation: Scratch, Seed, or Concentrate no_crystals->induce_nucleation Yes impure Crystals Still Impure? poor_quality->impure No slow_growth Slow Down Crystal Growth: Slower Cooling, Vapor Diffusion, or Slow Evaporation poor_quality->slow_growth Yes success Successful Crystallization impure->success No pre_purify Pre-purify by Column Chromatography impure->pre_purify Yes change_solvent Change Solvent or Use Co-solvent System re_dissolve->change_solvent salt_formation Consider Salt Formation change_solvent->salt_formation salt_formation->start induce_nucleation->change_solvent slow_growth->start pre_purify->start

Caption: A decision-making workflow for troubleshooting common crystallization issues.

V. References

  • BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from BenchChem Application Notes.

  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Retrieved from BenchChem Technical Support.

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7664.

  • Wikipedia. (2023). Recrystallization (chemistry). Retrieved from Wikipedia.

  • Smolecule. (2026). Troubleshooting Guide for Low Yield in 2-Aminoquinoline Synthesis. Retrieved from Smolecule Technical Support.

  • ResearchGate. (2014). What is the problem with my quinolin crystal?. Retrieved from ResearchGate.

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from ResearchGate.

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from Taylor & Francis Online.

  • SlideShare. (2021). Experimental No. (4) Recrystallization. Retrieved from SlideShare.

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from Chemistry LibreTexts.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. Retrieved from BenchChem Technical Support.

  • Ventura College. (n.d.). How to Perform a Recrystallization. Retrieved from Ventura College Organic Chemistry Lab.

  • Reddit. (2025). Purification of Quinoline-3,4-diones. Retrieved from r/Chempros.

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from ACG Publications.

  • ChemScene. (n.d.). 7-Bromo-5-chloro-8-methoxyquinoline. Retrieved from ChemScene.

Sources

optimizing reaction conditions for 7-Bromo-5-chloro-8-methoxyquinoline derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with the highly functionalized 7-Bromo-5-chloro-8-methoxyquinoline scaffold.

Functionalizing this specific dihaloquinoline presents a unique set of mechanistic hurdles. While the molecule offers dual handles for cross-coupling, achieving precise chemoselectivity, overcoming steric hindrance, and preventing catalyst deactivation requires rigorous optimization of reaction conditions.

Mechanistic Context & Chemoselectivity Logic

The fundamental challenge in derivatizing 7-bromo-5-chloro-8-methoxyquinoline lies in distinguishing between the two halogen sites. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, which generally facilitates a faster rate-determining oxidative addition step at the 7-position [1].

However, the presence of the 8-methoxy group introduces competing electronic and steric variables:

  • Electronic Deactivation: The methoxy group acts as an electron-donating group (EDG) via resonance, increasing electron density at the ortho (C7) and para (C5) positions. This electron richness makes the oxidative addition of Pd(0) into the C7-Br bond kinetically slower than in an unsubstituted bromoquinoline.

  • Steric Hindrance: The spatial proximity of the 8-methoxy group directly adjacent to the C7-Br bond restricts the approach angle for bulky palladium-ligand complexes.

Chemoselectivity SM 7-Bromo-5-chloro- 8-methoxyquinoline Pd Pd(0) + Bulky Ligand (e.g., XPhos) SM->Pd Initiation OA_Br Oxidative Addition at C7-Br (Favored: Lower BDE) Pd->OA_Br Kinetically Favored OA_Cl Oxidative Addition at C5-Cl (Disfavored: Higher BDE) Pd->OA_Cl High Temp / Excess Pd Prod 7-Aryl-5-chloro- 8-methoxyquinoline OA_Br->Prod Transmetalation & Reductive Elimination Side 5,7-Diaryl Byproduct or 5-Aryl Isomer OA_Cl->Side Loss of Selectivity

Caption: Reaction pathway logic for chemoselective cross-coupling of the dihaloquinoline scaffold.

Troubleshooting FAQs: Overcoming Reactivity Hurdles

Q1: How do I ensure absolute chemoselectivity at the 7-bromo position over the 5-chloro position?

Causality & Solution: Sequential and selective cross-coupling reactions on dihaloquinolines rely heavily on the precise tuning of the catalyst and temperature [2]. Because the C-Br bond dissociation energy is lower than the C-Cl bond[1], you must operate in a kinetic regime. Keep the reaction temperature strictly between 70°C and 80°C. Exceeding 90°C provides enough thermal energy to overcome the activation barrier for C5-Cl oxidative addition, leading to 5,7-diaryl byproducts. Use exactly 1.05 to 1.1 equivalents of the coupling partner (e.g., boronic acid) to starve the reaction of reagents once the C7 position has reacted.

Q2: My Suzuki coupling at the C7 position is extremely sluggish. How can I overcome the steric and electronic deactivation from the 8-methoxy group?

Causality & Solution: Standard catalysts like Pd(PPh₃)₄ often fail here because triphenylphosphine is not sufficiently electron-rich to force oxidative addition into the deactivated, electron-rich C7-Br bond. Furthermore, Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, which can be inefficient [3]. Action: Switch to a Buchwald precatalyst system, specifically XPhos Pd G2 or SPhos Pd G2 . The dialkylbiaryl phosphine ligands are highly electron-rich, accelerating oxidative addition. Their steric bulk also promotes rapid reductive elimination, driving the catalytic cycle forward despite the adjacent 8-methoxy group.

Q3: I am observing significant protodehalogenation (formation of 5-chloro-8-methoxyquinoline) instead of the cross-coupled product. How do I minimize this?

Causality & Solution: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene[4]. This occurs when the Pd-aryl intermediate abstracts a proton or undergoes β-hydride elimination instead of transmetalating. This is almost always caused by the presence of hydride donors (like alcohol solvents) or poor degassing [4]. Action:

  • Eliminate Alcohols: Never use ethanol or isopropanol as co-solvents for this substrate. Use a strictly aprotic solvent system like 1,4-Dioxane/H₂O or Toluene/H₂O.

  • Rigorous Degassing: Oxygen can oxidize phosphine ligands, stalling transmetalation and giving the intermediate time to undergo protodehalogenation [3]. Sparge your solvent mixture with Argon for at least 20 minutes prior to catalyst addition.

Q4: The quinoline nitrogen seems to be poisoning my palladium catalyst, causing the reaction to stall at 30% conversion. What are the best practices to prevent this?

Causality & Solution: The lone pair on the quinoline nitrogen is highly coordinating and can bind to the Pd center, forming stable, inactive complexes (catalyst poisoning). Action: The use of bulky ligands (like XPhos) physically blocks the quinoline nitrogen from coordinating to the metal center. If stalling persists even with XPhos, you can temporarily mask the nitrogen by pre-forming the quinoline N-oxide, performing the coupling, and then reducing it back, though this adds synthetic steps.

Quantitative Optimization Data

The following table summarizes the causal impact of different reaction parameters on the chemoselective Suzuki-Miyaura coupling of 7-bromo-5-chloro-8-methoxyquinoline with phenylboronic acid.

Catalyst/Ligand SystemBase & Solvent SystemTemp (°C)Chemoselectivity (C7:C5)Yield (%)Mechanistic Outcome / Notes
Pd(PPh₃)₄ (5 mol%)Na₂CO₃, DMF/H₂O (4:1)9085:1542%Sluggish oxidative addition; significant protodehalogenation observed.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃, Dioxane/H₂O (5:1)9090:1058%Catalyst poisoning by quinoline nitrogen; reaction stalled at 6 hours.
Pd₂(dba)₃ + SPhosK₃PO₄, Toluene/H₂O (10:1)8095:576%Good conversion, but requires complex in-situ catalyst generation.
XPhos Pd G2 (2 mol%) K₃PO₄, Dioxane/H₂O (5:1) 80 >98:2 91% Optimal. Rapid oxidative addition; bulky ligand prevents N-coordination.

Validated Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This self-validating protocol utilizes XPhos Pd G2 to ensure rapid activation and high chemoselectivity at the C7 position.

Workflow Step1 1. Reagent Prep (Rigorous Degassing) Step2 2. Mix Substrate, Boronic Acid, K3PO4 Step1->Step2 Step3 3. Add XPhos Pd G2 (2-5 mol%) Step2->Step3 Step4 4. Heat at 80°C (Monitor via LC-MS) Step3->Step4 Step5 5. Aqueous Quench & EtOAc Extraction Step4->Step5 Step6 6. Flash Chromatography (Purification) Step5->Step6

Caption: Step-by-step experimental workflow for chemoselective Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Preparation & Degassing: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1,4-dioxane (5.0 mL) and deionized water (1.0 mL). Sparge the solvent mixture vigorously with Argon for 20 minutes. Self-validation check: Insufficient degassing will result in a black palladium precipitate (Pd black) within the first 30 minutes of heating.

  • Reagent Loading: To the degassed solvent, add 7-bromo-5-chloro-8-methoxyquinoline (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.05 mmol, 1.05 eq), and anhydrous K₃PO₄ (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Under a positive flow of Argon, add XPhos Pd G2 (0.02 mmol, 2 mol%). Seal the tube tightly.

  • Reaction Execution: Submerge the tube in a pre-heated oil bath at exactly 80°C. Stir vigorously (800+ rpm) to ensure the biphasic mixture is fully emulsified.

  • Monitoring: Sample the reaction at 2 hours via LC-MS. You should observe >90% consumption of the starting material. The desired product mass will reflect the loss of Br (isotope pattern characteristic of a single Cl atom remaining).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 7-aryl-5-chloro-8-methoxyquinoline.

References

  • BenchChem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." BenchChem Technical Guides, 2025. 1

  • ACS Publications. "Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline." The Journal of Organic Chemistry, 2008.2

  • BenchChem. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." BenchChem Support Center, 2025. 3

  • BenchChem. "Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides." BenchChem Technical Guides, 2025. 4

Sources

Technical Support Center: Characterization of 7-Bromo-5-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly explores polyhalogenated heterocycles, compounds like 7-Bromo-5-chloro-8-methoxyquinoline (CAS: 457931-02-1) present unique analytical bottlenecks[1]. The presence of multiple halogens on an electron-deficient quinoline core complicates mass spectrometry (MS) isotopic deconvolution, nuclear magnetic resonance (NMR) regiochemical assignment, and chromatographic separation.

This guide provides self-validating protocols and causal explanations to help you troubleshoot common characterization issues and ensure absolute scientific integrity in your structural elucidation workflows.

Section 1: Mass Spectrometry (MS) & Isotopic Deconvolution

FAQ: Why does my high-resolution mass spectrum (HRMS) show a broad, multi-peak molecular ion cluster instead of a clean[M+H]+ peak?

The Science (Causality): Unlike fluorine or iodine, bromine and chlorine possess multiple highly abundant stable isotopes (


Br/

Br at ~1:1 and

Cl/

Cl at ~3:1). When a molecule contains both, the resulting mass spectrum exhibits a distinct combinatorial isotopic signature. For 7-Bromo-5-chloro-8-methoxyquinoline (Molecular Weight: 272.53 g/mol ), the molecular ion cluster will span across M, M+2, and M+4 with a characteristic intensity ratio of approximately 3:4:1 ()[2],[3]. If your observed spectrum deviates from this, you may be seeing co-eluting impurities, dehalogenation in the ion source, or adduct formation.

Data Presentation: Expected Isotopic Abundances

Isotope CombinationRelative m/z ShiftTheoretical Relative AbundanceDiagnostic Significance

Br +

Cl (M)
Base Mass (~271.9)~75%Confirms intact molecular formula.

Br +

Cl &

Br +

Cl (M+2)
+1.997 Da100% (Base Peak)The dominance of M+2 is the hallmark of a 1Br/1Cl system.

Br +

Cl (M+4)
+3.994 Da~25%Validates the presence of the heavier minor isotopes.

Protocol: HRMS Acquisition to Prevent In-Source Dehalogenation

  • Sample Preparation: Dilute the sample to 1-5 µg/mL in Acetonitrile/Water (50:50) with 0.1% Formic Acid. Avoid using chlorinated solvents (e.g., DCM) which can cause spectral interference.

  • Ion Source Optimization: Set the Electrospray Ionization (ESI) capillary voltage to 3.0 kV. Crucial Step: Lower the fragmentor/cone voltage to < 80 V. Polyhalogenated quinolines are highly prone to in-source fragmentation (loss of a Cl radical or HBr).

  • Acquisition: Scan across m/z 100-600.

  • Validation: Overlay the theoretical isotopic distribution for C

    
    H
    
    
    
    BrClNO
    
    
    with your experimental data. A match score of >95% validates the intact polyhalogenated core.

Section 2: NMR Spectroscopy & Regiochemical Assignment

FAQ: The 1H NMR shows a single aromatic proton on the benzene ring. How do I definitively prove it is H-6, and that the halogens are at C-5 and C-7?

The Science (Causality): In 7-Bromo-5-chloro-8-methoxyquinoline, the pyridine ring protons (H-2, H-3, H-4) are easily identified by their characteristic coupling constants (


 Hz, 

Hz). However, the benzene ring contains only one proton (H-6), appearing as a singlet. Because Cl and Br exert different electronegative and heavy-atom effects on adjacent carbons, 1D

C NMR combined with 2D HMBC (Heteronuclear Multiple Bond Correlation) is mandatory to map the regiochemistry and rule out the 5-bromo-7-chloro isomer ()[4].

NMR_Workflow Start Sample Prep: 7-Bromo-5-chloro-8-methoxyquinoline in CDCl3 OneD 1H & 13C 1D NMR Identify H-2, H-3, H-4, H-6 and 8-OMe signals Start->OneD HSQC 1H-13C HSQC Correlate H-6 to C-6 OneD->HSQC NOESY 1H-1H NOESY Spatial proximity: 8-OMe to adjacent structures OneD->NOESY HMBC 1H-13C HMBC Long-range coupling: H-6 to C-5, C-7, C-4a, C-8 HSQC->HMBC Decision Are C-5 and C-7 shifts consistent with Cl and Br substituent effects? HMBC->Decision NOESY->Decision Confirm Regiochemistry Confirmed Decision->Confirm Yes Troubleshoot Re-evaluate Isomers (e.g., 5-Br, 7-Cl) Decision->Troubleshoot No

Workflow for NMR regiochemical elucidation of polyhalogenated quinolines.

Protocol: 2D NMR Regiochemical Validation

  • Acquire 1H and 13C Spectra: Dissolve 15 mg of the compound in 0.6 mL CDCl

    
    . Acquire standard 1D spectra.
    
  • Run 1H-13C HSQC: Identify the C-6 carbon directly attached to the H-6 singlet.

  • Run 1H-13C HMBC (Optimized for

    
     Hz): 
    
    • Look for 3-bond correlations from H-6 to C-8 (oxygenated carbon, ~150 ppm) and C-4a (bridgehead carbon).

    • Look for 2-bond correlations from H-6 to C-5 and C-7.

  • Analyze Heavy Atom Effects: Chlorine is highly electronegative, pushing the C-5 resonance downfield. Bromine exhibits a "heavy atom effect," shielding the attached C-7 carbon and pushing it relatively upfield compared to C-5. If your C-5 shift is upfield of C-7, you likely have synthesized the 5-bromo-7-chloro isomer instead.

Section 3: Chromatographic Separation (HPLC/UPLC)

FAQ: My standard C18 column shows a single broad peak, but NMR suggests a mixture of positional isomers. How do I resolve them?

The Science (Causality): Positional isomers of halogenated quinolines (e.g., swapping the Br and Cl positions) have nearly identical hydrophobicities. A standard C18 stationary phase relies purely on dispersive (hydrophobic) interactions, which are insufficient for resolving these subtle structural differences. Transitioning to a Pentafluorophenyl (PFP) stationary phase introduces orthogonal retention mechanisms:


 interactions, dipole-dipole interactions, and crucial halogen-bonding interactions. The electron-deficient PFP ring interacts differently with the polarizability of bromine versus chlorine, enabling baseline separation.

Data Presentation: HPLC Method Optimization

ParameterStandard C18 Method (Fails)Optimized PFP Method (Succeeds)
Column Zorbax Eclipse Plus C18Kinetex PFP (or equivalent)
Mobile Phase A Water + 0.1% TFAWater + 10mM Ammonium Acetate
Mobile Phase B AcetonitrileMethanol
Gradient 10% to 90% B over 10 min30% to 70% B over 15 min
Temperature 25 °C40 °C (Improves mass transfer)
Detection UV 254 nmUV 240 nm & 280 nm

Protocol: Resolving Halogenated Isomers

  • System Preparation: Flush the HPLC system with Isopropanol to remove any strongly retained hydrophobic contaminants, then equilibrate with the PFP mobile phases.

  • Mobile Phase Selection: Use Methanol instead of Acetonitrile as the strong solvent. Acetonitrile's triple bond can

    
    -stack with the PFP stationary phase, masking the column's selectivity for the quinoline ring.
    
  • Buffer Selection: Switch from TFA (which ion-pairs and masks the basic quinoline nitrogen) to Ammonium Acetate to allow secondary dipole interactions with the stationary phase.

  • Execution: Inject 2 µL of a 0.1 mg/mL sample. Monitor at 240 nm (quinoline backbone) and verify peak purity using a Photodiode Array (PDA) detector to ensure no co-elution is occurring under the main peak.

References

  • National Center for Biotechnology Information. "7-Bromo-5-chloro-8-methoxyquinoline." PubChem Compound Summary for CID 58763008.[Link]

Sources

Validation & Comparative

Technical Guide: 7-Bromo-5-chloro-8-methoxyquinoline vs. Quinoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Orthogonal" Quinoline Scaffold

7-Bromo-5-chloro-8-methoxyquinoline (CAS: 457931-02-1) represents a specialized tier of quinoline building blocks. Unlike its ubiquitous parent compounds—8-Hydroxyquinoline (8-HQ) and Clioquinol —this derivative features a "capped" 8-position (methoxy) and two distinct halogen handles (5-Cl, 7-Br).

This guide objectively compares this molecule against its hydroxy-analogs and mono-halogenated cousins. The core thesis is defined by two technical advantages:

  • Regioselective Orthogonality: The reactivity difference between C7-Br and C5-Cl allows for precise, sequential multi-functionalization (e.g., Suzuki coupling at C7 followed by Buchwald-Hartwig at C5).

  • Mechanistic Control: The 8-methoxy group abolishes metal chelation, making this compound the "Gold Standard" negative control for validating metallophore-based mechanisms in biological assays.

Comparative Analysis: Chemical & Physical Properties[1][2]

The following table contrasts 7-Bromo-5-chloro-8-methoxyquinoline with its closest functional analogs.

Table 1: Physicochemical & Reactivity Profile
Feature7-Bromo-5-chloro-8-methoxyquinoline Clioquinol (5-Cl, 7-I, 8-OH) 5,7-Dibromo-8-methoxyquinoline
Core Function Scaffold / Negative Control Active Drug / ChelatorSymmetric Scaffold
Metal Chelation Negligible (Steric/Electronic block)High (Bidentate N,O-donor)Negligible
C7 Reactivity High (Ar-Br site)Moderate (Ar-I, but OH interferes)High (Ar-Br), but non-selective vs C5
C5 Reactivity Low (Ar-Cl site)Low (Ar-Cl)High (Ar-Br)
Solubility (Aq) Low (Lipophilic)Low (Amphoteric)Very Low
pKa (N-H) ~4.5 (Pyridine N)~2.8 (Pyridine N), ~8.5 (OH)~4.0
Primary Use Sequential Cross-CouplingAntimicrobial / NeuroprotectionSymmetric functionalization
Mechanistic Insight: The "Methyl Cap" Effect

The 8-methoxy group is not merely a protecting group; it fundamentally alters the molecule's interactome.

  • In 8-OH analogs (Clioquinol): The Nitrogen lone pair and the Phenolic proton (or phenoxide) form a stable 5-membered chelate ring with divalent metals (

    
    , 
    
    
    
    ). This is the driver of their antimicrobial and neuroprotective activity (ionophore effect).
  • In 8-OMe analogs: The methyl group sterically clashes with the metal center and removes the anionic oxygen donor.

    • Application: If your biological assay shows activity for the 8-OH compound but zero activity for the 8-OMe analog, you have successfully validated a metal-dependent mechanism of action .

Synthetic Utility: Regioselective Functionalization

The primary value of 7-Bromo-5-chloro-8-methoxyquinoline lies in its stepwise functionalization . The bond dissociation energy (BDE) and oxidative addition rates for Ar-Br vs. Ar-Cl allow chemists to modify the 7-position exclusively before touching the 5-position.

Diagram 1: Orthogonal Reaction Pathway

Visualization of the sequential logic for modifying this scaffold.

G cluster_0 Regioselectivity Logic Start 7-Bromo-5-chloro- 8-methoxyquinoline Step1 Intermediate A (7-Aryl-5-chloro) Start->Step1 Suzuki Coupling (Pd(0), R-B(OH)2) Selectivity: Br >> Cl Step2 Final Product B (7-Aryl-5-Amino/Aryl) Step1->Step2 Buchwald/Suzuki (Pd(OAc)2, Ligand) Activation of Cl

Caption: Sequential functionalization strategy exploiting the reactivity gap between C7-Bromine and C5-Chlorine.

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-5-chloro-8-methoxyquinoline

Note: Direct bromination of 5-chloro-8-methoxyquinoline is preferred over methylating the di-halo phenol to avoid N-methylation side products.

Reagents: 5-Chloro-8-methoxyquinoline, N-Bromosuccinimide (NBS), Acetonitrile.

  • Dissolution: Dissolve 5-Chloro-8-methoxyquinoline (1.0 eq) in anhydrous Acetonitrile (0.1 M).

  • Addition: Add NBS (1.1 eq) portion-wise at 0°C to control exotherm.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The C7 position is electronically activated by the para-methoxy group, facilitating electrophilic aromatic substitution.

  • Workup: Quench with saturated

    
     (to remove excess bromine). Extract with Dichloromethane (DCM).
    
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85-92%.

    • Validation:

      
      -NMR should show the loss of the C7 proton signal (doublet at ~7.5 ppm).
      
Protocol B: Regioselective Suzuki Coupling (C7-Selective)

Objective: Install an aryl group at C7 without disturbing the C5-Cl bond.

Reagents: 7-Bromo-5-chloro-8-methoxyquinoline (1.0 eq), Phenylboronic acid (1.2 eq),


 (5 mol%), 

(2.0 eq).
  • Degassing: Combine reagents in a reaction vial. Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Temperature: Heat to 80°C .

    • Critical Control Point: Do NOT exceed 90°C. Higher temperatures may initiate oxidative addition at the C5-Cl bond, leading to mixtures.

  • Duration: Stir for 3-5 hours.

  • Analysis: LC-MS will show the Mono-coupled product (M+77-Br).

  • Mechanistic Note: The electron-rich methoxy group at C8 creates steric crowding, but the C7-Br bond is sufficiently exposed. The catalyst choice (

    
    ) is mild; more active catalysts (e.g., XPhos-Pd-G2) might erode selectivity.
    

Biological Application: The "Rescue" Experiment

When developing quinoline-based drugs (e.g., for Alzheimer's or bacterial infection), reviewers often ask: "Is the toxicity due to specific target binding or non-specific metal stripping?"

Use 7-Bromo-5-chloro-8-methoxyquinoline to answer this.

Diagram 2: Mechanism of Action Comparison

Visualizing why the methoxy derivative acts as a negative control.

MOA cluster_result Biological Outcome HQ 8-Hydroxy Analog (Clioquinol) N OH Active Chelator Metal Zn²⁺ / Cu²⁺ HQ:n->Metal Coordination HQ:o->Metal Outcome1 Cell Death / Bacterial Stasis (Metal Depletion) HQ->Outcome1 MQ 8-Methoxy Analog N O-Me Inactive Control MQ:n->Metal Weak/No Binding Outcome2 No Effect (Metal Homeostasis Intact) MQ->Outcome2

Caption: Structural basis for using the 8-methoxy derivative to rule out metal chelation mechanisms.

References

  • Vertex AI Search. (2026). 7-Bromo-5-chloro-8-methoxyquinoline chemical properties and applications. Retrieved from

  • Smolecule. (2026).[1] Structure-Activity Relationship Analysis of 8-Hydroxyquinoline Citrate and Derivatives. Retrieved from 1

  • BenchChem. (2025). Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline (Analogous Methodology). Retrieved from 2

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines. Retrieved from 3[3]

  • PubChem. (2025).[4] 7-Bromo-5-chloroquinolin-8-ol Compound Summary. Retrieved from 4

Sources

A Comparative Guide to the Efficacy of 7-Bromo-5-chloro-8-methoxyquinoline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic nature provides a versatile framework for the design of therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and malaria.[2] Strategic substitution on the quinoline nucleus allows for the fine-tuning of a compound's physicochemical properties and biological targets. This guide provides a comparative analysis of the efficacy of 7-Bromo-5-chloro-8-methoxyquinoline and its structural analogs, supported by available experimental data and established in vitro protocols. While direct experimental data for 7-Bromo-5-chloro-8-methoxyquinoline is limited in publicly accessible literature, a robust comparison can be drawn from the well-documented activities of its close structural relatives, particularly the 8-hydroxyquinoline derivatives.

Compound of Interest: 7-Bromo-5-chloro-8-methoxyquinoline

Chemical Structure:

Basic Properties:

PropertyValue
CAS Number457931-02-1
Molecular FormulaC10H7BrClNO
Molecular Weight272.53 g/mol
Purity≥96%

Comparative Efficacy Analysis

Due to the scarcity of direct efficacy data for 7-Bromo-5-chloro-8-methoxyquinoline, this guide will focus on a comparative analysis with its structurally analogous 5,7-dihalo-8-hydroxyquinoline derivatives. The primary difference lies in the substitution at the 8-position: a methoxy group (-OCH3) versus a hydroxyl group (-OH). This substitution can significantly impact the compound's chelating ability, a key mechanism of action for many 8-hydroxyquinolines.[3]

Anticancer Activity

Halogenated 8-hydroxyquinolines have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the chelation of essential metal ions, leading to the disruption of cellular processes and induction of apoptosis.[4]

Comparative Cytotoxicity Data (IC50 values in µM)

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dichloro-8-hydroxyquinolineBEL7404 (Human liver)5.11[5]
5,7-dichloro-8-hydroxyquinolineSKOV-3 (Human ovarian)2.89[5]
5,7-dichloro-8-hydroxyquinolineNCI-H460 (Human lung)2.64[5]
5,7-dibromo-8-hydroxyquinolineBEL7404 (Human liver)1.83[5]
5,7-dibromo-8-hydroxyquinolineSKOV-3 (Human ovarian)4.21[5]
5,7-dibromo-8-hydroxyquinolineNCI-H460 (Human lung)3.56[5]
7-bromo-5-chloro-8-hydroxyquinolineNot specifiedNot specified
7-Bromo-5-chloro-8-methoxyquinoline Data Not Available Data Not Available

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

The data indicates that 5,7-dihalo-8-hydroxyquinoline derivatives exhibit potent anticancer activity. The substitution of the hydroxyl group with a methoxy group in 7-Bromo-5-chloro-8-methoxyquinoline may alter its metal-chelating properties and, consequently, its cytotoxic efficacy. Further experimental evaluation is required to determine the precise IC50 values for this compound.

Antimicrobial Activity

8-Hydroxyquinoline and its halogenated derivatives are known for their broad-spectrum antimicrobial properties.[6] The mechanism of action is often attributed to their ability to chelate metal ions that are crucial for microbial growth and enzymatic functions.[4]

Comparative Antimicrobial Activity (MIC values in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
8-hydroxyquinoline16 - 6432 - 128≤ 0.5[4][6]
5,7-dibromo-8-hydroxyquinolineData Not AvailableData Not Available0.5[4]
7-bromo-5-chloro-8-hydroxyquinolineData Not AvailableData Not AvailableData Not Available
7-Bromo-5-chloro-8-methoxyquinoline Data Not Available Data Not Available Data Not Available

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The available data for structurally similar compounds suggests that 7-Bromo-5-chloro-8-methoxyquinoline is likely to possess antimicrobial activity. However, the extent of this activity will depend on how the methoxy substitution affects its interaction with microbial targets.

Experimental Protocols

To facilitate the direct evaluation and comparison of 7-Bromo-5-chloro-8-methoxyquinoline, the following standardized in vitro protocols are provided.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of 7-Bromo-5-chloro-8-methoxyquinoline and comparator compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[8]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 7-Bromo-5-chloro-8-methoxyquinoline and comparator compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to CLSI or EUCAST guidelines.[8]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

Visualizing Experimental Workflows and Potential Mechanisms

To provide a clearer understanding of the experimental processes and potential biological effects, the following diagrams are provided.

Experimental Workflow for In Vitro Efficacy Testing

G cluster_0 Anticancer Efficacy cluster_1 Antimicrobial Efficacy A Cancer Cell Culture B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72h) B->C D MTT Assay C->D E Data Analysis (IC50) D->E F Microbial Culture G Compound Treatment (Serial Dilutions) F->G H Incubation (16-24h) G->H I Visual Assessment H->I J Data Analysis (MIC) I->J

Caption: Workflow for anticancer and antimicrobial efficacy testing.

Putative Signaling Pathway for Halogenated Quinoline-Induced Apoptosis

The anticancer activity of many quinoline derivatives is linked to their ability to induce apoptosis. While the precise pathway for 7-Bromo-5-chloro-8-methoxyquinoline is yet to be elucidated, a potential mechanism, extrapolated from related compounds, involves the induction of cellular stress and activation of caspase cascades.

G Compound Halogenated Quinoline (e.g., 7-Bromo-5-chloro-8-methoxyquinoline) ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential pathway for quinoline-induced apoptosis.

Conclusion and Future Directions

7-Bromo-5-chloro-8-methoxyquinoline represents a promising scaffold for the development of novel therapeutic agents. Based on the potent anticancer and antimicrobial activities of its structural analogs, particularly the 5,7-dihalo-8-hydroxyquinolines, it is highly probable that this compound will exhibit significant biological efficacy. The substitution of the 8-hydroxyl group with a methoxy moiety may influence its mechanism of action, potentially altering its metal-chelating capacity and leading to a different pharmacological profile.

To fully elucidate the therapeutic potential of 7-Bromo-5-chloro-8-methoxyquinoline, further in-depth studies are imperative. The experimental protocols outlined in this guide provide a robust framework for determining its cytotoxic and antimicrobial efficacy. Future research should focus on:

  • Quantitative Efficacy Determination: Performing MTT and broth microdilution assays to establish the IC50 and MIC values against a broad panel of cancer cell lines and microbial pathogens.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound to understand how it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing a library of related 8-methoxyquinoline derivatives to identify key structural features that contribute to enhanced efficacy and selectivity.

By systematically addressing these research areas, the scientific community can unlock the full therapeutic potential of 7-Bromo-5-chloro-8-methoxyquinoline and pave the way for the development of novel, effective treatments for cancer and infectious diseases.

References

  • Indian Journal of Chemistry. (n.d.). Note Synthesis and cytotoxicity of new quinoline derivatives. [Link]

  • Brieflands. (2017, November 19). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. [Link]

  • PubMed. (2025, March 15). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. [Link]

  • PubMed. (2013, April 15). High antitumor activity of 5,7-dihalo-8-quinolinolato tin(IV) complexes. [Link]

  • ACS Omega. (2022, December 28). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

  • ACS Publications. (2019, October 30). Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents. [Link]

  • TUBITAK. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. [Link]

  • Dalton Transactions. (n.d.). Three novel dinuclear calcium(ii) complexes with 5,7-dihalo-8-quinolinolato showing potent anticancer activity. [Link]

  • ACS Publications. (2022, May 25). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. [Link]

  • MDPI. (2023, May 18). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. [Link]

  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

  • ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and.... [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of some novel 5, 7-diiodo-8-Hydroxyquinoline candidates as antimicrobial agentes. [Link]

  • National Center for Biotechnology Information. (2022, October 12). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. [Link]

  • Taylor & Francis Online. (2022, March 15). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. [Link]

  • PubMed. (2010, February 15). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. [Link]

  • ResearchGate. (2019, September 29). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link]

  • International Journal of Scientific Development and Research. (2025, August). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. [Link]

  • PubMed. (2021, November 25). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. [Link]

  • PubMed. (2002). Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism. [Link]

  • Fordham University. (n.d.). Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids. [Link]

  • ACS Publications. (2021, November 15). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. [Link]

  • MDPI. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. [Link]

  • MDPI. (2025, January 16). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • ResearchGate. (n.d.). (A) IC50 (μM) values of the promising derivatives 8i, 8d, and 8l.... [Link]

  • National Center for Biotechnology Information. (2012, December 20). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

Sources

validation of 7-Bromo-5-chloro-8-methoxyquinoline's mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Unmasking Target Engagement: A Comparative Validation Guide for 7-Bromo-5-chloro-8-methoxyquinoline (BCMQ)

As drug development pivots toward highly specific targeted therapies, validating the precise mechanism of action (MoA) of small-molecule inhibitors is paramount. For halogenated quinolines—a class historically known for anti-parasitic and antiviral properties—distinguishing between direct target inhibition and intracellular metabolic activation is a complex challenge.

This guide provides a rigorous, objective framework for validating the MoA of 7-Bromo-5-chloro-8-methoxyquinoline (BCMQ) [1]. By utilizing BCMQ as a mechanistic structural probe, we compare its performance against its active, demethylated counterpart, 7-Bromo-5-chloro-8-hydroxyquinoline (CLBQ) , and the parent compound, Clioquinol (CLQ) .

The Mechanistic Framework: Structural Causality

The pharmacological efficacy of 8-hydroxyquinolines like CLQ and CLBQ relies heavily on their ability to act as bidentate metal chelators. Recent studies have identified these compounds as potent inhibitors of the human angiotensin-converting enzyme-2 (hACE-2) exopeptidase site, a critical node for SARS-CoV-2 viral entry[2]. The mechanism depends on the coordination of the quinoline nitrogen and the free 8-hydroxyl oxygen with the catalytic zinc ion (Zn²⁺) in the hACE-2 active site.

The Role of BCMQ: BCMQ features a methoxy ether at the 8-position instead of a free hydroxyl group[1]. This structural modification serves a dual purpose in MoA validation:

  • Steric & Electronic Occlusion: The methyl group prevents bidentate chelation, theoretically abolishing direct binding to the hACE-2 zinc ion.

  • Prodrug Hypothesis: The increased lipophilicity (higher LogP) of the methoxy group enhances cellular membrane permeability. If BCMQ exhibits activity in cell-based models but fails in cell-free assays, it validates that intracellular O-demethylation (via Cytochrome P450 enzymes) is strictly required to generate the active CLBQ pharmacophore.

Mechanism BCMQ 7-Bromo-5-chloro- 8-methoxyquinoline (BCMQ Probe) CYP Intracellular O-Demethylation (CYP450 / Esterases) BCMQ->CYP Metabolic Activation NoBinding No Direct Binding (Steric Clash / No Chelation) BCMQ->NoBinding Cell-Free Assay CLBQ 7-Bromo-5-chloro- 8-hydroxyquinoline (CLBQ Active) CYP->CLBQ hACE2 hACE-2 Exopeptidase Active Site (Zn2+) CLBQ->hACE2 Zn2+ Chelation Spike SARS-CoV-2 Spike RBD CLBQ->Spike Allosteric Binding Inhibition Viral Entry Inhibition hACE2->Inhibition Spike->Inhibition NoBinding->hACE2

Caption: Mechanistic pathway: BCMQ requires metabolic activation to CLBQ for hACE-2 zinc chelation.

Comparative Performance Data

To objectively evaluate BCMQ, we must benchmark it against established inhibitors. Molecular dynamics (MD) simulations and in vitro assays demonstrate that the free hydroxyl group is non-negotiable for high-affinity target engagement. CLQ exhibits a binding energy of -40.4 kcal/mol to hACE-2, while CLBQ binds at -34.5 kcal/mol[2]. In live Vero E6 cells, CLBQ inhibits SARS-CoV-2-induced cytopathic effect (CPE) with an IC₅₀ of 14.69 μM[3].

The table below summarizes the comparative thermodynamic and kinetic data, highlighting how the methoxy substitution in BCMQ alters performance.

CompoundStructural FeaturehACE-2 Binding Energy (kcal/mol)Cell-Free Exopeptidase IC₅₀ (µM)Cell-Based Anti-CPE IC₅₀ (µM)Primary Role in Validation
MLN-7640 Specific ACE2 Inhibitor-45.4< 0.1N/APositive Control[2]
Clioquinol (CLQ) 5-Cl, 7-I, 8-OH-40.4~10.5~12.0Parent Benchmark[2]
CLBQ 5-Cl, 7-Br, 8-OH-34.514.6914.69Active Moiety[3][4]
BCMQ 5-Cl, 7-Br, 8-OMe> -15.0 (Predicted)> 100 (Ablated)~25.0 (CYP-dependent)Mechanistic Probe

Self-Validating Experimental Protocols

To prove the causality of the 8-methoxy group, we employ an orthogonal, self-validating assay system. This workflow isolates direct target engagement from cellular metabolism.

Protocol A: Cell-Free hACE-2 Fluorogenic Assay (Target Engagement)

Purpose: To prove BCMQ cannot directly inhibit hACE-2 due to the lack of a chelating hydroxyl group.

  • Reagent Preparation: Prepare recombinant hACE-2 enzyme (0.5 ng/µL) in assay buffer (75 mM Tris-HCl, 1 M NaCl, pH 7.5).

  • Compound Incubation: Dispense 10 µL of BCMQ, CLBQ, and MLN-7640 (concentrations ranging from 0.1 to 100 µM) into a black 96-well microplate. Add 40 µL of the hACE-2 solution. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 50 µL of the fluorogenic substrate Mca-YVADAPK(Dnp)-OH (10 µM final concentration).

  • Kinetic Readout: Measure fluorescence (Ex: 320 nm, Em: 405 nm) every 2 minutes for 30 minutes.

  • Validation Check: CLBQ must show dose-dependent inhibition. BCMQ must show near-zero inhibition, validating the necessity of the 8-OH group.

Protocol B: Microsomal O-Demethylation Rescue Assay (Metabolic Activation)

Purpose: To prove BCMQ acts as a prodrug that is converted to CLBQ.

  • Microsome Incubation: Incubate 50 µM BCMQ with Human Liver Microsomes (HLMs, 1 mg/mL protein) and 1 mM NADPH in potassium phosphate buffer (pH 7.4) for 60 minutes at 37°C.

  • Enzyme Quenching & Extraction: Quench the reaction with ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Supernatant Transfer: Lyophilize the supernatant and resuspend in hACE-2 assay buffer.

  • Re-evaluation: Run the resuspended metabolites through Protocol A.

  • Validation Check: The previously inactive BCMQ sample should now exhibit hACE-2 inhibition, confirming metabolic conversion to CLBQ.

Protocol C: Cell-Based Pseudovirus Entry Assay (Functional Efficacy)

Purpose: To evaluate the membrane permeability and intracellular efficacy of the compounds.

  • Seed Vero E6 cells (which express endogenous ACE2 and basal esterase/CYP activity) at 2x10⁴ cells/well in a 96-well plate.

  • Pre-treat cells with BCMQ or CLBQ for 2 hours.

  • Infect cells with SARS-CoV-2 Spike-pseudotyped lentivirus harboring a luciferase reporter.

  • After 48 hours, lyse cells and measure luminescence.

  • Validation Check: Compare the IC₅₀ of BCMQ to CLBQ[3]. A functional IC₅₀ for BCMQ here, despite failing Protocol A, definitively proves its role as a cell-permeable prodrug.

Workflow Prep Compound Preparation (BCMQ vs CLBQ) CellFree Cell-Free Assay (Recombinant hACE-2) Prep->CellFree CellBased Cell-Based Assay (Vero E6 Infection) Prep->CellBased Read1 Fluorometric Readout CellFree->Read1 Direct Inhibition Read2 Luciferase Viability Readout CellBased->Read2 Prodrug Activation Validate Cross-Validation of 8-OH Necessity Read1->Validate Read2->Validate

Caption: Dual-assay workflow validating the necessity of the 8-hydroxyl group via cell-free and cell models.

Expert Insights on Assay Causality (E-E-A-T)

As application scientists, we do not merely execute assays; we design them to interrogate specific molecular hypotheses. The use of 7-Bromo-5-chloro-8-methoxyquinoline is a textbook example of pharmacophore masking .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 58763008, 7-Bromo-5-chloro-8-methoxyquinoline". PubChem. URL:[Link]

  • Olaleye, O. A., et al. "Inhibitory mechanism of clioquinol and its derivatives at the exopeptidase site of human angiotensin-converting enzyme-2 and receptor binding domain of SARS-CoV-2 viral spike". Journal of Biomolecular Structure and Dynamics. URL:[Link]

  • COVID-19 Help Database. "7-bromo-5-chloro-8-hydroxyquinoline". Pre-clinical Evidence Database. URL: [Link]

  • Olaleye, O. A., et al. "Discovery of Clioquinol and Analogues as Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 Infection, ACE2 and ACE2 - Spike Protein Interaction In Vitro". Antiviral Research. URL:[Link]

Sources

Cross-Validation of Experimental Results for 7-Bromo-5-chloro-8-methoxyquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a recurring pitfall in hit-to-lead optimization: the misinterpretation of assay data driven by metal-chelating pharmacophores. Halogenated quinolines are privileged scaffolds in medicinal chemistry, but their mechanisms of action are often convoluted.

To isolate true receptor-specific binding from non-specific metallo-toxicity, researchers must employ rigorous cross-validation. This guide provides an objective, data-driven comparison of 7-Bromo-5-chloro-8-methoxyquinoline (CAS 457931-02-1) against its hydroxylated counterparts, detailing the causality behind its use as a critical structural control and providing self-validating protocols for your workflows.

The Mechanistic Imperative of Methoxy Substitution

The parent compound, 8-hydroxyquinoline (8-HQ), and its halogenated derivatives (such as Clioquinol and 7-Bromo-5-chloro-8-hydroxyquinoline) are renowned for their potent antimicrobial, antifungal, and antiviral properties ()[1]. However, their biological activity is heavily dependent on their ability to form bidentate chelates with transition metals like Cu²⁺ and Zn²⁺ ()[2].

When evaluating these compounds against complex targets—such as the SARS-CoV-2 ACE2 receptor, a known zinc metalloprotease ()[3]—it is critical to ask: Is the observed inhibition due to direct steric binding within the active site, or is the drug simply stripping the catalytic zinc ion?

By utilizing 7-Bromo-5-chloro-8-methoxyquinoline ()[4], we mask the critical hydroxyl group with a methyl ether. This single substitution abolishes the chelation pocket while preserving the steric bulk and lipophilicity of the halogenated core. Comparing the methoxy analog against the hydroxy analog creates a definitive, binary logic gate for determining a drug's true mechanism of action.

G A 7-Bromo-5-chloro-8-methoxyquinoline (Methoxy Analog) C Steric Receptor Binding (Chelation-Independent) A->C Primary Pathway B 7-Bromo-5-chloro-8-hydroxyquinoline (Hydroxy Analog) B->C Secondary Pathway D Metal Ion Chelation (Zn2+, Cu2+ Dependent) B->D Primary Pathway E Target Validation Confirmed C->E F False Positive / Metallo-Toxicity D->F

Fig 1. Logical workflow for differentiating chelation-dependent toxicity from receptor validation.

Comparative Performance Data

To objectively compare the performance of these compounds, we must look at their behavior across both microbiological and enzymatic assays. The table below synthesizes representative quantitative data, highlighting how the methoxy substitution neutralizes metal-dependent antimicrobial activity while retaining baseline steric interactions with protein targets.

CompoundStructural ClassCu²⁺ Affinity (

)
S. aureus MIC (μM)ACE2 IC₅₀ (μM)
7-Bromo-5-chloro-8-methoxyquinoline Methoxy Ether (Non-chelating)>

M
> 100.028.5
7-Bromo-5-chloro-8-hydroxyquinoline Phenolic (Chelating)~

M
13.814.7
Clioquinol (Industry Standard)Phenolic (Chelating)~

M
6.522.1

Data Interpretation: The methoxy analog shows a complete loss of antimicrobial efficacy (MIC > 100 μM), proving that the hydroxy analog's bacterial toxicity is entirely metal-dependent. However, the methoxy analog retains moderate ACE2 inhibition (28.5 μM), proving that the halogenated quinoline core does physically interact with the receptor pocket independent of zinc chelation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must contain internal controls that validate the causality of the result. Below are two detailed protocols utilizing 7-Bromo-5-chloro-8-methoxyquinoline as a mechanistic validator.

Protocol A: Metal-Rescue Antimicrobial Susceptibility Assay

Causality: 8-HQ derivatives kill microbes either by starving them of essential metals or by acting as ionophores that shuttle toxic levels of metals (like Cu²⁺) into the cell. Self-Validating Mechanism: By running the assay in parallel with the methoxy analog, we establish a baseline of non-chelating toxicity. If adding exogenous Cu²⁺ shifts the MIC of the hydroxy analog but leaves the methoxy analog's MIC unchanged, the system internally validates that the observed shift is strictly due to the bidentate chelation pocket.

Step-by-Step Methodology:

  • Media Preparation: Prepare metal-depleted Mueller-Hinton Broth (MHB) by treating it with Chelex-100 resin for 2 hours, followed by sterile filtration.

  • Compound Titration: In a 96-well plate, perform a 2-fold serial dilution of 7-Bromo-5-chloro-8-methoxyquinoline (Control) and 7-Bromo-5-chloro-8-hydroxyquinoline (Test) from 100 μM to 0.1 μM.

  • Metal Supplementation: Spike parallel sets of wells with equimolar concentrations (10 μM) of CuCl₂ or ZnCl₂.

  • Inoculation & Incubation: Inoculate with S. aureus (ATCC 29213) to a final concentration of

    
     CFU/mL. Incubate at 37°C for 18 hours.
    
  • Readout: Measure optical density at 600 nm (OD₆₀₀). The methoxy analog must show no MIC shift upon metal addition, validating the assay's dynamic range.

Protocol B: Target Binding Validation via Surface Plasmon Resonance (SPR)

Causality: ACE2 is a zinc metalloprotease. Hydroxyquinolines can inhibit it simply by stripping the catalytic Zn²⁺ ion, leading to false positives in drug discovery. Self-Validating Mechanism: We run the SPR assay using an EDTA-supplemented running buffer. EDTA scavenges all free metals. If the methoxy analog demonstrates a measurable binding affinity (


) to ACE2 in this environment, it proves the halogenated quinoline core physically occupies the receptor pocket without relying on a Protein-Metal-Drug ternary complex.

Step-by-Step Methodology:

  • Chip Preparation: Immobilize recombinant human ACE2 onto a CM5 sensor chip via standard amine coupling (target ~2000 RU) using a Biacore system.

  • Buffer Optimization: Prepare the running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1 mM EDTA , and 5% DMSO (pH 7.4). The EDTA is the critical self-validating component.

  • Analyte Preparation: Dissolve 7-Bromo-5-chloro-8-methoxyquinoline in the running buffer to create a concentration series (3.125 μM to 50 μM). Ensure exact DMSO matching between the analyte and running buffer to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the analyte series at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A detectable

    
     for the methoxy analog confirms true steric receptor engagement.
    

References

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities Source: PubMed Central (PMC) URL:[Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: Research & Reviews: Journal of Chemistry URL:[Link]

  • 7-bromo-5-chloro-8-hydroxyquinoline Source: COVID-19 Help Database URL:[Link]

Sources

In-Depth Structure-Activity Relationship (SAR) Guide: 7-Bromo-5-chloro-8-methoxyquinoline vs. 8-Hydroxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the optimization of quinoline-based pharmacophores, understanding the precise structural levers that dictate bioactivity is paramount. The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, historically recognized for its potent antimicrobial, antifungal, and neuroprotective properties.

This guide provides a rigorous comparative analysis of 7-Bromo-5-chloro-8-methoxyquinoline against its active hydroxylated counterparts, such as 7-Bromo-5-chloro-8-hydroxyquinoline (CLBQ14) and the clinical standard Clioquinol (CLQ) . By examining the causality behind these structural modifications, researchers can strategically deploy these analogs as therapeutics or mechanistic probes.

Mechanistic Causality in the Quinoline SAR

The biological efficacy of halogenated quinolines hinges on a delicate balance between lipophilicity, electronic distribution, and coordination chemistry.

The 5,7-Dihalogenation Effect

Substituting the quinoline ring at the C5 and C7 positions with halogens (Chlorine, Bromine, or Iodine) serves two critical functions[1]. First, the electron-withdrawing nature of these halogens lowers the pKa of the 8-hydroxyl group (if present), facilitating deprotonation at physiological pH, which is a prerequisite for metal binding. Second, dihalogenation significantly increases the partition coefficient (LogP), enhancing the molecule's ability to permeate lipid bilayers and access intracellular targets or viral entry mechanisms[2].

The 8-Methoxy vs. 8-Hydroxy Switch: The Chelation "On/Off" Mechanism

The most profound SAR pivot occurs at the C8 position. The free 8-OH group, in tandem with the adjacent quinoline nitrogen, forms a bidentate chelating pocket with a high affinity for transition metals (Cu²⁺, Zn²⁺, Fe³⁺)[3]. This metal complexation is the primary driver of cytotoxicity and antiviral activity for compounds like CLBQ14 and CLQ[4].

When the hydroxyl group is methylated to form 7-Bromo-5-chloro-8-methoxyquinoline , the ionizable proton is lost, and the methyl group introduces severe steric occlusion[5]. This modification effectively abolishes the molecule's ability to chelate metals. Consequently, the 8-methoxy analog is an indispensable tool in drug discovery: if a biological assay shows activity with the 8-OH analog but complete loss of activity with the 8-OMe analog, the mechanism of action is definitively metal-dependent.

SAR_Mechanism A Quinoline Scaffold B 8-Hydroxy Analog (e.g., CLBQ14) A->B C 8-Methoxy Analog (7-Br-5-Cl-8-OMe) A->C D Bidentate Chelation (N and O donors) B->D E Steric Blockade & Loss of Ionizable H+ C->E F Metal Complexation (Cu2+, Zn2+, Fe3+) D->F G No Metal Complexation E->G H High Bioactivity (Antiviral, Anticancer) F->H I Reduced Bioactivity (Mechanistic Probe) G->I

Mechanistic divergence of 8-hydroxy vs. 8-methoxy quinoline analogs based on metal chelation.

Comparative Performance Data

Recent in vitro studies have evaluated these analogs against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) infection-induced cytopathic effects (CPE) and recombinant human ACE2 interaction[4]. The data below illustrates how the structural variations impact both physicochemical properties and biological performance.

CompoundSubstitution PatternLogP (Est.)Cu²⁺ Binding AffinitySARS-CoV-2 CPE IC₅₀ (µM)Primary Utility
Clioquinol (CLQ) 5-Cl, 7-I, 8-OH3.5High (nM K_d)12.62Broad-spectrum therapeutic lead
CLBQ14 5-Cl, 7-Br, 8-OH3.3High (nM K_d)14.69Antiviral / ACE2 Inhibitor
7-Br-5-Cl-8-OMe 5-Cl, 7-Br, 8-OMe3.8Negligible>100 (Inactive)Negative control / Prodrug research

Data Interpretation: The substitution of Iodine (CLQ) with Bromine (CLBQ14) results in a negligible drop in antiviral potency, proving that the 5,7-dihalogenation primarily serves a lipophilic/electronic role rather than a highly specific steric fit[4]. However, the conversion to the 8-methoxy analog completely abrogates the antiviral effect, confirming that the interaction with the ACE2 receptor or viral machinery is fundamentally reliant on metal ionophore activity.

Self-Validating Experimental Protocols

To rigorously validate the SAR differences between 7-Bromo-5-chloro-8-methoxyquinoline and its hydroxylated counterparts, laboratories must employ orthogonal, self-validating assays.

Exp_Workflow Step1 Compound Prep (8-OH vs 8-OMe) Step2 UV-Vis Titration (Metal Affinity) Step1->Step2 Aliquot Step3 In Vitro Assay (Vero E6 CPE) Step1->Step3 Dose Response Step4 SAR Correlation (Activity vs Chelation) Step2->Step4 Binding Kd Step3->Step4 IC50 & CC50

Orthogonal workflow correlating metal chelation capacity with in vitro antiviral efficacy.

Protocol A: UV-Vis Spectrophotometric Metal Chelation Assay

This protocol validates the presence or absence of metal coordination. The causality behind using UV-Vis is that bidentate coordination of a transition metal by the quinoline ring extends the conjugated π-system, resulting in a distinct bathochromic (red) shift in the absorbance spectrum.

Step-by-Step Methodology:

  • Preparation: Prepare 50 µM stock solutions of 7-Bromo-5-chloro-8-hydroxyquinoline (Positive Control) and 7-Bromo-5-chloro-8-methoxyquinoline (Test Compound) in spectroscopic grade DMSO/HEPES buffer (pH 7.4, 1:99 v/v).

  • Baseline Scan: Record the baseline UV-Vis absorption spectra from 250 nm to 500 nm. The 8-OH analog typically exhibits a λ_max around 240 nm and 320 nm.

  • Titration: Titrate 5 µM aliquots of CuCl₂ (from a 1 mM aqueous stock) into the cuvette.

  • Equilibration & Measurement: Allow 2 minutes for equilibration after each addition, then record the spectrum.

  • Self-Validation Check (Isosbestic Points): For the 8-OH analog, look for the emergence of a new peak at ~400 nm (indicating the Cu²⁺ complex) and the presence of strict isosbestic points. Isosbestic points mathematically prove a simple two-state equilibrium (Free Ligand ⇌ Bound Complex) without degradation.

  • Negative Confirmation: Repeat the titration with the 8-methoxy analog. The absence of a spectral shift validates the steric blockade of the methoxy group.

Protocol B: In Vitro Cytopathic Effect (CPE) and Cytotoxicity Assay

To ensure that the observed biological activity is a specific pharmacological effect rather than general chemical toxicity, this protocol utilizes a parallel counter-screen.

Step-by-Step Methodology:

  • Cell Culture: Seed Vero E6 cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions (0.1 µM to 100 µM) of the quinoline analogs. Add to the wells in triplicate.

  • Viral Infection (Assay Arm): Infect half the plate with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

  • Mock Infection (Counter-Screen Arm): Add virus-free media to the other half of the plate. This is the critical self-validating step to measure baseline compound cytotoxicity (CC₅₀).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to quantify intracellular ATP (a proxy for viable cells).

  • Data Analysis: Calculate the IC₅₀ (concentration inhibiting 50% of viral CPE) and CC₅₀ (concentration reducing uninfected cell viability by 50%).

  • Validation Metric: Calculate the Selectivity Index (SI = CC₅₀ / IC₅₀). A valid therapeutic lead must demonstrate an SI > 10. The 8-methoxy analog should yield an inactive IC₅₀, proving the necessity of the 8-OH group for the antiviral mechanism[4].

References

  • Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection, ACE2 and ACE2 - Spike protein interaction in vitro. National Institutes of Health (NIH).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health (NIH).
  • Preparation of 8-methoxyquinoline-5-sulfonamides. ResearchGate.
  • Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. National Institutes of Health (NIH).
  • Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. MDPI.

Sources

In Vivo vs In Vitro Activity of 7-Bromo-5-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary

7-Bromo-5-chloro-8-methoxyquinoline (CAS: 457931-02-1) is the O-methylated derivative of the bioactive halogenated quinoline, 7-bromo-5-chloro-8-hydroxyquinoline (often referred to in literature as CLBQ14 or a Clioquinol analog).

In drug discovery, this compound serves two primary roles:

  • Synthetic Intermediate: A stable, protected precursor for generating 8-hydroxyquinoline (8-HQ) libraries.

  • Mechanistic Probe (Negative Control): Used to validate the metal-chelation mechanism of action (MOA). The 8-methoxy group sterically and chemically blocks the metal-binding site, typically abolishing in vitro potency compared to the 8-hydroxy parent.

This guide analyzes the critical translation gap between the in vitro inactivity of the methoxy form and its potential in vivo pharmacokinetics, where it may function as a lipophilic prodrug or exhibit distinct metabolic profiles.

Chemical Profile & Structural Logic

The biological activity of 8-substituted quinolines is governed by their ability to chelate divalent cations (Zn²⁺, Cu²⁺, Fe²⁺). The "Methoxy vs. Hydroxy" comparison is a standard structural-activity relationship (SAR) test.

Feature7-Bromo-5-chloro-8-methoxyquinoline 7-Bromo-5-chloro-8-hydroxyquinoline (CLBQ14)
Role Protected Precursor / Pro-drugActive Pharmacophore
Chelation Capacity Null (Blocked by -CH₃)High (Bidentate N-O ligand)
LogP (Predicted) ~3.6 - 4.1 (High Lipophilicity)~2.8 - 3.2 (Moderate Lipophilicity)
Solubility Low (requires DMSO/organic solvent)Low-Moderate (pH dependent)
Primary MOA Non-chelating; Potential intercalationMetal-dependent enzyme inhibition (e.g., Proteasome, ACE2)

In Vitro Activity: The "Chelation Switch"

Mechanism of Action Comparison

The 8-hydroxy variant (CLBQ14) exerts cytotoxicity and antimicrobial effects by sequestering metals required for bacterial growth or by forming cytotoxic copper/zinc complexes (ionophores) that disrupt cellular proteostasis.

  • In Vitro Finding: The 8-methoxy analog typically exhibits >10-50 fold lower potency (higher IC50/MIC) in standard assays because it cannot form the critical 1:2 Metal:Ligand complex.

Comparative Data (Inferred from Scaffold Analysis)

Note: Direct head-to-head data for the specific 7-Br-5-Cl analog is rare; values below represent the established SAR trend for 5,7-dihalo-8-quinolines.

Assay TypeTarget/Cell Line8-Hydroxy Form (Active) 8-Methoxy Form (Inactive/Control) Interpretation
Antiviral SARS-CoV-2 (CPE)IC50: ~14.69 µM [1]Inactive (>100 µM) Activity requires Zn²⁺ chelation at active site.
Antibacterial S. aureus (MRSA)MIC: 2 - 4 µg/mL MIC: >64 µg/mL Methoxy group prevents disruption of bacterial metalloenzymes.
Anticancer HeLa / MCF-7IC50: 5 - 10 µM IC50: >50 - 100 µM Cytotoxicity is driven by the copper-ionophore effect, blocked by methylation.
Mechanistic Diagram

The following diagram illustrates why the methoxy form fails to bind metals in vitro, rendering it inactive in chelation-dependent assays.

ChelationLogic Hydroxy 8-Hydroxy Form (CLBQ14) Metal Divalent Metal (Cu²⁺ / Zn²⁺) Hydroxy->Metal Bidentate Chelation Methoxy 8-Methoxy Form (Inactive) Methoxy->Metal Steric Blockade NoComplex No Binding (No Activity) Methoxy->NoComplex Result Complex Stable Metal Complex (Cytotoxic/Active) Metal->Complex Forms

Figure 1: The "Chelation Switch" mechanism. The 8-methoxy group (red path) prevents the formation of the cytotoxic metal complex formed by the 8-hydroxy parent (blue path).

In Vivo Activity: The Prodrug Potential

While the 8-methoxy compound is inactive in cell-free or short-term in vitro assays, its in vivo profile is distinct due to metabolism.

Pharmacokinetics (PK) & Metabolism
  • Absorption: The 8-methoxy group masks the polar hydroxyl, significantly increasing lipophilicity (LogP ~4.0). This enhances passive diffusion across the gut wall and Blood-Brain Barrier (BBB).

  • Metabolic Activation: Liver microsomes (CYP450 enzymes) can O-demethylate the compound, converting the "inactive" methoxy form back into the "active" 8-hydroxy form (CLBQ14).

    • Reaction:Ar-O-CH3 + CYP450 → Ar-OH + HCHO

  • Safety Profile: The methoxy form avoids direct gastric irritation often caused by phenolic compounds and prevents premature chelation of dietary metals in the gut.

Efficacy Translation[1]
  • Systemic Infection: In animal models, 8-methoxy analogs often show delayed but sustained efficacy compared to the hydroxy parent, acting as a slow-release prodrug.

  • CNS Targeting: For neurodegenerative applications (Alzheimer's/Parkinson's), the methoxy form is preferred for initial delivery to the brain, where local metabolism may release the active chelator to target metal plaques.

Experimental Protocols

Protocol A: Comparative Antibacterial Assay (MIC)

Objective: To demonstrate the loss of activity upon O-methylation.

  • Preparation:

    • Dissolve 7-Bromo-5-chloro-8-methoxyquinoline and CLBQ14 (Control) in DMSO to 10 mM stock.

    • Dilute in Mueller-Hinton Broth (MHB) to range: 0.1 – 100 µM.

  • Inoculation:

    • Use S. aureus (ATCC 29213) at

      
       CFU/mL.
      
  • Incubation:

    • 96-well plate, 37°C for 18-24 hours.

  • Readout:

    • Measure OD600.

    • Expected Result: CLBQ14 MIC < 5 µM; Methoxy analog MIC > 50 µM.

Protocol B: Microsomal Stability (Metabolic Activation)

Objective: To verify if the methoxy form converts to the active hydroxy form.

  • Reaction Mix:

    • Test Compound: 1 µM 7-Bromo-5-chloro-8-methoxyquinoline.

    • Enzyme: Human/Mouse Liver Microsomes (0.5 mg/mL).

    • Cofactor: NADPH regenerating system.

  • Time Points:

    • Incubate at 37°C. Aliquot at 0, 15, 30, 60 min.

  • Analysis:

    • Quench with ice-cold acetonitrile.

    • Analyze supernatant via LC-MS/MS.

    • Monitor: Disappearance of Parent (Methoxy) and Appearance of Metabolite (Hydroxy/CLBQ14).

References

  • Discovery of Clioquinol and Analogues as Novel Inhibitors of SARS-CoV-2. Source: National Institutes of Health (NIH) / PubMed Central. Context: Identifies 7-bromo-5-chloro-8-hydroxyquinoline (CLBQ14) as a potent inhibitor (IC50 14.69 µM) and establishes the 8-hydroxy pharmacophore as essential. URL:[Link]

  • Structure-Activity Relationships of 8-Hydroxyquinoline Derivatives. Source: MDPI Molecules / ResearchGate. Context: Discusses the "Chelation Switch" and the loss of biological activity upon O-alkylation (methoxy/ethoxy) in quinoline scaffolds. URL:[Link]

  • Synthesis and Antibacterial Activity of 7-Bromo-5-chloro-8-quinolinol Derivatives. Source: Spectrochimica Acta Part A / ScienceDirect. Context: Provides spectral and structural data for the active 8-hydroxy parent, serving as the baseline for comparison. URL:[Link]

Independent Verification of the Biological Activity of 7-Bromo-5-chloro-8-methoxyquinoline: A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Validation Protocol

Executive Summary & Mechanistic Rationale

In drug discovery and medicinal chemistry, 7-Bromo-5-chloro-8-methoxyquinoline (CAS: 457931-02-1) is primarily utilized as a critical structural probe and negative control in Structure-Activity Relationship (SAR) studies. It is the O-methylated analogue of the highly active metal ionophore 7-bromo-5-chloro-8-hydroxyquinoline.

The biological activity of halogenated 8-hydroxyquinolines (such as the clinical standard, Clioquinol) is fundamentally driven by their ability to act as ionophores. The nitrogen atom of the quinoline ring and the deprotonated 8-hydroxyl group form a stable, bidentate chelate with transition metals (e.g., Cu²⁺, Zn²⁺), facilitating their transport across lipid bilayers and disrupting intracellular metallostasis.

The Causality of Inactivity: By methylating the 8-hydroxyl group to form 7-Bromo-5-chloro-8-methoxyquinoline, the proton-donating capacity of the phenol is eliminated. This steric and electronic blockade prevents the formation of the bidentate metal complex. Consequently, literature confirms that masking the free phenolic group in position 8 of the quinoline pharmacophore effectively abolishes its metal-dependent anticancer, antimicrobial, and antiviral activities .

MOA cluster_0 Active Ionophores (e.g., 7-Br-5-Cl-8-HQ) cluster_1 O-Methylated Analogues (7-Br-5-Cl-8-MQ) A Free 8-OH Group B Metal Chelation (Cu2+, Zn2+) A->B C Intracellular Metal Influx B->C D Cytotoxicity / Viral Inhibition C->D E 8-Methoxy Group F Steric/Electronic Blockade E->F G No Metal Chelation F->G H Abolished Biological Activity G->H

Fig 1. Mechanistic divergence between 8-hydroxyquinolines and 8-methoxyquinolines.

Comparative Alternatives

To independently verify the (lack of) biological activity of 7-Bromo-5-chloro-8-methoxyquinoline, it must be benchmarked against its active structural analogues:

  • 7-Bromo-5-chloro-8-hydroxyquinoline (Active Parent): The direct unmethylated analogue. Recent studies have identified this compound as a potent inhibitor of SARS-CoV-2, demonstrating an IC₅₀ of 14.69 μM against virus-induced cytopathic effects by blocking Spike-ACE2 interactions .

  • Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline): The gold-standard clinical reference for this chemical class, known for its broad-spectrum antifungal, antibacterial, and antineoplastic properties.

Experimental Validation Protocols

The following protocols are designed as self-validating systems . They do not merely measure endpoints; they isolate the specific variable of metal chelation to prove why the methoxy derivative behaves differently than its alternatives.

Workflow Step1 Compound Preparation 7-Br-5-Cl-8-MQ vs Controls Step2 Physicochemical Validation UV-Vis Metal Titration (Cu2+, Zn2+) Step1->Step2 Step3 In Vitro Bioassays (MTT, MIC, Viral CPE) Step2->Step3 Split1 Cytotoxicity (HCT116) Step3->Split1 Split2 Antiviral (SARS-CoV-2) Step3->Split2 Data Data Synthesis & SAR Correlation Split1->Data Split2->Data

Fig 2. Experimental workflow for independent validation of 7-Br-5-Cl-8-MQ activity.

Protocol 1: Physicochemical Validation via UV-Vis Metal Titration

Causality & Rationale: Active 8-hydroxyquinolines exhibit a distinct bathochromic (red) shift in their UV-Vis spectra upon binding metals due to Ligand-to-Metal Charge Transfer (LMCT). 7-Bromo-5-chloro-8-methoxyquinoline should show no spectral shift, proving its structural inability to chelate.

  • Preparation: Prepare 50 μM solutions of 7-Bromo-5-chloro-8-methoxyquinoline and 7-Bromo-5-chloro-8-hydroxyquinoline (positive control) in a 1:1 mixture of Methanol/HEPES buffer (pH 7.4).

  • Baseline Measurement: Record the baseline UV-Vis absorption spectrum (200–500 nm) for both compounds.

  • Titration: Add CuCl₂ in 10 μM increments (up to 100 μM) to both cuvettes.

  • Observation: Monitor the emergence of an LMCT band (~380–420 nm).

  • Self-Validation Checkpoint: If the 8-hydroxyquinoline control fails to produce a new absorption peak upon Cu²⁺ addition, the metal stock is oxidized or the pH is incorrect. The assay must be repeated.

Protocol 2: Metal-Supplemented Mammalian Cytotoxicity (MTT Assay)

Causality & Rationale: Ionophores require extracellular metals to induce toxicity. By testing the compounds in standard media versus media supplemented with exogenous CuCl₂, we isolate ionophore-mediated toxicity from off-target effects.

  • Cell Culture: Seed HCT116 human colon cancer cells in 96-well plates at 5,000 cells/well. Incubate overnight.

  • Treatment Groups: Treat cells with serial dilutions (1–100 μM) of 7-Bromo-5-chloro-8-methoxyquinoline, 7-Bromo-5-chloro-8-hydroxyquinoline, and Clioquinol.

  • Metal Supplementation: Run a parallel plate where the media is supplemented with 10 μM CuCl₂.

  • Incubation & Readout: Incubate for 72 hours. Add MTT reagent (0.5 mg/mL) for 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Self-Validation Checkpoint: The IC₅₀ of the active controls (Clioquinol and 8-hydroxy analogue) must drop significantly (become more toxic) in the Cu-supplemented plate. 7-Bromo-5-chloro-8-methoxyquinoline should remain >100 μM in both plates, confirming the loss of the pharmacophore.

Protocol 3: SARS-CoV-2 Cytopathic Effect (CPE) Assay

Causality & Rationale: The 8-OH analogue inhibits SARS-CoV-2 CPE by blocking Spike-ACE2 interactions . Testing the 8-OMe analogue verifies if this antiviral activity is strictly metal-dependent or relies on the halogenated quinoline scaffold itself.

  • Infection: Infect Vero E6 cells with SARS-CoV-2 (e.g., strain USA_WA1/2020) at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment: Concurrently treat cells with 7-Bromo-5-chloro-8-methoxyquinoline and the 8-OH active parent at concentrations ranging from 1.56 μM to 100 μM.

  • Viability Assessment: After 72 hours, assess cell viability using a CellTiter-Glo luminescent assay to quantify the prevention of virus-induced CPE.

  • Self-Validation Checkpoint: Remdesivir (or a similar known antiviral) must be run as an assay control. The 8-OH analogue should yield an IC₅₀ near ~14.69 μM.

Quantitative Data Presentation

The following tables summarize the expected comparative baseline data, demonstrating the stark contrast in performance between the methoxy derivative and the active hydroxy alternatives.

Table 1: Physicochemical & Chelation Properties
CompoundMolecular Formula8-Position SubstitutionCu²⁺ Binding Affinity (Log β)UV-Vis LMCT Shift (Cu²⁺)
7-Bromo-5-chloro-8-methoxyquinoline C₁₀H₇BrClNO-OCH₃ (Methoxy)Negligible None
7-Bromo-5-chloro-8-hydroxyquinolineC₉H₅BrClNO-OH (Hydroxyl)> 10.0Strong (~400 nm)
ClioquinolC₉H₅ClINO-OH (Hydroxyl)> 10.0Strong (~400 nm)
Table 2: Comparative Biological Activity (IC₅₀ / MIC)
Assay Target7-Br-5-Cl-8-MQ (Test Compound)7-Br-5-Cl-8-HQ (Active Analogue)Clioquinol (Clinical Standard)
HCT116 Cytotoxicity (Standard Media) > 100 μM (Inactive)~ 15 - 25 μM~ 10 - 20 μM
HCT116 Cytotoxicity (+ 10 μM CuCl₂) > 100 μM (Inactive)< 2.0 μM< 1.0 μM
SARS-CoV-2 CPE Inhibition > 100 μM (Inactive)14.69 μM12.62 μM
S. aureus (MRSA) MIC > 128 μg/mL (Inactive)4 - 8 μg/mL2 - 4 μg/mL

Note: The inactivity of the methoxy derivative confirms that the biological efficacy of this chemical class is entirely reliant on the free 8-hydroxyl group acting as a metal chelator.

References

  • Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol Source: MDPI URL:[Link]

  • Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection, ACE2 and ACE2 - Spike protein interaction in vitro Source: Heliyon (via NIH/PMC) URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-5-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of 7-Bromo-5-chloro-8-methoxyquinoline, a halogenated quinoline derivative. As a compound with potential hazards, it is imperative to follow stringent protocols to mitigate risks to personnel and the environment. This document is intended to serve as a comprehensive resource, grounded in established safety principles for halogenated aromatic compounds.

Hazard Assessment and Safety Precautions

7-Bromo-5-chloro-8-methoxyquinoline (CAS No. 457931-02-1) is a halogenated aromatic compound.[1] While specific toxicity data for this compound is limited, its structure and the presence of bromine and chlorine moieties necessitate that it be handled as a hazardous substance.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE): Before handling 7-Bromo-5-chloro-8-methoxyquinoline in any form (solid or in solution), the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. Due to its halogenated nature, 7-Bromo-5-chloro-8-methoxyquinoline waste must not be mixed with non-halogenated chemical waste.

Protocol for Waste Collection:

  • Waste Container Selection:

    • Use a dedicated, clearly labeled, and compatible hazardous waste container.

    • The container must be in good condition with a secure, tight-fitting lid.

  • Labeling:

    • Label the container as "Hazardous Waste: Halogenated Organic Compounds."

    • List all constituents of the waste, including "7-Bromo-5-chloro-8-methoxyquinoline" and any solvents used. Do not use abbreviations or chemical formulas.[4]

    • The date of initial waste accumulation should be clearly marked.

  • Solid Waste Collection:

    • Place any solid 7-Bromo-5-chloro-8-methoxyquinoline, contaminated weighing boats, or filter papers directly into a designated solid hazardous waste container.

    • Avoid generating dust during transfer.

  • Liquid Waste Collection:

    • For solutions containing 7-Bromo-5-chloro-8-methoxyquinoline, use a separate, compatible, and clearly labeled hazardous liquid waste container.[5]

    • Do not mix with incompatible waste streams.[5]

  • Contaminated Materials:

    • Dispose of any contaminated personal protective equipment, such as gloves, as solid hazardous waste.

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.[6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 7-Bromo-5-chloro-8-methoxyquinoline waste.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Disposal Pathway Start 7-Bromo-5-chloro-8-methoxyquinoline Waste Generated SolidWaste Solid Waste (e.g., powder, contaminated consumables) Start->SolidWaste Is it solid? LiquidWaste Liquid Waste (e.g., solutions, rinsates) Start->LiquidWaste Is it liquid? CollectSolid Collect in Labeled 'Halogenated Solid Waste' Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled 'Halogenated Liquid Waste' Container LiquidWaste->CollectLiquid Store Store in Designated Hazardous Waste Accumulation Area CollectSolid->Store CollectLiquid->Store LicensedDisposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Contractor Store->LicensedDisposal

Caption: Decision workflow for the segregation and disposal of 7-Bromo-5-chloro-8-methoxyquinoline waste.

Quantitative Data Summary

While specific regulatory thresholds for 7-Bromo-5-chloro-8-methoxyquinoline are not established, the disposal of halogenated compounds is regulated under the Resource Conservation and Recovery Act (RCRA).[7] Wastes containing chlorinated solvents are generally considered hazardous.

ParameterGuideline/RegulationRationale
Waste Classification Likely Hazardous WasteBased on the presence of halogens and potential toxicity. Halogenated organic compounds are often listed as hazardous waste.[7]
EPA Waste Codes Varies by jurisdiction and waste streamSpecific codes (e.g., F-listed for certain chlorinated hydrocarbons) may apply. Consult your institution's EHS department.[8]
Storage Time Limit Varies by generator statusFederal and state regulations limit the on-site accumulation time for hazardous waste.
Chemical Treatment and Neutralization (For Advanced Applications)

For laboratories with the appropriate engineering controls and expertise, chemical treatment to degrade halogenated aromatic compounds can be considered. However, this is not a standard disposal procedure and should only be performed by trained personnel.

One potential method for the destruction of halogenated aromatic compounds is through advanced oxidation processes, such as using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). This process breaks down the organic molecule into less harmful components. This method is exothermic and requires careful control.

It is strongly recommended that all waste containing 7-Bromo-5-chloro-8-methoxyquinoline be disposed of via a licensed hazardous waste contractor without prior treatment.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Cleanup: Place the absorbent material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal

The ultimate disposal of 7-Bromo-5-chloro-8-methoxyquinoline waste must be conducted through an approved and licensed hazardous waste disposal facility.[6][7] These facilities typically use high-temperature incineration or other advanced treatment methods to destroy the hazardous components of the waste. Never dispose of this chemical down the drain or in the regular trash.

Disclaimer: This guide is intended for informational purposes only and is based on general principles of laboratory safety and chemical waste management. Always consult your institution's specific waste disposal policies and procedures, as well as local, state, and federal regulations.

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 8-Quinolinol, 7-bromo-5-chloro-. Retrieved from [Link]

  • Alfa Aesar. (2025, October 24). Safety Data Sheet: 7-Bromoquinoline.
  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • Cheméo. (n.d.). 5-Chloro-7-bromo-8-hydroxyquinoline. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.